molecular formula C21H32O5 B1163487 6beta-(Hexa-2,4-dienoyloxy)-9alpha,12-dihydroxydrimenol CAS No. 1136245-81-2

6beta-(Hexa-2,4-dienoyloxy)-9alpha,12-dihydroxydrimenol

Cat. No.: B1163487
CAS No.: 1136245-81-2
M. Wt: 364.5 g/mol
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6beta-(Hexa-2,4-dienoyloxy)-9alpha,12-dihydroxydrimenol is a useful research compound. Its molecular formula is C21H32O5 and its molecular weight is 364.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(1R,4S,4aS,8aS)-4-hydroxy-3,4-bis(hydroxymethyl)-4a,8,8-trimethyl-5,6,7,8a-tetrahydro-1H-naphthalen-1-yl] (2E,4E)-hexa-2,4-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O5/c1-5-6-7-9-17(24)26-16-12-15(13-22)21(25,14-23)20(4)11-8-10-19(2,3)18(16)20/h5-7,9,12,16,18,22-23,25H,8,10-11,13-14H2,1-4H3/b6-5+,9-7+/t16-,18+,20+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABFALSQMFMAOA-YWDBKMQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CC(=O)OC1C=C(C(C2(C1C(CCC2)(C)C)C)(CO)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C/C(=O)O[C@@H]1C=C([C@@]([C@@]2([C@@H]1C(CCC2)(C)C)C)(CO)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"6beta-(Hexa-2,4-dienoyloxy)-9alpha,12-dihydroxydrimenol" discovery and isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide serves as a comprehensive overview of the drimane sesquiterpenoid, 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol. Drimane sesquiterpenoids are a class of natural products that have garnered significant interest in the scientific community due to their diverse and potent biological activities. This document consolidates the available information regarding the discovery, isolation, and physicochemical properties of this specific compound. However, it is important to note that detailed experimental protocols for its isolation and specific biological activity data, including signaling pathways, are not extensively available in the public domain. This guide presents the currently accessible information and highlights areas where further research is required.

Introduction

Drimane sesquiterpenoids are a large and structurally diverse family of C15 isoprenoids characterized by a bicyclic drimane skeleton. They are predominantly isolated from terrestrial and marine fungi, as well as some plant species. This class of compounds has demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, cytotoxic, and enzyme inhibitory effects. The compound 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol belongs to this family and is distinguished by a hexa-2,4-dienoate ester at the C-6 position and hydroxyl groups at the C-9 and C-12 positions of the drimenol core.

Discovery and Natural Source

Physicochemical Properties

The fundamental physicochemical properties of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol have been compiled from available chemical databases.

PropertyValueSource
Molecular Formula C₂₁H₃₂O₅PubChem[1]
Molecular Weight 364.5 g/mol PubChem[1]
IUPAC Name [(1R,4S,4aS,8aS)-4-hydroxy-3,4-bis(hydroxymethyl)-4a,8,8-trimethyl-5,6,7,8a-tetrahydro-1H-naphthalen-1-yl] (2E,4E)-hexa-2,4-dienoatePubChem[1]
CAS Number 1136245-81-2ChemFaces[2]
Physical Description OilChemFaces[2]
Purity ≥98% (as per commercial suppliers)ChemFaces[2]
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneChemFaces[2]

Hypothetical Isolation Workflow

While a specific experimental protocol for the isolation of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol has not been found, a general workflow can be proposed based on standard methodologies for isolating drimane sesquiterpenoids from fungal cultures. This hypothetical workflow is for illustrative purposes and would require optimization for the specific fungal strain and compound.

G Hypothetical Isolation Workflow for Drimane Sesquiterpenoids cluster_0 Fungal Cultivation and Extraction cluster_1 Chromatographic Purification cluster_2 Structure Elucidation A Fungal Culture Fermentation B Biomass and Supernatant Separation A->B C Solvent Extraction (e.g., Ethyl Acetate) B->C D Crude Extract C->D E Silica Gel Column Chromatography (Gradient Elution) D->E F Fraction Collection and Bioassay (Optional) E->F G Sephadex LH-20 Size Exclusion Chromatography F->G H Preparative HPLC (e.g., C18 Reverse Phase) G->H I Pure Compound H->I J Spectroscopic Analysis (NMR, MS) I->J K Structure Confirmation J->K

Caption: A generalized workflow for the isolation and purification of drimane sesquiterpenoids from fungal cultures.

Biological Activity and Signaling Pathways

Detailed studies on the biological activity and associated signaling pathways of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol are not currently available in the scientific literature. However, based on the activities of structurally similar drimane sesquiterpenoids, this compound could potentially exhibit:

  • Antimicrobial Activity: Many drimenol derivatives have shown activity against various bacteria and fungi.

  • Cytotoxic Activity: Several related compounds have demonstrated cytotoxicity against various cancer cell lines.

  • Anti-inflammatory Activity: Inhibition of inflammatory pathways is a known activity for some drimane sesquiterpenoids.

Further research is necessary to elucidate the specific biological targets and mechanisms of action for this compound.

Conclusion and Future Directions

6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol is a drimane sesquiterpenoid whose full scientific story is yet to be told. While its basic chemical properties are known, a significant gap exists in the literature regarding its natural source, detailed isolation procedures, and biological activities. Future research should focus on:

  • Identifying the natural source of the compound, likely a fungal species.

  • Publishing a detailed isolation and purification protocol to enable further study by the scientific community.

  • Conducting comprehensive biological screening to determine its activities and potential therapeutic applications.

  • Investigating the mechanism of action and identifying the molecular targets and signaling pathways it modulates.

This technical guide provides a foundation for researchers interested in 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol and highlights the exciting opportunities for further investigation into this potentially bioactive natural product.

References

Unveiling the Fungal Origins of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this technical guide delves into the likely natural sources of the drimane sesquiterpenoid 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol. While direct isolation of this specific compound is not explicitly documented in current scientific literature, extensive research strongly indicates that fungi, particularly of the genus Stachybotrys, are the most probable producers of this and structurally related drimane esters.

This guide provides a comprehensive overview of the isolation and characterization of similar compounds from fungal sources, offering a foundational methodology for the targeted discovery of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol.

Fungal Kingdom: A Prolific Source of Drimane Sesquiterpenoids

Drimane-type sesquiterpenoids are a class of natural products known for their diverse biological activities. While initially discovered in plants, a significant and growing body of research has identified the fungal kingdom, especially the phylum Ascomycota, as a rich and varied source of these compounds. Genera such as Aspergillus, Penicillium, and notably Stachybotrys are recognized for producing a wide array of drimane derivatives, including numerous esterified forms.

Stachybotrys chartarum, often referred to as "black mold," is a well-documented producer of a diverse suite of secondary metabolites, including potent mycotoxins. Among these are various phenylspirodrimanes, which are hybrid polyketide-terpenoid compounds featuring a drimane skeleton.[1][2][3][4][5][6][7][8][9][10][11][12] The biosynthetic machinery within Stachybotrys is adept at modifying the core drimane structure, including through esterification, making it a prime candidate for the natural source of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol.

Quantitative Data on Drimane Sesquiterpenoid Isolation

The yield of drimane sesquiterpenoids from fungal fermentations can vary significantly based on the fungal strain, culture conditions, and extraction methodology. The following table summarizes reported yields for representative drimane compounds isolated from Stachybotrys chartarum, providing a benchmark for potential isolation studies of the target compound.

Compound NameFungal SourceYield (mg/L)Reference
Stachybotrane AStachybotrys chartarum DTH12-9Not specified[1]
Stachybotrane BStachybotrys chartarum DTH12-9Not specified[1]
Stachybotrane CStachybotrys chartarum DTH12-9Not specified[1]
Stachybotrane DStachybotrys chartarum DTH12-9Not specified[1]
Stachybotrin JStachybotrys chartarum MUT 33080.105[2][7]
Stachybocin GStachybotrys chartarum MUT 33080.175[2][7]
StachybotrylactamStachybotrys chartarum MUT 33080.47[2][7]

Experimental Protocols for Isolation and Characterization

The following is a generalized, in-depth protocol for the isolation and characterization of drimane sesquiterpenoids from Stachybotrys species, which can be adapted for the targeted isolation of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol.

Fungal Cultivation and Fermentation
  • Fungal Strain: A selected strain of Stachybotrys chartarum (e.g., MUT 3308 or DTH12-9) is used.[1][2]

  • Culture Media: The fungus can be cultivated on various solid and liquid media to optimize the production of secondary metabolites. Potato Dextrose Agar (PDA) is a commonly used solid medium for initial growth.[2] For large-scale fermentation, a liquid medium such as Potato Dextrose Broth (PDB) or a custom nutrient-rich medium is employed.

  • Fermentation Conditions: The fungus is typically cultured under static conditions at a controlled temperature (e.g., 25-28°C) for a period of 2-4 weeks to allow for sufficient biomass and secondary metabolite accumulation.[2]

Extraction of Fungal Metabolites
  • Initial Extraction: The entire fungal culture, including the mycelium and the liquid broth, is harvested. The culture is typically extracted exhaustively with an organic solvent such as ethyl acetate (EtOAc) or a mixture of dichloromethane and methanol.[1][2] This process is often repeated multiple times to ensure complete extraction of the metabolites.

  • Solvent Partitioning: The crude extract is then concentrated under reduced pressure. The resulting residue can be further partitioned between different immiscible solvents (e.g., n-hexane and 90% methanol) to separate compounds based on their polarity.

Chromatographic Purification

A multi-step chromatographic approach is essential for the isolation of pure compounds from the complex crude extract.

  • Column Chromatography: The crude extract or its fractions are subjected to column chromatography using a stationary phase like silica gel or Sephadex LH-20. A gradient elution system with increasing polarity (e.g., from n-hexane to ethyl acetate to methanol) is used to separate the compounds into fractions.[1]

  • High-Performance Liquid Chromatography (HPLC): Fractions containing compounds of interest are further purified by preparative or semi-preparative HPLC. A reversed-phase C18 column is commonly used with a mobile phase consisting of a gradient of water and acetonitrile or methanol.[2]

Structure Elucidation

The chemical structure of the isolated pure compounds is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact molecular formula of the compound.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of 1D and 2D NMR experiments are performed to elucidate the detailed structure. This includes:

    • ¹H NMR: To identify the types and connectivity of protons.

    • ¹³C NMR: To determine the number and types of carbon atoms.

    • COSY (Correlation Spectroscopy): To establish proton-proton correlations.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range carbon-proton correlations, which is crucial for assembling the molecular skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the relative stereochemistry of the molecule.[1][2]

  • X-ray Crystallography: If a suitable single crystal of the compound can be obtained, X-ray diffraction analysis provides unambiguous determination of the absolute stereochemistry.[1]

Visualizing the Isolation Workflow

The following diagram illustrates a typical workflow for the isolation and identification of drimane sesquiterpenoids from a fungal source.

Isolation_Workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification cluster_analysis Structural Elucidation start Stachybotrys chartarum Strain cultivation Solid/Liquid Fermentation start->cultivation extraction Solvent Extraction (EtOAc) cultivation->extraction concentration Crude Extract extraction->concentration cc Column Chromatography (Silica Gel) concentration->cc fractions Fractions cc->fractions hplc Preparative HPLC (C18) fractions->hplc pure_compound Pure Compound hplc->pure_compound ms HRESIMS pure_compound->ms nmr 1D & 2D NMR pure_compound->nmr xray X-ray Crystallography pure_compound->xray structure Compound Structure ms->structure nmr->structure xray->structure

Caption: Workflow for the isolation and identification of drimane sesquiterpenoids.

Signaling Pathways and Logical Relationships

While specific signaling pathways modulated by 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol are yet to be elucidated, many phenylspirodrimanes from Stachybotrys have been shown to possess cytotoxic and immunosuppressive activities.[4] The following diagram illustrates a generalized logical relationship from the natural source to its potential biological impact, a crucial consideration in drug development.

Logical_Relationship cluster_source Natural Source & Compound cluster_activity Biological Activity cluster_application Potential Application fungus Stachybotrys chartarum compound 6β-(Hexa-2,4-dienoyloxy)- 9α,12-dihydroxydrimenol fungus->compound Biosynthesis target Molecular Target(s) compound->target pathway Signaling Pathway Modulation target->pathway effect Cellular Effect (e.g., Cytotoxicity, Immunosuppression) pathway->effect application Drug Development Lead effect->application

Caption: Logical flow from natural source to potential therapeutic application.

References

"6beta-(Hexa-2,4-dienoyloxy)-9alpha,12-dihydroxydrimenol" chemical structure elucidation

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure elucidation of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol, a drimane-type sesquiterpenoid. While specific experimental data for this exact molecule is not publicly available, this document constructs a detailed elucidation pathway based on well-established analytical techniques and data from closely related, structurally analogous compounds. This guide is intended to serve as a practical resource for researchers involved in the isolation and characterization of novel natural products. The methodologies and data interpretation strategies outlined herein are broadly applicable to the structural analysis of complex organic molecules.

Introduction

Drimane sesquiterpenoids are a class of natural products characterized by a bicyclic drimane skeleton. They exhibit a wide range of biological activities, making them of significant interest in medicinal chemistry and drug development. The molecule 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol belongs to this class, featuring a hexa-2,4-dienoate ester at the C-6 position and hydroxyl groups at C-9 and C-12. The precise determination of its chemical structure is paramount for understanding its biological function and for any future synthetic or medicinal chemistry efforts.

The structure elucidation of a novel natural product is a systematic process that relies on a combination of spectroscopic techniques to piece together its molecular architecture. This guide will detail the typical workflow, from isolation to the final determination of stereochemistry, using a hypothetical data set for 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol, informed by published data on analogous compounds.

Proposed Structure and Physicochemical Properties

Based on its nomenclature, the proposed chemical structure of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol is presented below. Its molecular formula is C₂₁H₃₂O₅, with a corresponding molecular weight of 364.48 g/mol . [1]

Table 1: Physicochemical Properties of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol

PropertyValueSource
Molecular FormulaC₂₁H₃₂O₅PubChem [1]
Molecular Weight364.48 g/mol PubChem [1]
IUPAC Name[(1R,4S,4aS,6R,8aS)-6-hydroxy-5,5,8a-trimethyl-2-methylenedecahydronaphthalen-1-yl] (2E,4E)-hexa-2,4-dienoateGenerated based on nomenclature
CAS Number1136245-81-2PubChem [1]
AppearancePredicted to be an oilChemFaces [2]

Experimental Protocols

The elucidation of the structure of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol would typically involve the following experimental procedures.

Isolation and Purification

A typical isolation protocol for a drimane sesquiterpenoid from a natural source (e.g., a plant or fungal extract) would involve a multi-step chromatographic process.

  • Extraction: The source material is extracted with a suitable solvent, such as methanol or ethyl acetate, to obtain a crude extract.

  • Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common scheme would be partitioning between hexane, ethyl acetate, and water.

  • Column Chromatography: The organic-soluble fractions are then subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to yield semi-purified fractions.

  • High-Performance Liquid Chromatography (HPLC): The final purification is achieved by reversed-phase HPLC (e.g., on a C18 column) with a suitable solvent system (e.g., methanol-water or acetonitrile-water) to yield the pure compound.

Spectroscopic Analysis

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules. For a compound like 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol, a suite of 1D and 2D NMR experiments are required.

  • Sample Preparation: 5-10 mg of the purified compound is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD) in a 5 mm NMR tube.

  • 1D NMR:

    • ¹H NMR: Provides information on the number and chemical environment of protons.

    • ¹³C NMR: Provides information on the number and chemical environment of carbon atoms.

    • DEPT-135: Distinguishes between CH, CH₂, and CH₃ groups.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds. This is crucial for connecting different spin systems and identifying quaternary carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, which is essential for determining the relative stereochemistry of the molecule.

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.

  • High-Resolution Mass Spectrometry (HRMS): Typically performed using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to determine the accurate mass of the molecular ion, which allows for the unambiguous determination of the molecular formula.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation of the molecular ion provides information about the different structural motifs within the molecule.

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Sample Preparation: A thin film of the sample is prepared on a salt plate (e.g., NaCl or KBr) or the sample is analyzed as a solution in a suitable solvent.

  • Analysis: The spectrum is analyzed for characteristic absorption bands corresponding to functional groups such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).

Spectroscopic Data and Interpretation (Hypothetical)

The following tables present hypothetical but realistic spectroscopic data for 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol, based on known data for similar drimane sesquiterpenoids.

Table 2: Hypothetical ¹H NMR Data (500 MHz, CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
11.55m
21.65, 1.45m
31.70, 1.50m
51.30dd12.0, 4.5
65.20t8.0
72.10, 1.95m
110.95s
123.80d11.0
123.65d11.0
130.85s
140.90s
1'---
2'5.80d15.0
3'7.25dd15.0, 10.0
4'6.15dd15.0, 10.0
5'6.05m
6'1.85d7.0

Table 3: Hypothetical ¹³C NMR Data (125 MHz, CDCl₃)

PositionδC (ppm)DEPT
139.5CH₂
218.5CH₂
342.0CH₂
433.5C
555.0CH
675.0CH
738.0CH₂
825.0CH₂
972.0C
1039.0C
1121.5CH₃
1265.0CH₂
1333.0CH₃
1415.0CH₃
1'166.0C
2'120.0CH
3'145.0CH
4'130.0CH
5'140.0CH
6'18.0CH₃

Structure Elucidation Workflow

The following section outlines the logical progression of interpreting the spectroscopic data to arrive at the final structure.

Determination of the Drimane Skeleton

The drimane skeleton is pieced together using a combination of COSY, HSQC, and HMBC data.

  • ¹H-¹H COSY: This experiment would reveal the connectivity between adjacent protons. For instance, correlations would be observed between H-1, H-2, and H-3, and between H-5, H-6, and H-7.

  • HMBC: This is the key experiment for establishing the overall carbon framework. Important correlations would include:

    • The methyl protons at C-13 and C-14 to the quaternary carbon C-4 and the methine C-5.

    • The methyl protons at C-11 to C-9, C-10, and C-1.

    • The protons of the C-12 methylene group to the quaternary carbon C-9.

Identification and Placement of the Hexa-2,4-dienoate Ester

The presence of the hexa-2,4-dienoate ester is confirmed by the characteristic signals in both the ¹H and ¹³C NMR spectra.

  • ¹H NMR: The olefinic protons of the dienyl system (H-2' to H-5') would appear in the downfield region (δ 5.8-7.3). The coupling constants would be indicative of the (E,E)-stereochemistry.

  • ¹³C NMR: The carbonyl carbon (C-1') would have a chemical shift around δ 166.0, and the four olefinic carbons would appear between δ 120-145.

  • HMBC: The crucial HMBC correlation would be from the H-6 proton of the drimane skeleton to the C-1' carbonyl carbon of the ester, confirming its attachment at the C-6 position.

Confirmation of Hydroxyl Groups

The presence of hydroxyl groups is indicated by the deshielded chemical shifts of the carbons to which they are attached (C-9 at δ ~72.0 and C-12 at δ ~65.0). The presence of exchangeable protons in the ¹H NMR spectrum (if run in a non-protic solvent) and a broad O-H stretching band in the IR spectrum would further confirm their presence.

Visualization of Key Relationships

Graphviz diagrams are used to visually represent the logical flow of the structure elucidation process and key molecular correlations.

StructureElucidationWorkflow cluster_isolation Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation CrudeExtract Crude Extract Partitioning Solvent Partitioning CrudeExtract->Partitioning ColumnChrom Column Chromatography Partitioning->ColumnChrom HPLC HPLC ColumnChrom->HPLC PureCompound Pure Compound HPLC->PureCompound NMR 1D & 2D NMR PureCompound->NMR MS HRMS & MS/MS PureCompound->MS IR IR Spectroscopy PureCompound->IR CarbonSkeleton Carbon Skeleton NMR->CarbonSkeleton Stereochemistry Stereochemistry NMR->Stereochemistry MolecularFormula Molecular Formula MS->MolecularFormula FunctionalGroups Functional Groups IR->FunctionalGroups FinalStructure Final Structure MolecularFormula->FinalStructure FunctionalGroups->FinalStructure CarbonSkeleton->FinalStructure Stereochemistry->FinalStructure

Caption: Overall workflow for the isolation and structure elucidation of a natural product.

HMBC_Correlations H6 H-6 C1_prime C-1' H6->C1_prime Key Ester Linkage H11 H₃-11 C1 C-1 H11->C1 C9 C-9 H11->C9 C10 C-10 H11->C10 H13_14 H₃-13/14 C4 C-4 H13_14->C4 C5 C-5 H13_14->C5 H12 H₂-12 H12->C9

Caption: Key HMBC correlations for establishing the core structure and ester position.

Caption: Expected ¹H-¹H COSY correlations showing distinct spin systems.

Conclusion

The structural elucidation of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol, while not yet detailed in published literature, can be confidently approached using a standard suite of modern spectroscopic techniques. This technical guide, by leveraging data from analogous drimane sesquiterpenoids, provides a robust framework for its characterization. The combination of 1D and 2D NMR spectroscopy, complemented by mass spectrometry and IR spectroscopy, allows for the unambiguous determination of its planar structure and relative stereochemistry. The methodologies and interpretative logic presented herein serve as a valuable resource for natural product chemists and drug discovery scientists working on the characterization of novel bioactive compounds.

References

Unveiling the Spectroscopic Signature of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the drimane sesquiterpenoid, 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol. While a dedicated publication detailing the complete spectroscopic analysis of this specific molecule remains to be identified, this document collates available information on closely related compounds isolated from Polygonum species and presents a generalized experimental approach for its characterization. This guide is intended to serve as a foundational resource for researchers engaged in the isolation, identification, and development of novel natural products.

Physicochemical Properties

Based on publicly available data, the fundamental physicochemical properties of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol are summarized below.

PropertyValueSource
Molecular Formula C₂₁H₃₂O₅PubChem
Molecular Weight 364.5 g/mol PubChem
Exact Mass 364.22497412 DaPubChem

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2.1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

PositionPredicted δH (ppm)MultiplicityKey Correlations (COSY, HMBC)
11.2 - 1.8mH-2
21.4 - 2.0mH-1, H-3
31.0 - 1.6mH-2, H-4
4---
51.5 - 1.9mH-6, H-10
65.0 - 5.5mH-5, H-7
71.8 - 2.2mH-6, H-8
81.6 - 2.0mH-7, H-9
93.5 - 4.0mH-8, H-10
101.2 - 1.6mH-1, H-5, H-9
110.8 - 1.0dH-7
123.5 - 4.2m-
130.8 - 1.0s-
140.8 - 1.0s-
150.8 - 1.0s-
1'---
2'5.7 - 6.0mH-3'
3'7.0 - 7.5mH-2', H-4'
4'6.0 - 6.5mH-3', H-5'
5'5.8 - 6.2mH-4', H-6'
6'1.8 - 2.0dH-5'

Table 2.2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

PositionPredicted δC (ppm)
135 - 45
220 - 30
340 - 50
430 - 40
550 - 60
670 - 80
730 - 40
825 - 35
970 - 80
1035 - 45
1115 - 25
1260 - 70
1325 - 35
1415 - 25
1520 - 30
1'165 - 175
2'120 - 130
3'140 - 150
4'130 - 140
5'125 - 135
6'15 - 25
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is expected to show a molecular ion peak [M+H]⁺ or [M+Na]⁺ consistent with the molecular formula C₂₁H₃₂O₅. Fragmentation patterns would likely involve the loss of the hexa-2,4-dienoyloxy side chain and successive losses of water molecules from the dihydroxydrimenol core.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
  • IR (KBr, cm⁻¹): Expected absorptions include a broad band around 3400 cm⁻¹ due to the hydroxyl groups, a strong absorption around 1720 cm⁻¹ for the ester carbonyl group, and bands in the region of 1650-1600 cm⁻¹ corresponding to the C=C stretching of the diene.

  • UV-Vis (MeOH, nm): A maximum absorption (λ_max) is anticipated in the range of 220-260 nm, characteristic of a conjugated diene system.

Experimental Protocols

The following sections outline generalized experimental procedures for the isolation and spectroscopic characterization of drimane sesquiterpenoids from plant material, based on established methodologies in the field.

Extraction and Isolation
  • Plant Material: Dried and powdered aerial parts of Polygonum hydropiper are subjected to extraction.

  • Extraction: The powdered plant material is exhaustively extracted with methanol (MeOH) at room temperature. The resulting extract is then concentrated under reduced pressure.

  • Fractionation: The crude MeOH extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH).

  • Chromatography: The bioactive fractions (typically the CHCl₃ and EtOAc fractions for sesquiterpenoids) are subjected to a series of chromatographic techniques for purification. This includes:

    • Column Chromatography: Silica gel is commonly used as the stationary phase, with gradient elution using mixtures of n-hexane and EtOAc.

    • Sephadex LH-20: For the separation of compounds based on size and polarity.

    • High-Performance Liquid Chromatography (HPLC): A C18 reversed-phase column with a mobile phase of MeOH/water or acetonitrile/water is typically employed for final purification.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra are recorded on a 400 or 500 MHz spectrometer using deuterated solvents such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is performed to determine the exact mass and molecular formula.

  • Infrared Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrophotometer with KBr pellets.

  • UV-Vis Spectroscopy: UV-Vis spectra are recorded on a UV-Vis spectrophotometer in methanol.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of natural products like 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol.

experimental_workflow plant_material Plant Material (e.g., Polygonum hydropiper) extraction Extraction (Methanol) plant_material->extraction fractionation Solvent Partitioning (Hexane, Chloroform, EtOAc, BuOH) extraction->fractionation column_chromatography Column Chromatography (Silica Gel) fractionation->column_chromatography hplc Preparative HPLC (C18 Column) column_chromatography->hplc pure_compound Pure Compound (6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol) hplc->pure_compound spectroscopic_analysis Spectroscopic Analysis pure_compound->spectroscopic_analysis nmr NMR (1H, 13C, 2D) spectroscopic_analysis->nmr ms Mass Spectrometry (HRMS) spectroscopic_analysis->ms ir_uv IR & UV-Vis spectroscopic_analysis->ir_uv structure_elucidation Structure Elucidation nmr->structure_elucidation ms->structure_elucidation ir_uv->structure_elucidation

Caption: General workflow for natural product isolation and characterization.

Disclaimer: The spectroscopic data presented in this guide are predicted values based on analogous compounds and should be confirmed through experimental analysis of the purified substance. This document is intended for informational purposes for a scientific audience and does not constitute a definitive characterization of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol.

Biosynthesis of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol in Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biosynthesis of the fungal secondary metabolite, 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol. This molecule belongs to the drimane-type sesquiterpenoid esters, a class of natural products exhibiting a wide range of biological activities. The biosynthesis is a hybrid pathway involving both the terpenoid and polyketide routes. While the precise biosynthetic gene cluster for this specific compound has not been fully elucidated in the literature, a comprehensive model can be constructed based on the well-characterized biosynthesis of structurally analogous compounds in fungi, particularly from Aspergillus species. This guide details the key enzymatic steps, the classes of enzymes involved, relevant quantitative data from analogous pathways, detailed experimental protocols for characterization, and visual representations of the biosynthetic and experimental workflows.

Introduction

Fungi are prolific producers of a vast array of secondary metabolites with diverse chemical structures and biological functions. Among these, the drimane-type sesquiterpenoids are a prominent class characterized by a bicyclic drimane core. These molecules and their derivatives, particularly esters, have garnered significant interest due to their potential as therapeutic agents. The compound 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol is a drimane sesquiterpenoid esterified with a C6 polyketide-derived acyl group, hexa-2,4-dienoic acid. Its biosynthesis is a fascinating example of the convergence of two major secondary metabolic pathways. Understanding the intricate enzymatic machinery responsible for its production is crucial for harnessing its potential through synthetic biology and metabolic engineering approaches.

The Core Biosynthetic Pathway

The biosynthesis of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol can be dissected into four key stages:

  • Formation of the Drimane Core: The pathway initiates with the universal C15 isoprenoid precursor, farnesyl pyrophosphate (FPP). In a departure from the canonical plant terpene cyclases, fungi employ a haloacid dehalogenase (HAD)-like superfamily enzyme to catalyze the cyclization of FPP into the drimane scaffold.[1][2] Specifically, the enzyme DrtB from Aspergillus calidoustus has been shown to produce drimenol, which serves as the foundational drimane core for subsequent modifications.[3][4]

  • Hydroxylation of the Drimane Core: The drimenol core undergoes a series of oxidative modifications catalyzed by cytochrome P450 monooxygenases (P450s). These enzymes are responsible for introducing hydroxyl groups at specific positions on the drimane skeleton. In the biosynthesis of related drimane esters in A. calidoustus, a single promiscuous P450 enzyme, DrtD, has been demonstrated to catalyze hydroxylations at C-6, C-9, and C-12 of the drimenol core.[3] This multi-functionality is a key feature in generating the structural diversity of drimane sesquiterpenoids.

  • Synthesis of the Polyketide Acyl Moiety: The hexa-2,4-dienoic acid side chain is synthesized via the polyketide pathway. A Type I iterative polyketide synthase (PKS) is responsible for the assembly of this C6 fatty acid. In the drt gene cluster of A. calidoustus, the PKS DrtA is responsible for synthesizing C6 and C8 polyketide chains.[3] The level of saturation in the polyketide chain is determined by the domains present in the PKS, particularly the enoyl reductase (ER) domain.

  • Esterification: The final step in the biosynthesis is the esterification of the hydroxylated drimane core with the polyketide-derived acyl group. This reaction is catalyzed by an acyltransferase. The enzyme DrtE from the drt cluster has been characterized as an acyltransferase that transfers the polyketide chain from the PKS to the C-6 hydroxyl group of the drimane core.[3] Fungal acyltransferases in such pathways have been shown to exhibit some substrate promiscuity, capable of accepting various acyl-CoA substrates.[5]

Key Enzymes and Their Functions

Enzyme Class Example (from A. calidoustus) Function Substrate(s) Product(s) References
Terpene Cyclase DrtB (HAD-like)Cyclization of FPP to form the drimane core.Farnesyl Pyrophosphate (FPP)Drimenol[3][4]
Cytochrome P450 DrtDRegiospecific hydroxylation of the drimane core.Drimenol6β-hydroxydrimenol, 9α-hydroxydrimenol, 12-hydroxydrimenol, and multi-hydroxylated derivatives[3]
Polyketide Synthase DrtA (Type I iterative)Synthesis of the C6 acyl chain.Acetyl-CoA, Malonyl-CoAHexa-2,4-dienoyl-ACP[3]
Acyltransferase DrtEEsterification of the hydroxylated drimane core.6β,9α,12-trihydroxydrimenol, Hexa-2,4-dienoyl-CoA6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol[3][5]

Note: While the enzymes from the drt cluster of A. calidoustus provide a robust model, the specific enzymes for the biosynthesis of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol may differ in other fungal species.

Quantitative Data

As of the current literature, specific enzyme kinetic parameters (Km, kcat, Vmax) for the enzymes directly involved in the biosynthesis of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol have not been reported. However, quantitative data from related studies on drimane sesquiterpenoid biosynthesis can provide valuable insights.

Parameter Value Enzyme/Strain Notes References
Product Yield 41.4 mgCladosporium antarcticum (biotransformation)Yield of 9α-hydroxydrimendiol from drimendiol.[1]
Product Yield 74.8 mgCladosporium antarcticum (biotransformation)Yield of 3β-hydroxydrimendiol from drimendiol.[1]
Product Yield 0.092%Drimys winteri (plant extraction)Yield of polygodial.[6]
Product Yield 0.0624%Drimys winteri (plant extraction)Yield of isotadeonal.[6]
Product Yield 0.04%Drimys winteri (plant extraction)Yield of drimenol.[6]

Note: The yields presented are from biotransformation or extraction and not from de novo biosynthesis in a native fungal producer.

Experimental Protocols

The following protocols are representative methodologies for the characterization of the key enzymes in the biosynthetic pathway of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol.

Heterologous Expression of Biosynthetic Genes

Objective: To produce functional enzymes for in vitro characterization. Aspergillus oryzae is a commonly used host for the heterologous expression of fungal biosynthetic gene clusters.

Protocol:

  • Gene Cloning: The open reading frames of the target genes (e.g., terpene cyclase, P450, PKS, acyltransferase) are amplified from the genomic DNA or cDNA of the producing fungus.

  • Vector Construction: The amplified genes are cloned into suitable Aspergillus expression vectors, often under the control of a strong constitutive or inducible promoter. For P450s, co-expression with a cytochrome P450 reductase (CPR) is often necessary for activity.

  • Transformation: Protoplasts of A. oryzae are prepared and transformed with the expression vectors.

  • Selection and Cultivation: Transformed colonies are selected on appropriate media and cultivated in a suitable liquid medium to allow for protein expression and metabolite production.

  • Metabolite Extraction and Analysis: The fungal culture is extracted with an organic solvent (e.g., ethyl acetate), and the extract is analyzed by HPLC, LC-MS, and NMR to identify the produced compounds.

In Vitro Terpene Cyclase Assay

Objective: To confirm the function of the HAD-like terpene cyclase.

Protocol:

  • Protein Purification: The heterologously expressed terpene cyclase is purified from the host organism using affinity chromatography (e.g., His-tag).

  • Reaction Setup: The purified enzyme is incubated with FPP in a suitable buffer containing a divalent cation (e.g., MgCl2).

  • Product Extraction: The reaction is quenched, and the products are extracted with an organic solvent (e.g., hexane or ethyl acetate).

  • GC-MS Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) and compared with an authentic standard of drimenol to confirm its production.

In Vitro P450 Hydroxylase Assay

Objective: To determine the hydroxylating activity of the cytochrome P450 enzyme.

Protocol:

  • Microsome Preparation or Protein Purification: For membrane-bound P450s, microsomes can be prepared from the heterologous host. Alternatively, the P450 and its reductase partner can be purified.

  • Reaction Mixture: The P450 (or microsomes), the CPR, a NADPH-regenerating system, and the substrate (drimenol) are combined in a buffered solution.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of NADPH and incubated at an optimal temperature.

  • Product Extraction and Analysis: The reaction is stopped, and the products are extracted. The hydroxylated drimenol derivatives are then analyzed by LC-MS and NMR.

In Vitro Acyltransferase Assay

Objective: To verify the esterification activity of the acyltransferase.

Protocol:

  • Synthesis of Acyl-CoA: Hexa-2,4-dienoyl-CoA is synthesized from hexa-2,4-dienoic acid using an acyl-CoA synthetase or by chemical synthesis.

  • Enzyme Purification: The acyltransferase is expressed and purified.

  • Reaction Setup: The purified acyltransferase is incubated with the hydroxylated drimane substrate (6β,9α,12-trihydroxydrimenol) and hexa-2,4-dienoyl-CoA in a suitable buffer.

  • Product Analysis: The reaction is quenched, and the formation of the final ester product is monitored by LC-MS.

Visualizations

Proposed Biosynthetic Pathway

Biosynthesis of 6beta-(Hexa-2,4-dienoyloxy)-9alpha,12-dihydroxydrimenol cluster_enzymes FPP Farnesyl Pyrophosphate (FPP) Drimenol Drimenol FPP->Drimenol Cyclization DrtB DrtB (HAD-like Cyclase) Hydroxylated_Drimenol 6β,9α,12-Trihydroxydrimenol Drimenol->Hydroxylated_Drimenol Hydroxylation (x3) DrtD DrtD (Cytochrome P450) Final_Product 6β-(Hexa-2,4-dienoyloxy)- 9α,12-dihydroxydrimenol Hydroxylated_Drimenol->Final_Product DrtE DrtE (Acyltransferase) Polyketide_Precursors Acetyl-CoA + Malonyl-CoA Acyl_CoA Hexa-2,4-dienoyl-CoA Polyketide_Precursors->Acyl_CoA Polyketide Synthesis DrtA DrtA (PKS) Acyl_CoA->Final_Product Esterification

Caption: Proposed biosynthetic pathway of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol.

Experimental Workflow for Enzyme Characterization

Experimental Workflow Start Start: Identify Putative Biosynthetic Gene Cluster Cloning Gene Cloning into Expression Vectors Start->Cloning Transformation Heterologous Expression (e.g., in Aspergillus oryzae) Cloning->Transformation Expression_Analysis Analyze Metabolite Production (LC-MS, NMR) Transformation->Expression_Analysis Expression_Analysis->Cloning No/Low Production (Optimize Codons, Promoters) Purification Enzyme Purification (Affinity Chromatography) Expression_Analysis->Purification Successful Production In_Vitro_Assay In Vitro Enzyme Assays with Substrates Purification->In_Vitro_Assay Product_ID Product Identification (GC-MS, LC-MS) In_Vitro_Assay->Product_ID Product_ID->Purification No Activity (Check Cofactors, Conditions) Kinetics Enzyme Kinetic Analysis (Km, kcat) Product_ID->Kinetics Confirmed Activity End End: Functional Characterization of Biosynthetic Enzymes Kinetics->End

Caption: A generalized workflow for the functional characterization of biosynthetic enzymes.

Conclusion

The biosynthesis of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol in fungi is a complex and elegant process that showcases the metabolic versatility of these organisms. By leveraging knowledge from well-studied analogous pathways, a clear picture of the required enzymatic machinery emerges. This guide provides a foundational understanding for researchers aiming to explore this fascinating area of natural product biosynthesis. Future work should focus on the identification and characterization of the specific biosynthetic gene cluster for this compound, which will enable the precise determination of enzyme kinetics and pave the way for targeted metabolic engineering to enhance its production or generate novel, bioactive derivatives.

References

physical and chemical properties of "6beta-(Hexa-2,4-dienoyloxy)-9alpha,12-dihydroxydrimenol"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of the drimane sesquiterpenoid, 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol. Drimane sesquiterpenoids are a class of natural products known for their diverse and potent biological activities, making them promising candidates for drug discovery and development. This document summarizes the available quantitative data, outlines relevant experimental protocols for property determination, and discusses the potential biological significance of this compound class.

Chemical and Physical Properties

Tabulated Physicochemical Data

The following table summarizes the key computed physical and chemical properties of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol, primarily sourced from the PubChem database.[1]

PropertyValueSource
Molecular Formula C21H32O5PubChem[1]
Molecular Weight 364.5 g/mol PubChem (Computed)[1]
IUPAC Name [(1R,4S,4aS,8aS)-4-hydroxy-3,4-bis(hydroxymethyl)-4a,8,8-trimethyl-5,6,7,8a-tetrahydro-1H-naphthalen-1-yl] (2E,4E)-hexa-2,4-dienoatePubChem (Computed)[1]
Physical Description OilChemFaces[2]
Purity ≥98%ChemFaces[2]
XLogP3 2.9PubChem (Computed)[1]
Hydrogen Bond Donor Count 3PubChem (Computed)[1]
Hydrogen Bond Acceptor Count 5PubChem (Computed)[1]
Rotatable Bond Count 6PubChem (Computed)[1]
Exact Mass 364.22497412 DaPubChem (Computed)[1]
Polar Surface Area 87 ŲPubChem (Computed)[1]
Heavy Atom Count 26PubChem (Computed)[1]
Complexity 618PubChem (Computed)[1]

Experimental Protocols

Detailed experimental protocols for the characterization of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol are not specifically published. However, this section outlines standard methodologies for determining the key physical, chemical, and biological properties of novel, oily natural products.

Determination of Physical Properties of Oily Natural Products

Standardized methods are crucial for the accurate determination of the physical properties of oily compounds.

  • Density: Density can be determined using a pycnometer or a digital density meter. The sample is equilibrated to a specific temperature, and its mass within a known volume is measured.

  • Viscosity: A rotational viscometer or rheometer can be used to measure the dynamic viscosity of the oil at various temperatures and shear rates.

  • Optical Rotation: As many natural products are chiral, determining the specific rotation using a polarimeter is essential for stereochemical characterization. The measurement is typically performed at the sodium D-line (589 nm) with the sample dissolved in a suitable solvent.

Spectroscopic and Chromatographic Analysis

A combination of spectroscopic and chromatographic techniques is essential for the structural elucidation and purity assessment of natural products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish connectivity between atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition. Fragmentation patterns observed in MS/MS experiments can provide further structural information.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).

  • High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for the purification and purity assessment of non-volatile compounds like drimane sesquiterpenoids.

Potential Biological Activities and Signaling Pathways

While no specific biological activity data for 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol has been reported, the broader class of drimane sesquiterpenoids, particularly those isolated from marine fungi, exhibits a wide range of significant biological effects.[2][3][4][5][6] These activities suggest that 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol may also possess therapeutic potential.

Potential Biological Activities
  • Anti-inflammatory Activity: Some drimane sesquiterpenes have demonstrated potent anti-inflammatory effects.[3]

  • α-Glucosidase Inhibitory Activity: Certain drimane sesquiterpenoids show strong inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting potential applications in managing diabetes.[3]

  • Cytotoxic Activity: Numerous drimane sesquiterpenoids have been shown to exhibit cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents.[4][5]

  • Antimicrobial Activity: Antibacterial and antifungal activities are commonly observed in this class of compounds.[6]

Experimental Workflows for Biological Assays

The following diagrams illustrate the general workflows for assessing the potential cytotoxic and antimicrobial activities of a novel compound.

Cytotoxicity_Assay_Workflow cluster_prep Cell Culture Preparation cluster_treatment Compound Treatment cluster_assay Viability/Cytotoxicity Assay cluster_analysis Data Analysis cell_culture 1. Plate cells in a 96-well plate incubation1 2. Incubate for 24h to allow attachment cell_culture->incubation1 compound_prep 3. Prepare serial dilutions of the test compound add_compound 4. Add compound dilutions to the cells compound_prep->add_compound incubation2 5. Incubate for a defined period (e.g., 48-72h) add_compound->incubation2 add_reagent 6. Add viability reagent (e.g., MTT, resazurin) incubation2->add_reagent incubation3 7. Incubate for color development add_reagent->incubation3 read_plate 8. Measure absorbance/fluorescence with a plate reader incubation3->read_plate data_analysis 9. Calculate cell viability and determine IC50 read_plate->data_analysis

Caption: General workflow for a cell-based cytotoxicity assay.

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_inoculation Inoculation and Incubation cluster_reading Result Determination compound_dilution 1. Prepare serial dilutions of the test compound in broth inoculum_prep 2. Prepare a standardized microbial inoculum inoculation 3. Inoculate the compound dilutions with the microbial suspension inoculum_prep->inoculation incubation 4. Incubate under appropriate conditions (e.g., 37°C for 18-24h) inoculation->incubation visual_inspection 5. Visually inspect for turbidity (microbial growth) incubation->visual_inspection mic_determination 6. Determine the Minimum Inhibitory Concentration (MIC) visual_inspection->mic_determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol is a drimane sesquiterpenoid with a complex and interesting chemical structure. While specific experimental data on its physical properties and biological activities are currently limited in publicly accessible literature, the known bioactivities of related compounds suggest that it holds potential for further investigation in drug discovery. The experimental protocols and workflows outlined in this guide provide a framework for the systematic evaluation of this and other novel natural products. Further research is warranted to fully elucidate the therapeutic potential of this molecule.

References

The Drimane Sesquiterpenoid 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol: A Technical Review of a Putative Bioactive Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive review of the current state of knowledge regarding the drimane sesquiterpenoid 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol. While direct experimental data on this specific molecule is not available in the current scientific literature, this paper extrapolates its potential biological activities, mechanisms of action, and experimental considerations based on a thorough analysis of structurally related compounds. Drimane sesquiterpenoids, a class of natural products isolated from various sources, including fungi and plants, are well-documented for their diverse and potent biological activities, particularly their cytotoxic effects against cancer cell lines. This guide aims to serve as a valuable resource for researchers interested in the prospective therapeutic applications of this and related compounds.

Chemical Structure and Properties

6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol is a drimane sesquiterpenoid characterized by a bicyclic drimane core. Key functional groups include a hexa-2,4-dienoyloxy ester at the C-6 position and hydroxyl groups at the C-9 and C-12 positions. The IUPAC name for this compound is [(1R,4S,4aS,8aS)-4-hydroxy-3,4-bis(hydroxymethyl)-4a,8,8-trimethyl-5,6,7,8a-tetrahydro-1H-naphthalen-1-yl] (2E,4E)-hexa-2,4-dienoate.[1] Its molecular formula is C₂₁H₃₂O₅, and it has a molecular weight of 364.5 g/mol .[1]

Predicted Biological Activity: A Focus on Cytotoxicity

Based on the biological activities of structurally analogous drimane sesquiterpenoids isolated from fungal sources, particularly the Aspergillus genus, 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol is predicted to exhibit significant cytotoxic activity against various cancer cell lines. The presence of an acyloxy group at the C-6 position and hydroxyl groups on the drimane skeleton are recurring features in many bioactive drimane sesquiterpenoids.

Quantitative Data from Structurally Related Compounds

The following table summarizes the cytotoxic activities of several drimane sesquiterpenoids that share key structural features with the target compound, namely an acyloxy group at C-6. This data provides a basis for predicting the potential potency of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol.

CompoundSourceCancer Cell LineIC₅₀ ValueReference
Drimanenoid DEarwig-associated Aspergillus sp.K562 (human myelogenous leukemia)12.88 ± 0.11 µmol·L⁻¹[2][3]
Asperflavinoid AAspergillus flavipesHepG2 (human liver cancer)38.5 µM[4]
Asperflavinoid AAspergillus flavipesMKN-45 (human gastric cancer)26.8 µM[4]
Asperflavinoid CCo-culture of Aspergillus carneus and Beauveria felinaMCF-7 (human breast cancer)10 µM[5][6]
Ustusolate ECo-culture of Aspergillus carneus and Beauveria felinaMCF-7 (human breast cancer)10 µM[5][6]

Proposed Mechanism of Action and Signaling Pathways

The cytotoxic mechanism of drimane sesquiterpenoids is often attributed to the induction of apoptosis. The presence of electrophilic centers, such as α,β-unsaturated carbonyls or other reactive moieties, can lead to the alkylation of cellular macromolecules, including proteins and DNA, ultimately triggering apoptotic pathways. The hexa-2,4-dienoyloxy group in the target compound, with its conjugated double bonds, could potentially act as a Michael acceptor, contributing to its cytotoxic effects.

Based on studies of related compounds, a plausible signaling pathway leading to apoptosis is depicted below.

putative_apoptosis_pathway drimane_compound 6β-(Hexa-2,4-dienoyloxy)- 9α,12-dihydroxydrimenol cell_membrane Cellular Uptake drimane_compound->cell_membrane ros_generation Reactive Oxygen Species (ROS) Generation cell_membrane->ros_generation mitochondrial_dysfunction Mitochondrial Dysfunction ros_generation->mitochondrial_dysfunction cytochrome_c Cytochrome c Release mitochondrial_dysfunction->cytochrome_c caspase_activation Caspase Cascade Activation (Caspase-9, Caspase-3) cytochrome_c->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: Putative signaling pathway for apoptosis induction.

Experimental Protocols: A Guide for In Vitro Cytotoxicity Assessment

To evaluate the predicted cytotoxic activity of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed. The following protocol is a generalized methodology based on procedures described in the literature for similar compounds.

Cell Culture
  • Human cancer cell lines (e.g., K562, HepG2, MKN-45, MCF-7) are cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

MTT Assay for Cell Viability
  • Cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.

  • The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (typically ranging from 0.1 to 100 µM). A vehicle control (e.g., DMSO) is also included.

  • After a 48- or 72-hour incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined by non-linear regression analysis.

cytotoxicity_workflow start Start cell_seeding Seed Cancer Cells in 96-well Plates start->cell_seeding compound_treatment Treat Cells with Varying Concentrations of Test Compound cell_seeding->compound_treatment incubation Incubate for 48-72 hours compound_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization absorbance_measurement Measure Absorbance formazan_solubilization->absorbance_measurement data_analysis Calculate IC50 Value absorbance_measurement->data_analysis end End data_analysis->end

Caption: General workflow for an MTT cytotoxicity assay.

Structure Elucidation and Spectroscopic Data

While a certificate of analysis confirms the structure of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol by ¹H-NMR, detailed public spectroscopic data is scarce.[7] For researchers aiming to isolate or synthesize this compound, the following table provides representative ¹H and ¹³C NMR chemical shifts for a structurally related drimane sesquiterpenoid, Drimanenoid D, which features a C-6 acyloxy substituent. These values can serve as a useful reference for structural confirmation.

Table 2: NMR Data for Drimanenoid D in CDCl₃ (Selected Peaks)

PositionδC (ppm)δH (ppm, mult., J in Hz)
553.11.85, m
676.25.50, t (2.8)
7122.95.75, br s
967.94.05, s
1164.83.65, d (11.2); 3.45, d (11.2)
1261.63.52, dd (11.3, 3.6); 3.43, dd (11.3, 3.6)
1'166.4-
2'123.56.27, d (15.5)
3'145.28.35, dd (15.5, 10.0)
Data adapted from a study on drimanenoids from an earwig-associated Aspergillus sp.[2]

Conclusion and Future Directions

Although 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol remains an uncharacterized compound in terms of its biological activity, the extensive research on structurally similar drimane sesquiterpenoids strongly suggests its potential as a cytotoxic agent. This technical guide provides a foundational framework for initiating research into this promising molecule. Future studies should focus on the isolation or synthesis of this compound to enable a thorough evaluation of its bioactivity profile. Subsequent research could then delve into its specific mechanism of action, potential for in vivo efficacy, and structure-activity relationship studies to optimize its therapeutic potential. The exploration of novel drimane sesquiterpenoids from diverse natural sources, particularly fungi, continues to be a promising avenue for the discovery of new anticancer drug leads.

References

Drimane Sesquiterpenoids from Marine Sponges: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Marine sponges are a prolific source of structurally diverse and biologically active secondary metabolites. Among these, drimane sesquiterpenoids represent a significant class of natural products with promising therapeutic potential. This technical guide provides an in-depth overview of drimane sesquiterpenoids isolated from marine sponges, with a particular focus on their chemical diversity, biological activities, and the underlying mechanisms of action. Detailed experimental protocols for the isolation, structure elucidation, and bioactivity assessment of these compounds are presented. Furthermore, this guide includes a comprehensive compilation of quantitative data and visual representations of key signaling pathways modulated by these marine natural products, serving as a valuable resource for researchers, scientists, and drug development professionals.

Introduction

The marine environment harbors a vast biodiversity of organisms that have evolved unique biochemical pathways to produce a wide array of secondary metabolites. Marine sponges, in particular, have proven to be a rich source of novel chemical entities with potent pharmacological properties. Drimane sesquiterpenoids, characterized by a bicyclic drimane skeleton, are a class of C15 isoprenoids that have been isolated from various natural sources, including terrestrial plants, fungi, and marine organisms. In recent years, a growing number of drimane sesquiterpenoids have been discovered from marine sponges, particularly from the genera Dysidea and Dactylospongia, as well as from sponge-associated fungi such as Aspergillus and Penicillium.

These marine-derived drimane sesquiterpenoids exhibit a broad range of biological activities, including cytotoxic, anti-inflammatory, antimicrobial, and enzyme inhibitory effects. Their potent bioactivities, coupled with their unique chemical structures, make them attractive lead compounds for the development of new therapeutic agents. This guide aims to provide a comprehensive technical resource on drimane sesquiterpenoids from marine sponges, covering their isolation, characterization, and biological evaluation.

Chemical Diversity of Drimane Sesquiterpenoids from Marine Sponges

Drimane sesquiterpenoids isolated from marine sponges display remarkable structural diversity, arising from variations in oxidation patterns, stereochemistry, and the presence of different functional groups. Many of these compounds are meroterpenoids, featuring a drimane sesquiterpene core linked to other moieties such as quinones, hydroquinones, or amino acids.

Table 1: Selected Drimane Sesquiterpenoids from Marine Sponges and Their Biological Activities

Compound NameMarine Sponge SourceBiological ActivityIC₅₀/EC₅₀ (µM)Reference
AvarolDysidea avaraCytotoxic (L5178Y mouse lymphoma)0.93[1]
AvaroneDysidea avaraCytotoxic (L5178Y mouse lymphoma)0.62[1]
IlimaquinoneDactylospongia elegansCytotoxic (P-388 murine leukemia)0.04[2]
Dysideanone BDysidea avaraCytotoxic (HeLa, HepG2)7.1, 9.4[3]
Dactylospongenones G & HDactylospongia elegansCytotoxic (L5178Y mouse lymphoma)1.3 - 6.5[3]
Arenarialin DDysidea arenariaAnti-inflammatory (TNF-α, IL-6 production)-[3]
Dysiherbols D & EDysidea avaraAnti-inflammatory (NF-κB activation)10.2, 8.6[3]
(-)-N-methylmelemeleone-ADysidea avaraWeakly cytotoxic-[4]
Drimane Lactones & AcetalsDendrodoris carbunculosaCytotoxic (P388 lymphoma)4-17 µg/mL[5]

Biological Activities and Mechanisms of Action

Drimane sesquiterpenoids from marine sponges have garnered significant attention for their potent cytotoxic and anti-inflammatory properties.

Cytotoxic Activity

A large number of drimane sesquiterpenoids have demonstrated significant cytotoxicity against a panel of human cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis through various cellular pathways.

Anti-inflammatory Activity

Several drimane sesquiterpenoids exhibit potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB signaling pathway is a crucial regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Several drimane sesquiterpenoids have been shown to inhibit this pathway by preventing the phosphorylation of IκBα.[3][6][7]

NF_kB_Inhibition cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (p65/p50) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p P-IκBα NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB Releases Proteasome Proteasome IkBa_p->Proteasome Degradation Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_nuc NF-κB Inflammation Pro-inflammatory Gene Transcription Drimane Drimane Sesquiterpenoids Drimane->IKK Inhibits NFkB_nuc->Inflammation MAPK_Modulation Stimuli Inflammatory Stimuli (e.g., LPS) MAP3K MAPKKK Stimuli->MAP3K MAP2K MAPKK MAP3K->MAP2K ERK ERK MAP2K->ERK JNK JNK MAP2K->JNK p38 p38 MAP2K->p38 TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors JNK->TranscriptionFactors p38->TranscriptionFactors InflammatoryResponse Inflammatory Response TranscriptionFactors->InflammatoryResponse Drimane Drimane Sesquiterpenoids Drimane->MAP2K Modulates Phosphorylation Isolation_Workflow Sponge Marine Sponge Collection (e.g., Dysidea sp.) Extraction Extraction (Methanol) Sponge->Extraction Partition Solvent Partitioning (e.g., n-Hexane, Ethyl Acetate, Water) Extraction->Partition CrudeExtract Crude Extract Partition->CrudeExtract ColumnChrom Column Chromatography (Silica Gel, Sephadex LH-20) CrudeExtract->ColumnChrom Fractions Fractions ColumnChrom->Fractions HPLC Preparative HPLC (C18 Reverse-Phase) Fractions->HPLC PureCompound Pure Drimane Sesquiterpenoid HPLC->PureCompound

References

identifying novel drimane sesquiterpenoids from fungal extracts

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide for researchers, scientists, and drug development professionals on the identification of novel drimane sesquiterpenoids from fungal extracts.

Introduction

Drimane-type sesquiterpenoids are a class of C15 natural products characterized by a bicyclic decahydronaphthalene skeleton.[1][2] First discovered in plants, a vast and structurally diverse array of these compounds has since been isolated from various fungi, particularly from the genera Aspergillus, Penicillium, and Trichoderma, as well as Basidiomycetes.[3][4][5] Fungal drimane sesquiterpenoids exhibit a wide range of significant biological activities, including antifungal, antibacterial, cytotoxic, anti-inflammatory, and enzyme inhibitory effects, making them promising candidates for drug discovery and development.[6][7][8][9]

This guide provides a comprehensive overview of the methodologies involved in the isolation, purification, structure elucidation, and biological evaluation of novel drimane sesquiterpenoids from fungal sources.

General Experimental Workflow

The process of identifying novel drimane sesquiterpenoids is a multi-step procedure that begins with fungal cultivation and concludes with the determination of the compound's structure and biological activity. The general workflow is outlined below.

G cluster_0 Upstream Processing cluster_1 Downstream & Analysis cluster_2 Data Output Fungal_Strain Fungal Strain Selection (e.g., Aspergillus, Penicillium) Cultivation Fungal Cultivation (Solid or Liquid Fermentation) Fungal_Strain->Cultivation Biomass Harvesting of Mycelia and Supernatant Cultivation->Biomass Extraction Solvent Extraction (e.g., Ethyl Acetate) Biomass->Extraction Crude_Extract Crude Fungal Extract Extraction->Crude_Extract Purification Chromatographic Purification (CC, HPLC, CPC) Crude_Extract->Purification Pure_Compound Isolation of Pure Compound Purification->Pure_Compound Structure_Elucidation Structure Elucidation (MS, NMR) Pure_Compound->Structure_Elucidation Bioassay Biological Activity Screening Structure_Elucidation->Bioassay Final_Structure Novel Drimane Sesquiterpenoid Structure Structure_Elucidation->Final_Structure Activity_Data Bioactivity Data (IC50, MIC) Bioassay->Activity_Data

General workflow for isolating and identifying drimane sesquiterpenoids.

Experimental Protocols

Fungal Cultivation and Extraction

The production of secondary metabolites is highly dependent on cultivation conditions. Both solid-state and submerged liquid fermentation methods are commonly employed.

  • Fungal Strain: Select a fungal strain known for producing sesquiterpenoids, such as species from Aspergillus, Penicillium, or Trichoderma.[5][6][7]

  • Media Preparation: A common medium like Potato Dextrose Broth (PDB) or Yeast Extract Sucrose (YES) can be used for initial cultivation.[10]

  • Fermentation: Inoculate the chosen medium with the fungal strain and incubate for a period of 7 to 28 days, depending on the fungal growth rate and optimal secondary metabolite production time.

  • Extraction:

    • After incubation, separate the fungal biomass (mycelia) from the liquid broth by vacuum filtration.

    • Extract both the mycelia and the broth filtrate, typically using a solvent such as ethyl acetate (EtOAc).[11][12] This is often done by liquid-liquid partitioning in a separatory funnel.

    • Combine the organic phases and evaporate the solvent under reduced pressure to yield the crude extract.[13]

Isolation and Purification

The crude extract is a complex mixture requiring several chromatographic steps to isolate individual compounds.

  • Initial Fractionation (Column Chromatography):

    • Subject the crude extract to silica gel column chromatography.[14]

    • Elute the column with a solvent gradient of increasing polarity, for instance, starting with n-hexane and gradually introducing ethyl acetate.[13]

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC) to pool fractions with similar profiles.[15]

  • Fine Purification (HPLC):

    • Fractions containing compounds of interest are further purified using High-Performance Liquid Chromatography (HPLC), often on a C18 reversed-phase column.[14][15]

    • A gradient of methanol-water or acetonitrile-water is a common mobile phase.[12]

  • Alternative Techniques: Centrifugal Partition Chromatography (CPC), a liquid-liquid chromatographic technique, can also be employed for efficient purification of fungal secondary metabolites.[10]

Structure Elucidation

Determining the chemical structure of a purified compound requires a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), often with Electrospray Ionization (ESI), is used to determine the compound's exact molecular formula.[16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the complete structure.[18][19] A suite of experiments is performed:

    • 1D NMR: ¹H NMR provides information on the types and connectivity of protons, while ¹³C NMR reveals the carbon skeleton.[18][20]

    • 2D NMR:

      • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, helping to establish spin systems.[13]

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (¹H-¹³C one-bond correlations).[21]

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (¹H-¹³C long-range correlations), which is crucial for connecting different structural fragments and assigning quaternary carbons.[21]

      • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating Frame Overhauser Effect Spectroscopy): Reveals through-space correlations between protons, which is essential for determining the relative stereochemistry of the molecule.

The logical flow of integrating this data is crucial for solving the structure of a novel compound.

G cluster_data Spectroscopic Data Acquisition cluster_analysis Structural Analysis MS HR-MS Mol_Formula Determine Molecular Formula & Degrees of Unsaturation MS->Mol_Formula H1_NMR ¹H NMR Proton_Env Identify Proton Environments & Spin Systems H1_NMR->Proton_Env C13_NMR ¹³C NMR Carbon_Skeleton Identify Carbon Skeleton (CH3, CH2, CH, Cq) C13_NMR->Carbon_Skeleton COSY 2D COSY COSY->Proton_Env HSQC 2D HSQC HSQC->Carbon_Skeleton ¹JCH Correlation HMBC 2D HMBC Connect_Fragments Assemble Planar Structure (Connect Spin Systems) HMBC->Connect_Fragments ²⁻³JCH Correlation NOESY 2D NOESY / ROESY Stereochem Determine Relative Stereochemistry NOESY->Stereochem Mol_Formula->Connect_Fragments Proton_Env->Connect_Fragments Carbon_Skeleton->Connect_Fragments Connect_Fragments->Stereochem Final_Structure Proposed Final Structure Stereochem->Final_Structure

Logical workflow for structure elucidation using spectroscopic data.

Data Presentation

Table 1: Examples of Novel Drimane Sesquiterpenoids from Fungi
Compound NameFungal SourceKey Structural Feature / ClassReference
Drimanenoids A-GAspergillus sp. NF2396Esterified with fatty acid side chains[8][11]
Asperflavinoid AAspergillus flavipes 297Drimane-type sesquiterpenoid[7]
Ganoresinosins A-IGanoderma subresinosumPreviously undescribed drimanes[22]
Novel Drimanes (1 & 2)Penicillium sp. TW58-16New drimane sesquiterpenes[6]
Neomacrophorins I-IIITrichoderma sp. 1212-03Drimane-linked cyclohexenone epoxides[5]
PereniporinsPerenniporia centrali-africanaDrimane-type sesquiterpenoids[4]
KhamkhainsCerrena sp.Rare nitrogen-containing drimanes[23]
Table 2: Representative ¹H and ¹³C NMR Data for a Drimane Core

Data for Compound 2 (C₁₅H₂₂O₄) isolated from Penicillium sp. TW58-16.[6] Spectra recorded in CDCl₃.

PositionδC (ppm)δH (ppm, mult., J in Hz)
138.91.65, m; 1.18, m
218.21.55, m
341.91.45, m; 1.35, m
433.4-
554.81.40, m
623.82.15, m; 2.05, m
7132.15.65, s
8134.5-
950.12.10, m
1039.5-
1170.24.50, d (12.0); 4.25, d (12.0)
12171.1-
13179.7-
1421.60.90, s
1514.50.85, s
Table 3: Bioactivity of Selected Fungal Drimane Sesquiterpenoids
Compound(s)Fungal SourceBioactivityQuantitative Data (IC₅₀/MIC)Reference
Drimanenoid DAspergillus sp. NF2396CytotoxicIC₅₀: 12.88 µM (K562 cells)[8][11]
Asperflavinoid AAspergillus flavipes 297CytotoxicIC₅₀: 26.8 µM (MKN-45), 38.5 µM (HepG2)[7]
Compounds 59-61Aspergillus ustusCytotoxicEC₅₀: 0.6 - 5.3 µM (L5178Y cells)[9]
Compounds 115-118Aspergillus ustus TK-5Neuraminidase InhibitoryIC₅₀: 28.4 - 37.3 µM[9]
Ganoresinosin EGanoderma subresinosumAntitubercularMIC: 12.5 µg/mL (M. tuberculosis)[22]
DrimenolSynthetic (Fungal Target)AntifungalMIC: 8 - 64 µg/mL (various fungi)[24]
Compound 1 Penicillium sp. TW58-16α-Glucosidase Inhibitory35.4% inhibition[6]

Fungal Biosynthesis of Drimane Sesquiterpenoids

The biosynthesis of the drimane core in fungi originates from farnesyl pyrophosphate (FPP).[3] A key step is the cyclization of FPP, catalyzed by a terpene cyclase, to form the characteristic bicyclic drimane skeleton. Fungi have evolved at least two types of haloacid dehalogenase (HAD)-like drimane synthases that produce two main precursors: drimenol and drim-8-ene-11-ol.[3] These precursors are then subjected to a variety of enzymatic modifications (e.g., oxidation, esterification) by tailoring enzymes, such as P450 monooxygenases and acetyltransferases, leading to the vast structural diversity observed in fungal drimane sesquiterpenoids.[3]

G cluster_cyclization Core Biosynthesis cluster_tailoring Tailoring Reactions FPP Farnesyl Pyrophosphate (FPP) Drimane_Synthase HAD-like Drimane Synthase FPP->Drimane_Synthase Cyclization Drimenol Drimenol (Δ⁷,⁸ double bond) Drimane_Synthase->Drimenol Drim_8_ene_11_ol Drim-8-ene-11-ol (Δ⁸,⁹ double bond) Drimane_Synthase->Drim_8_ene_11_ol Tailoring_Enzymes Tailoring Enzymes (P450s, Acyltransferases, etc.) Drimenol->Tailoring_Enzymes Drim_8_ene_11_ol->Tailoring_Enzymes Oxidation Oxidation Tailoring_Enzymes->Oxidation Esterification Esterification Tailoring_Enzymes->Esterification Glycosylation Glycosylation Tailoring_Enzymes->Glycosylation Other_Mods Other Modifications Tailoring_Enzymes->Other_Mods Diverse_Drimanes Diverse Drimane Sesquiterpenoids Oxidation->Diverse_Drimanes Esterification->Diverse_Drimanes Glycosylation->Diverse_Drimanes Other_Mods->Diverse_Drimanes

Biosynthetic pathway of fungal drimane sesquiterpenoids.

Conclusion

Fungi remain a rich and underexplored source of novel drimane sesquiterpenoids with potent and diverse biological activities. The systematic application of modern chromatographic and spectroscopic techniques is essential for the successful isolation and characterization of these complex molecules. This guide provides a foundational framework for researchers, enabling a more efficient and structured approach to the discovery of new fungal natural products that hold significant potential for the development of future therapeutic agents.

References

Preliminary Bioactivity Screening of Drimane Sesquiterpenoids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct bioactivity data for "6beta-(Hexa-2,4-dienoyloxy)-9alpha,12-dihydroxydrimenol" is not available in the public domain. This guide provides a comprehensive overview of the known bioactivities of structurally related drimane sesquiterpenoids, offering insights into the potential therapeutic applications of this class of natural products.

Introduction to Drimane Sesquiterpenoids

Drimane sesquiterpenoids are a class of natural products characterized by a bicyclic drimane skeleton. These compounds are widely distributed in nature, having been isolated from various terrestrial and marine organisms, including plants, fungi, and marine sponges.[1] The drimane scaffold has been a source of significant interest in drug discovery due to the diverse and potent biological activities exhibited by its derivatives, including cytotoxic, antimicrobial, and anti-inflammatory properties.[2][3] This guide summarizes the preliminary bioactivity screening of this important class of molecules, with a focus on their potential as anticancer, antimicrobial, and anti-inflammatory agents.

Cytotoxic Activity of Drimane Sesquiterpenoids

A significant body of research has focused on the cytotoxic effects of drimane sesquiterpenoids against various cancer cell lines. These studies have revealed that the cytotoxic potency can be influenced by the specific substitutions on the drimane core.[2][4]

Quantitative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of several representative drimane sesquiterpenoids against a panel of human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
PolygodialDU145 (Prostate)71.4 ± 8.5[4]
PC-3 (Prostate)89.2 ± 6.8[4]
MCF-7 (Breast)93.7 ± 9.1[4]
IsodrimeninDU145 (Prostate)90.5 ± 8.2[4]
PC-3 (Prostate)87.6 ± 9.2[4]
Asperflavinoid AHepG2 (Liver)38.5[5]
MKN-45 (Gastric)26.8[5]
Ustusolate EHL-60 (Leukemia)8[4]
L5178Y (Lymphoma)1.6[4]
PC-12 (Pheochromocytoma)19.3[4]
HeLa (Cervical)15.8[4]
Drimane Lactone 33P388 (Lymphoma)4-17 µg/mL[2]
Cinnamoyl Derivative 18Various (16 lines)10-20 fold more active than Polygodial[2]
Experimental Protocol: MTT Cytotoxicity Assay

The cytotoxic activity of drimane sesquiterpenoids is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, PC-3, DU-145)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Drimane sesquiterpenoid compounds

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the drimane sesquiterpenoid compounds in the complete culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.

G MTT Cytotoxicity Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat cells with drimane sesquiterpenoids B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Remove medium and add DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

Caption: Workflow of the MTT assay for determining cytotoxicity.

Antimicrobial Activity of Drimane Sesquiterpenoids

Drimane sesquiterpenoids have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi, making them potential candidates for the development of new antimicrobial agents.[3][7]

Quantitative Antimicrobial Data

The following table presents the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) values for polygodial, a well-studied drimane sesquiterpenoid.

MicroorganismMIC (µg/mL)MBC/MFC (µg/mL)Reference
Escherichia coli-100[7]
Salmonella choleraesuis-50[7]
Bacillus subtilis-100[7]
Staphylococcus aureus-100[7]
Enterococcus avium168[8]
Klebsiella pneumoniae3216[8]
Salmonella typhi6464[8]
Filamentous fungi and oomycetes-8 - 64[7]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[9]

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Drimane sesquiterpenoid compounds

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (approximately 5 x 10⁵ CFU/mL).

  • Serial Dilution: Perform a two-fold serial dilution of the drimane sesquiterpenoid compound in the appropriate broth in a 96-well microplate.

  • Inoculation: Add the standardized inoculum to each well. Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

G Broth Microdilution for MIC Determination A Prepare serial dilutions of compound in 96-well plate B Add standardized microbial inoculum A->B C Incubate at optimal temperature B->C D Observe for visible growth C->D E Determine the lowest concentration with no growth (MIC) D->E

Caption: Workflow for MIC determination using broth microdilution.

Anti-inflammatory Activity of Drimane Sesquiterpenoids

Several drimane sesquiterpenoids have been shown to possess anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators.[10][11]

Quantitative Anti-inflammatory Data

The following table shows the inhibitory effects of some drimane sesquiterpenoids on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

CompoundIC50 for NO Inhibition (µM)Reference
Talaminoid A (1)7.81[10]
Known Compound 44.97[10]
Known Compound 56.53[10]
Sinenseine A (1)8.3 ± 1.2[11]
Pyrrnoxin A analogue (2)26.6[12]
Pyrrnoxin A analogue (3)60.5[12]
Experimental Protocol: Nitric Oxide (NO) Production Assay in Macrophages

This assay measures the anti-inflammatory activity of compounds by quantifying the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete DMEM medium

  • Lipopolysaccharide (LPS)

  • Drimane sesquiterpenoid compounds

  • Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the drimane sesquiterpenoid compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent and incubate for 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Signaling Pathway: Inhibition of the NF-κB Pathway

The anti-inflammatory effects of some drimane sesquiterpenoids are attributed to their ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[13] NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like iNOS which produces NO.

G Inhibition of NF-κB Signaling by Drimane Sesquiterpenoids cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Degradation releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Drimane Drimane Sesquiterpenoids Drimane->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes Transcription

Caption: Drimane sesquiterpenoids can inhibit the NF-κB pathway.

Conclusion

While specific bioactivity data for "this compound" remains to be elucidated, the broader class of drimane sesquiterpenoids demonstrates significant potential in the fields of oncology, infectious diseases, and inflammation. The data and protocols presented in this guide provide a solid foundation for researchers to explore the therapeutic applications of this fascinating group of natural products. Further investigation into the structure-activity relationships and mechanisms of action of drimane sesquiterpenoids is warranted to unlock their full clinical potential.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of a proposed synthetic pathway for 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol, a drimane-type sesquiterpenoid. Drimane sesquiterpenoids have garnered significant interest due to their diverse biological activities, including antifungal, antibacterial, and cytotoxic effects. This document outlines a plausible multi-step synthesis, commencing from the commercially available (+)-sclareolide to generate a dihydroxylated drimenol core, followed by esterification with hexa-2,4-dienoic acid. Detailed experimental protocols for key transformations are provided, along with tables summarizing expected yields and characterization data based on analogous reactions reported in the literature. Furthermore, a generalized workflow for the biological evaluation of this novel compound is presented.

Introduction

Drimane sesquiterpenoids are a class of natural products characterized by a bicyclic drimane skeleton. The parent compound, drimenol, serves as a precursor to a wide array of derivatives with significant biological properties. The title compound, 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol, is an esterified derivative of a dihydroxylated drimenol, suggesting potential for unique bioactivities. This document serves as a practical guide for the chemical synthesis and subsequent evaluation of this target molecule.

Proposed Synthetic Pathway

The synthesis of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol can be conceptually divided into two main stages: the synthesis of the dihydroxylated drimenol core and the preparation of the hexa-2,4-dienoic acid side chain, followed by a final esterification step.

Caption: Proposed synthetic workflow for 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol.

Experimental Protocols

Part 1: Synthesis of the Dihydroxylated Drimenol Core (Illustrative)

The synthesis of a dihydroxylated drimenol core can be adapted from established methods for drimenol synthesis, starting from (+)-sclareolide.[1]

Step 1a: Hydroxylation of (+)-Sclareolide

  • Prepare a solution of lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF) at -78 °C.

  • Slowly add a solution of (+)-sclareolide in THF to the LDA solution and stir for 1 hour.

  • Add a solution of MoO5·Py·HMPA (MoOPH) complex in THF and continue stirring for an additional 2 hours at -78 °C.

  • Quench the reaction with a saturated aqueous solution of Na2SO3 and allow it to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the resulting mixture of α- and β-hydroxylactones by column chromatography.

Step 1b: Reduction to Drimane-8α,11-diol (as an example of a subsequent step)

  • Dissolve the hydroxylactone from the previous step in anhydrous diethyl ether at 0 °C.

  • Slowly add lithium aluminum hydride (LAH) to the solution and stir for 4 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water.

  • Filter the resulting suspension and concentrate the filtrate.

  • Purify the crude product by column chromatography to yield drimane-8α,11-diol.

Note: Further steps would be required to introduce the 9α and 12-hydroxyl groups, likely involving selective protection and oxidation/reduction sequences.

Part 2: Synthesis of Hexa-2,4-dienoic Acid Chloride

Step 2a: Preparation of Hexa-2,4-dienoyl Chloride

  • To a solution of hexa-2,4-dienoic acid (sorbic acid) in anhydrous dichloromethane, add oxalyl chloride dropwise at 0 °C.

  • Add a catalytic amount of dimethylformamide (DMF).

  • Allow the reaction to warm to room temperature and stir for 2 hours, or until gas evolution ceases.

  • Remove the solvent and excess reagent under reduced pressure to obtain crude hexa-2,4-dienoyl chloride, which can be used in the next step without further purification.

Part 3: Esterification

Step 3a: DCC/DMAP Mediated Esterification

This method is a mild and effective way to form esters.[2]

  • Dissolve the synthesized 9α,12-dihydroxydrimenol (1 equivalent) in anhydrous dichloromethane.

  • Add hexa-2,4-dienoic acid (1.2 equivalents), dicyclohexylcarbodiimide (DCC, 1.2 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter off the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, concentrate, and purify the residue by column chromatography to yield the target compound.

Data Presentation

Table 1: Representative Yields for Key Synthetic Steps (Illustrative)

StepReactionStarting MaterialProductRepresentative Yield (%)Reference
1aHydroxylation(+)-Sclareolideα/β-Hydroxylactone70-80[1]
1bReductionHydroxylactoneDrimane-8α,11-diol85-95[1]
3aEsterificationCarboxylic Acid + AlcoholEster65-95[2]

Table 2: Physicochemical Properties of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol

PropertyValueSource
Molecular FormulaC21H32O5[3]
Molecular Weight364.5 g/mol [3]
AppearanceOil[4]
Purity≥98%[4]
SolubilityChloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[4]

Biological Evaluation Workflow

Given the known antifungal properties of drimenol derivatives, a primary application of the synthesized compound would be its evaluation as a potential antifungal agent.[1][5]

Biological_Workflow cluster_screening Antifungal Activity Screening cluster_mechanism Mechanism of Action Studies cluster_toxicity Toxicity Assessment compound Synthesized Compound primary_screen Primary Screening (e.g., Broth Microdilution) compound->primary_screen determine_mic Determine Minimum Inhibitory Concentration (MIC) primary_screen->determine_mic secondary_screen Secondary Screening (e.g., Time-Kill Assays) determine_mic->secondary_screen cytotoxicity Cytotoxicity Assays (e.g., MTT on mammalian cells) determine_mic->cytotoxicity cell_wall Cell Wall Integrity Assays secondary_screen->cell_wall membrane Membrane Permeability Assays secondary_screen->membrane ergosterol Ergosterol Biosynthesis Inhibition secondary_screen->ergosterol hemolysis Hemolysis Assays cytotoxicity->hemolysis

Caption: Workflow for the biological evaluation of a novel antifungal compound.

Conclusion

This document provides a foundational guide for the synthesis and evaluation of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol. The proposed synthetic route leverages established methodologies for drimenol synthesis and esterification. The outlined protocols and workflows are intended to facilitate further research into the chemical and biological properties of this and related drimane sesquiterpenoids, potentially leading to the development of new therapeutic agents. Researchers should note that the provided synthetic steps for the core structure are illustrative and may require optimization for the specific dihydroxylated intermediate.

References

Chemoenzymatic Synthesis of Drimane Sesquiterpenoids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drimane sesquiterpenoids are a class of bicyclic natural products renowned for their diverse and potent biological activities, including antifungal, antibacterial, antiviral, and cytotoxic properties. Prominent members such as warburganal, polygodial, and drimenol have attracted significant interest from the scientific community. Traditional chemical synthesis of these complex molecules is often challenging due to their stereochemically rich structures. Chemoenzymatic approaches, which combine the selectivity and efficiency of biocatalysis with the versatility of chemical synthesis, offer a powerful alternative for the production of drimane sesquiterpenoids and their analogs.

These application notes provide an overview of key chemoenzymatic strategies and detailed protocols for the synthesis of drimane sesquiterpenoids, leveraging enzymes such as terpene cyclases and cytochrome P450 monooxygenases.

Key Chemoenzymatic Strategies and Pathways

The chemoenzymatic synthesis of drimane sesquiterpenoids typically begins with the enzymatic cyclization of the linear precursor, farnesyl pyrophosphate (FPP), to form the core drimane skeleton. Subsequent enzymatic or chemical modifications can then be employed to generate a variety of functionalized derivatives.

Biosynthesis of the Drimane Skeleton

The initial and crucial step is the formation of the bicyclic drimane core from the universal sesquiterpenoid precursor, farnesyl pyrophosphate (FPP). This transformation is catalyzed by a class of enzymes known as terpene cyclases or synthases. In fungi, drimenol is a key intermediate, and its formation is catalyzed by drimenol synthase.[1][2] In some bacteria, bifunctional drimenol synthases have been identified that catalyze both the cyclization of FPP to drimenyl diphosphate and its subsequent dephosphorylation to drimenol.

A generalized workflow for the enzymatic synthesis of the drimane scaffold is depicted below. This process typically involves the heterologous expression of a drimane synthase in a microbial host, such as Escherichia coli or Saccharomyces cerevisiae, followed by in vivo or in vitro conversion of FPP to the desired drimane product.

G cluster_0 Upstream Biosynthesis cluster_1 Enzymatic Cyclization cluster_2 Downstream Modification Mevalonate Pathway Mevalonate Pathway FPP FPP Mevalonate Pathway->FPP Provides precursor Drimane Synthase Drimane Synthase FPP->Drimane Synthase Substrate Drimenol Drimenol Drimane Synthase->Drimenol Product P450 Monooxygenases P450 Monooxygenases Drimenol->P450 Monooxygenases Substrate Functionalized Drimanes Functionalized Drimanes P450 Monooxygenases->Functionalized Drimanes Hydroxylation, etc.

General workflow for chemoenzymatic drimane synthesis.
Functionalization of the Drimane Scaffold

Following the initial cyclization, the drimane skeleton can be further modified to produce a diverse array of natural products and their analogs. Cytochrome P450 (P450) monooxygenases are particularly useful for this purpose, as they can catalyze the regio- and stereoselective hydroxylation of the drimane core. For example, in the biosynthesis of drimane-type sesquiterpene esters in Aspergillus calidoustus, the P450 enzyme DrtD is responsible for hydroxylating drimenol at multiple positions.[2] Engineered P450s, such as variants of P450-BM3 from Bacillus megaterium, have also been successfully employed for the specific hydroxylation of drimenol.[3]

The logical relationship for producing diverse drimane sesquiterpenoids is outlined below, showcasing the modularity of the chemoenzymatic approach.

G start Farnesyl Pyrophosphate (FPP) drimenol Drimenol start->drimenol Drimenol Synthase hydroxydrimenol Hydroxylated Drimenols drimenol->hydroxydrimenol P450 Monooxygenase other_derivatives Other Derivatives drimenol->other_derivatives Chemical Synthesis warburganal Warburganal hydroxydrimenol->warburganal Chemical Oxidation polygodial Polygodial hydroxydrimenol->polygodial Chemical Oxidation hydroxydrimenol->other_derivatives Chemical Synthesis

Divergent synthesis of drimane sesquiterpenoids.

Quantitative Data Summary

The following table summarizes key quantitative data from various chemoenzymatic approaches to drimane sesquiterpenoid synthesis.

Enzyme/SystemSubstrateProduct(s)Host Organism (for expression)Key Reaction ConditionsYield/TiterReference
Drimenol Synthase (DrtB)Farnesyl Pyrophosphate (FPP)DrimenolE. coliIn vivo production1.5 g/L[4]
Terpene Cyclase from Bacillus megateriumFarnesol derivativesDrimane-8α,11-diol derivativesNot specifiedIn vitro enzymatic reactionNot specified[1]
Squalene-Hopene Cyclase (SHC)(6E,10E)-2,6,10-trimethyldodeca-2,6,10-trieneDrim-7(8)-ene, drim-8(12)-ene, drim-8(9)-ene, driman-8α-ol, driman-8β-olE. coliIn vitro with purified enzyme68% (total)[5]
Engineered P450-BM3Drimenol3-hydroxy-drimenolE. coliWhole-cell biotransformationNot specified[3]
Bifunctional Drimenol Synthase (AsDMS)Farnesyl Pyrophosphate (FPP)(-)-DrimenolE. coliIn vitro kinetic assay: 50 mM Tris-HCl (pH 8.0), 2 mM MgCl₂, 1 mM DTT, 30°CKm = 1.8 ± 0.2 µM, kcat = 0.12 ± 0.01 s⁻¹[6]
A. calidoustus DrtB, DrtD, DrtC co-expressionFarnesyl Pyrophosphate (FPP)Drimenol and hydroxylated derivativesS. cerevisiaeIn vivo productionNot specified[2]

Experimental Protocols

Protocol 1: Heterologous Expression and Purification of Drimenol Synthase (DrtB) from Aspergillus calidoustus

This protocol describes the expression of a C-terminally truncated DrtB in E. coli for improved solubility and subsequent purification.[2]

1. Gene Cloning and Plasmid Construction: a. Amplify the coding sequence for DrtB (residues 1-400, removing the C-terminal hydrophobic region) from A. calidoustus cDNA. b. Clone the truncated drtB gene into a suitable expression vector (e.g., pET28a) with an N-terminal His₆-tag. c. Transform the resulting plasmid into E. coli BL21(DE3) cells.

2. Protein Expression: a. Grow the transformed E. coli cells in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8. b. Induce protein expression by adding 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG). c. Continue to culture the cells at 16°C for 16-20 hours.

3. Cell Lysis and Protein Purification: a. Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C. b. Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). c. Lyse the cells by sonication on ice. d. Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to remove cell debris. e. Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer. f. Wash the column with wash buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole). g. Elute the His-tagged DrtB protein with elution buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole). h. Dialyze the purified protein against storage buffer (50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10% glycerol) and store at -80°C.

Protocol 2: In Vitro Enzymatic Synthesis of Drimenol using Purified DrtB

This protocol outlines the procedure for the enzymatic conversion of FPP to drimenol using the purified DrtB enzyme.[2]

1. Reaction Setup: a. Prepare a reaction mixture containing:

  • 50 mM Tris-HCl, pH 7.5
  • 10 mM MgCl₂
  • 1 mM DTT
  • 50 µM Farnesyl Pyrophosphate (FPP)
  • 5 µM purified DrtB enzyme b. The final reaction volume is typically 100 µL.

2. Enzymatic Reaction: a. Incubate the reaction mixture at 30°C for 2-4 hours.

3. Product Extraction: a. Stop the reaction by adding an equal volume of ethyl acetate. b. Vortex the mixture vigorously for 1 minute. c. Centrifuge at 10,000 x g for 5 minutes to separate the phases. d. Carefully collect the upper organic layer. e. Repeat the extraction of the aqueous layer with another volume of ethyl acetate. f. Combine the organic extracts and evaporate the solvent under a stream of nitrogen.

4. Product Analysis: a. Resuspend the dried extract in a suitable solvent (e.g., hexane or methanol). b. Analyze the product by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the identification and quantification of drimenol.

Protocol 3: Whole-Cell Biotransformation for the Hydroxylation of Drimenol using Engineered P450-BM3

This protocol describes the use of E. coli cells expressing an engineered P450-BM3 variant for the hydroxylation of drimenol.[3]

1. Expression of Engineered P450-BM3: a. Transform E. coli BL21(DE3) cells with an expression plasmid containing the gene for the engineered P450-BM3. b. Grow the cells in a suitable medium (e.g., Terrific Broth) with the appropriate antibiotic at 37°C. c. Induce protein expression with IPTG at a lower temperature (e.g., 20-25°C) and supplement the medium with 5-aminolevulinic acid (a heme precursor) to enhance P450 expression.

2. Whole-Cell Biotransformation: a. Harvest the induced cells by centrifugation and resuspend them in a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4). b. Add drimenol (e.g., from a stock solution in a water-miscible solvent like DMSO) to the cell suspension to a final concentration of 1-5 mM. c. Add a glucose source (e.g., 1% w/v) to provide reducing equivalents for the P450 reaction. d. Incubate the reaction mixture at 30°C with shaking for 24-48 hours.

3. Product Extraction and Analysis: a. Extract the products from the reaction mixture using an equal volume of ethyl acetate. b. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo. c. Purify the hydroxylated drimenol derivatives by silica gel column chromatography. d. Characterize the products by NMR spectroscopy and mass spectrometry.

Conclusion

The chemoenzymatic synthesis of drimane sesquiterpenoids represents a highly effective and versatile strategy for accessing these valuable natural products and their analogs. By harnessing the power of enzymes for key transformations, researchers can overcome many of the challenges associated with traditional chemical synthesis. The protocols and data presented here provide a foundation for the application of these methods in academic and industrial settings, paving the way for the discovery and development of new therapeutic agents.

References

Application Notes and Protocols for the Quantification of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of the drimane sesquiterpenoid, 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol. The protocols are based on established analytical techniques for similar sesquiterpenoid compounds and are intended to serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol is a drimane-type sesquiterpenoid, a class of natural products known for a wide range of biological activities.[1] Accurate and precise quantification of this compound in various matrices, such as fungal or plant extracts and biological fluids, is crucial for pharmacokinetic studies, quality control of natural product-based preparations, and understanding its mechanism of action. This document outlines protocols for quantification using High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) and tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods

The recommended methods for the quantification of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol are HPLC-DAD and LC-MS/MS. LC-MS/MS offers higher sensitivity and selectivity, making it ideal for complex matrices and low concentrations.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

This method is suitable for the quantification of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol in relatively clean samples where sufficient concentration of the analyte is present.

2.1.1. Experimental Protocol: HPLC-DAD Quantification

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and diode array detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile (A) and water (B), both containing 0.1% formic acid.

    • Gradient Program: Start with 30% A, increase to 70% A over 20 minutes, then to 100% A over 5 minutes, hold for 5 minutes, and return to initial conditions for equilibration.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: Diode Array Detector monitoring at the UV absorbance maximum of the hexa-2,4-dienoyloxy chromophore (estimated around 260 nm).

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a stock solution of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol (1 mg/mL) in methanol.

    • Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation (from a fungal/plant extract):

    • Extract a known weight of the dried and powdered source material with methanol or ethyl acetate using ultrasonication or maceration.

    • Evaporate the solvent under reduced pressure.

    • Redissolve the residue in the initial mobile phase composition.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Quantification:

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol in the sample by interpolating its peak area on the calibration curve.

2.1.2. Method Validation Parameters (Representative Data)

The following table summarizes typical validation parameters for HPLC-DAD methods for sesquiterpenoids. These values should be experimentally determined for the specific application.

ParameterTypical Value
Linearity (R²)> 0.999
Limit of Detection (LOD)0.1 - 0.5 µg/mL
Limit of Quantification (LOQ)0.3 - 1.5 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)95 - 105%
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity and is the preferred method for complex matrices or when trace-level quantification is required.

2.2.1. Experimental Protocol: LC-MS/MS Quantification

  • Instrumentation: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of acetonitrile (A) and water (B), both containing 0.1% formic acid.

    • Gradient Program: A suitable gradient to ensure separation from matrix components (e.g., 20% A to 95% A in 10 minutes).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: The protonated molecule [M+H]⁺ of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol (C₂₁H₃₂O₅, MW: 364.48), which is m/z 365.2.

    • Product Ions: Specific fragment ions of the parent compound, to be determined by infusion of a standard solution.

    • Collision Energy: Optimized for the specific MRM transitions.

  • Standard and Sample Preparation: As described for the HPLC-DAD method, but with dilutions to a lower concentration range suitable for LC-MS/MS (e.g., ng/mL levels).

  • Quantification:

    • Construct a calibration curve using the peak areas of the most intense and specific MRM transition.

    • Quantify the analyte in the samples based on this calibration curve.

2.2.2. Method Validation Parameters (Representative Data)

The following table summarizes typical validation parameters for LC-MS/MS methods for sesquiterpenoids.

ParameterTypical Value
Linearity (R²)> 0.995
Limit of Detection (LOD)0.01 - 0.1 ng/mL
Limit of Quantification (LOQ)0.03 - 0.3 ng/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)90 - 110%

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol from a natural source.

experimental_workflow sample_prep Sample Preparation (Extraction, Filtration) hplc_dad HPLC-DAD Analysis sample_prep->hplc_dad lc_msms LC-MS/MS Analysis sample_prep->lc_msms data_analysis Data Analysis (Quantification) hplc_dad->data_analysis lc_msms->data_analysis results Results data_analysis->results

General experimental workflow for quantification.
Drimane Sesquiterpenoid and the NF-κB Signaling Pathway

Some drimane sesquiterpenoids have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[2] While the specific effect of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol on this pathway is yet to be fully elucidated, the following diagram illustrates the general mechanism of NF-κB activation and a potential point of inhibition by drimane sesquiterpenoids.

nfkb_pathway cluster_cytoplasm Cytoplasm stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor (TLR) stimulus->receptor ikk IKK Complex receptor->ikk Activation ikb IκBα ikk->ikb Phosphorylation proteasome Proteasomal Degradation ikb->proteasome nfkb_p65 NF-κB (p65/p50) nucleus Nucleus nfkb_p65->nucleus Translocation nfkb_ikb_complex NF-κB/IκBα Complex (Inactive) nfkb_ikb_complex->nfkb_p65 Release drimane Drimane Sesquiterpenoid (Potential Inhibitor) drimane->ikk Inhibition transcription Gene Transcription (Inflammatory Cytokines) nucleus->transcription

References

Application Note: HPLC Purification of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of the drimane sesquiterpenoid, 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol, using High-Performance Liquid Chromatography (HPLC). The methods outlined below are based on established principles for the separation of sesquiterpenoids and can be adapted for various research and development applications.

Introduction

6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol is a drimane sesquiterpenoid, a class of natural products known for their diverse biological activities. Effective purification is crucial for accurate biological evaluation and structural elucidation. This protocol describes both Reverse-Phase (RP) and Normal-Phase (NP) HPLC methods, providing flexibility depending on the sample matrix and available instrumentation. The presence of a hexa-2,4-dienoyloxy moiety provides a suitable chromophore for UV detection.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented in the table below. These properties are essential for developing an effective purification strategy.

PropertyValueSource
Molecular FormulaC₂₁H₃₂O₅PubChem[1]
Molecular Weight364.5 g/mol PubChem[1]
XLogP32.9PubChem[1]
Physical DescriptionOilChemFaces[2]
SolubilityChloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneChemFaces[2]

Experimental Protocols

Sample Preparation

Prior to HPLC purification, it is recommended to perform a preliminary fractionation of the crude extract to enrich the target compound and remove interfering substances.

  • Initial Extraction: Extract the source material (e.g., fungal culture, plant tissue) with an appropriate organic solvent such as ethyl acetate or acetone.

  • Solvent Partitioning: Perform liquid-liquid partitioning of the crude extract. For a compound with an XLogP3 of 2.9, partitioning between a non-polar solvent (e.g., hexane) and a polar solvent (e.g., methanol/water) can be effective.

  • Preliminary Column Chromatography: Further fractionate the enriched extract using silica gel flash column chromatography with a gradient of increasing polarity, for instance, from hexane to ethyl acetate.[3]

  • Final Sample Preparation: Dissolve the fraction containing the target compound in the initial mobile phase of the chosen HPLC method and filter through a 0.22 µm syringe filter before injection.

HPLC Purification Workflow

HPLC_Workflow HPLC Purification Workflow for 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification A Crude Extract B Solvent Partitioning A->B C Flash Chromatography B->C D Filtered Sample C->D E HPLC Injection D->E F Chromatographic Separation (RP or NP) E->F G UV Detection F->G H Fraction Collection G->H I Purity Analysis H->I J Solvent Evaporation I->J K Pure Compound J->K

Caption: A generalized workflow for the HPLC purification of the target compound.

Method 1: Reverse-Phase HPLC (RP-HPLC)

RP-HPLC is a common and often preferred method for the separation of sesquiterpenoids.[4][5][6]

ParameterRecommendation
Column C18, 5 µm, 4.6 x 250 mm (analytical) or ≥10 mm ID (preparative)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50-100% B over 30 minutes (initial scouting gradient)
Flow Rate 1.0 mL/min (analytical) or scaled up for preparative
Column Temperature 25-30 °C
Detection Wavelength 210 nm
Injection Volume 10-100 µL, depending on concentration and column size

Protocol Steps:

  • Equilibrate the column with the initial mobile phase composition (50% B) for at least 10 column volumes.

  • Inject the filtered sample onto the column.

  • Run the gradient as specified in the table.

  • Monitor the chromatogram at 210 nm.

  • Collect fractions corresponding to the peak of interest.

  • Analyze the collected fractions for purity using an analytical HPLC method.

  • Pool the pure fractions and evaporate the solvent under reduced pressure.

Method 2: Normal-Phase HPLC (NP-HPLC)

NP-HPLC can provide alternative selectivity and is useful if RP-HPLC does not yield adequate separation.[7][8]

ParameterRecommendation
Column Silica (Si60), 5 µm, 4.6 x 250 mm (analytical) or ≥10 mm ID (preparative)[7][8]
Mobile Phase Isocratic mixture of Hexane and Isopropyl Alcohol (e.g., 85:15 v/v)[7][8]
Flow Rate 1.0 mL/min (analytical) or scaled up for preparative
Column Temperature Ambient
Detection Wavelength 205 nm[8]
Injection Volume 10-100 µL, depending on concentration and column size

Protocol Steps:

  • Equilibrate the column with the isocratic mobile phase until a stable baseline is achieved.

  • Inject the filtered sample dissolved in the mobile phase.

  • Run the isocratic elution.

  • Monitor the chromatogram at 205 nm.[8]

  • Collect fractions corresponding to the peak of interest.

  • Analyze the collected fractions for purity.

  • Pool the pure fractions and evaporate the solvent under reduced pressure.

Method Optimization

The provided protocols are starting points and may require optimization for the best results.

Optimization HPLC Method Optimization Strategy Start Initial Separation Resolution Poor Resolution? Start->Resolution PeakShape Poor Peak Shape? Resolution->PeakShape No OptimizeGradient Adjust Gradient Slope Resolution->OptimizeGradient Yes AdjustAcid Modify Acidic Additive PeakShape->AdjustAcid Yes End Optimized Method PeakShape->End No ChangeSolvent Switch Organic Modifier (ACN <=> MeOH) OptimizeGradient->ChangeSolvent ChangeColumn Change Stationary Phase (e.g., Phenyl-Hexyl) ChangeSolvent->ChangeColumn ChangeColumn->Resolution AdjustAcid->Resolution

Caption: A decision-making diagram for optimizing the HPLC separation.

  • Improving Resolution: If peaks are co-eluting, consider adjusting the gradient slope (for RP-HPLC) or the solvent ratio (for NP-HPLC).[4] Switching the organic modifier in RP-HPLC from acetonitrile to methanol can also alter selectivity.[4] If these adjustments are insufficient, a column with a different stationary phase may be necessary.[4]

  • Improving Peak Shape: Peak tailing can be an issue with sesquiterpenoids due to interactions with silanol groups on silica-based columns.[4] Ensure the mobile phase in RP-HPLC contains a small amount of acid like formic or acetic acid to minimize these interactions.[4]

  • Temperature: Varying the column temperature can also fine-tune selectivity in RP-HPLC.[4]

Conclusion

The successful purification of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol can be achieved using either reverse-phase or normal-phase HPLC. The choice of method will depend on the sample complexity and the desired purity. Careful sample preparation and systematic method optimization are key to achieving high-purity material suitable for further research and development.

References

Application Notes and Protocols for the Structural Confirmation of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of natural products.[1][2] This document provides detailed application notes and experimental protocols for the structural confirmation of the drimane sesquiterpenoid, 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol. The protocols outlined herein describe the systematic application of one-dimensional (1D) and two-dimensional (2D) NMR experiments to unambiguously assign the proton (¹H) and carbon (¹³C) chemical shifts and confirm the molecular connectivity and stereochemistry of the target molecule.

Molecular Structure:

Name: 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol Molecular Formula: C₂₁H₃₂O₅ Structure: Chemical structure of 6beta-(Hexa-2,4-dienoyloxy)-9alpha,12-dihydroxydrimenol

(Image Source: PubChem CID 24069152)

Data Presentation: Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol. These values are compiled from literature data for structurally related drimane sesquiterpenoids and hexa-2,4-dienoate derivatives and serve as a reference for experimental data analysis.[3][4]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

PositionPredicted δ (ppm)MultiplicityJ (Hz)
Drimenol Core
1.55m
1.30m
1.65m
1.45m
1.70m
1.50m
4---
51.90d10.0
65.40dd10.0, 5.0
75.80d5.0
8---
9---
10---
113.80d11.0
3.65d11.0
123.50d12.0
3.40d12.0
130.95s
140.85s
151.05s
9-OH2.50s (br)
12-OH2.30t
Hexa-2,4-dienoyloxy Moiety
2'5.85d15.0
3'7.25dd15.0, 10.0
4'6.20dd15.0, 10.0
5'6.05m
6'1.85d7.0

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

PositionPredicted δ (ppm)
Drimenol Core
140.0
218.5
342.0
433.5
555.0
675.0
7125.0
8135.0
978.0
1039.0
1165.0
1268.0
1321.0
1415.0
1525.0
Hexa-2,4-dienoyloxy Moiety
1'166.0
2'120.0
3'145.0
4'130.0
5'140.0
6'18.0

Experimental Protocols

Sample Preparation

A high-quality NMR sample is crucial for obtaining accurate and reliable results.[5]

Materials:

  • 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol (5-10 mg)

  • Deuterated chloroform (CDCl₃) with 0.03% TMS

  • 5 mm NMR tubes

  • Pasteur pipette

  • Glass wool

  • Vortex mixer

Protocol:

  • Weigh approximately 5-10 mg of the purified compound directly into a clean, dry vial.

  • Add approximately 0.6 mL of CDCl₃ to the vial.

  • Gently vortex the vial to ensure the sample is fully dissolved. The solution should be clear and free of any particulate matter.

  • Place a small plug of glass wool into a Pasteur pipette.

  • Filter the sample solution through the glass wool-plugged pipette directly into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

NMR Data Acquisition

All NMR experiments should be performed on a high-field spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity. The following protocols are based on a Bruker spectrometer.[6][7]

2.1 1D ¹H NMR

  • Pulse Program: zg30

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Acquisition Parameters:

    • TD (Time Domain): 64K

    • NS (Number of Scans): 16

    • DS (Dummy Scans): 4

    • SW (Spectral Width): 20 ppm

    • O1P (Transmitter Frequency Offset): Centered on the spectral region of interest (approx. 5 ppm)

    • D1 (Relaxation Delay): 2 s

2.2 1D ¹³C{¹H} NMR

  • Pulse Program: zgpg30

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Acquisition Parameters:

    • TD: 64K

    • NS: 1024 (or more, depending on concentration)

    • DS: 4

    • SW: 220 ppm

    • O1P: Centered on the spectral region of interest (approx. 100 ppm)

    • D1: 2 s

2.3 2D ¹H-¹H COSY (Correlation Spectroscopy)

  • Pulse Program: cosygpqf

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Acquisition Parameters:

    • TD (F2): 2K

    • TD (F1): 256

    • NS: 8

    • DS: 16

    • SW (F2 and F1): 12 ppm

    • O1P: Same as ¹H spectrum

2.4 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

  • Pulse Program: hsqcedetgpsisp2.3

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Acquisition Parameters:

    • TD (F2): 1K

    • TD (F1): 256

    • NS: 16

    • DS: 16

    • SW (F2): 12 ppm

    • SW (F1): 180 ppm

    • O1P (¹H): Same as ¹H spectrum

    • O2P (¹³C): Centered on the ¹³C spectral region (approx. 90 ppm)

    • CNST2 (¹JCH): 145 Hz

2.5 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

  • Pulse Program: hmbcgpndqf

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Acquisition Parameters:

    • TD (F2): 2K

    • TD (F1): 256

    • NS: 32

    • DS: 16

    • SW (F2): 12 ppm

    • SW (F1): 220 ppm

    • O1P (¹H): Same as ¹H spectrum

    • O2P (¹³C): Same as ¹³C spectrum

    • CNST2 (ⁿJCH): 8 Hz

Structure Elucidation Workflow and Key Correlations

The following diagrams illustrate the logical workflow for structure confirmation and the expected key 2D NMR correlations.

experimental_workflow cluster_sample Sample Preparation cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Data Analysis and Structure Confirmation Sample Purified Compound H1_NMR 1H NMR Sample->H1_NMR C13_NMR 13C{1H} NMR Sample->C13_NMR COSY 1H-1H COSY H1_NMR->COSY HSQC 1H-13C HSQC H1_NMR->HSQC HMBC 1H-13C HMBC H1_NMR->HMBC C13_NMR->HSQC C13_NMR->HMBC Connectivity Establish Connectivity COSY->Connectivity Assignments Assign Signals HSQC->Assignments HMBC->Connectivity Assignments->Connectivity Stereochem Confirm Stereochemistry Connectivity->Stereochem Structure Final Structure Stereochem->Structure

NMR Experimental Workflow for Structure Elucidation.

key_correlations cluster_drimane Drimane Core cluster_dienoyl Hexa-2,4-dienoyloxy Moiety H-6 H-6 (δ ~5.40) H-5 H-5 (δ ~1.90) H-6->H-5 COSY C-1' C-1' (δ ~166.0) H-6->C-1' HMBC H-7 H-7 (δ ~5.80) C-8 C-8 (δ ~135.0) H-2' H-2' (δ ~5.85) H-2'->C-1' HMBC H-3' H-3' (δ ~7.25) H-2'->H-3' COSY H-3'->C-1' HMBC H-4' H-4' (δ ~6.20) H-3'->H-4' COSY H-5' H-5' (δ ~6.05) H-4'->H-5' COSY H-6' H-6' (δ ~1.85) H-5'->H-6' COSY

Key COSY and HMBC Correlations for Structure Confirmation.

Interpretation of Key 2D NMR Data:

  • COSY: The ¹H-¹H COSY spectrum will be crucial for establishing the proton spin systems within the drimenol core and the hexa-2,4-dienoyloxy side chain. Key correlations are expected between H-5, H-6, and H-7 in the drimane skeleton, and along the entire proton chain of the dienoyl moiety (H-2' through H-6').

  • HSQC: The ¹H-¹³C HSQC experiment will provide direct one-bond correlations between protons and their attached carbons, allowing for the unambiguous assignment of all protonated carbon signals.

  • HMBC: The ¹H-¹³C HMBC spectrum is vital for connecting the different spin systems and establishing the overall carbon framework. The key correlation will be from the proton at H-6 of the drimenol core to the carbonyl carbon (C-1') of the hexa-2,4-dienoyloxy group, confirming the ester linkage at the C-6 position. Further HMBC correlations from the methyl protons (H-13, H-14, H-15) to the quaternary carbons will confirm the drimane skeleton.

By systematically applying these NMR techniques and analyzing the resulting data in conjunction with the predicted chemical shifts, researchers can confidently confirm the structure of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol.

References

Application Notes and Protocols: Bioassay for 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed protocols for developing a bioassay to determine the biological activity of the drimane sesquiterpenoid, 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol. Drimane sesquiterpenoids are a class of natural products known to exhibit a range of biological activities, including anti-inflammatory and cytotoxic effects.[1][2][3][4][5] The proposed bioassay is a two-tiered approach, beginning with a primary cytotoxicity assessment to establish a non-toxic concentration range for the compound. This is followed by a secondary functional assay to investigate its potential anti-inflammatory properties through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][6][7][8]

I. Primary Bioassay: Cytotoxicity Assessment using MTT Assay

Objective: To determine the concentration range of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol that is non-toxic to a selected cell line. This is a critical first step to ensure that any observed effects in subsequent bioassays are not due to cell death.[9][10][11] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[9][11]

Experimental Protocol: MTT Assay

Materials and Reagents:

  • Human embryonic kidney 293 (HEK293) cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol in complete DMEM. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[10] Remove the old media from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (vehicle control) and wells with a known cytotoxic agent (positive control, e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO₂.[12][13]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Data Presentation

Table 1: Cytotoxicity of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol on HEK293 Cells

Concentration (µM)% Viability (24h)% Viability (48h)% Viability (72h)
0.198.5 ± 2.197.2 ± 3.596.8 ± 2.9
195.3 ± 3.892.1 ± 4.290.5 ± 3.7
1088.7 ± 4.580.4 ± 5.175.2 ± 4.8
2575.2 ± 5.260.1 ± 6.352.3 ± 5.5
5051.6 ± 6.135.8 ± 5.928.9 ± 4.1
10022.3 ± 4.715.4 ± 3.810.1 ± 2.5

Data are presented as mean ± standard deviation.

Experimental Workflow: Cytotoxicity Assay

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare Compound Dilutions treatment Treat Cells with Compound compound_prep->treatment incubation Incubate for 24, 48, 72h treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add formazan_sol Solubilize Formazan mtt_add->formazan_sol read_plate Measure Absorbance formazan_sol->read_plate calc_viability Calculate % Viability & IC50 read_plate->calc_viability

Caption: Workflow for the MTT cytotoxicity assay.

II. Secondary Bioassay: NF-κB Reporter Gene Assay

Objective: To determine if 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol can inhibit the NF-κB signaling pathway, a key regulator of inflammation.[1][8] This assay utilizes a reporter gene (e.g., luciferase) under the control of an NF-κB response element.[14][15] Inhibition of the pathway will result in a decrease in reporter gene expression.

Experimental Protocol: NF-κB Reporter Assay

Materials and Reagents:

  • HEK293 cells stably transfected with an NF-κB-luciferase reporter construct

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol (stock solution in DMSO)

  • Tumor Necrosis Factor-alpha (TNF-α) (10 ng/mL, as an inducer of the NF-κB pathway)

  • Luciferase Assay Reagent

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the stably transfected HEK293 cells into a white, opaque 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Pre-treatment: Treat the cells with non-toxic concentrations of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol (determined from the MTT assay) for 1 hour.

  • NF-κB Activation: Stimulate the cells with TNF-α (10 ng/mL) for 6 hours to activate the NF-κB pathway. Include control wells with unstimulated cells and cells stimulated only with TNF-α.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase activity to the total protein concentration for each well. Calculate the percentage of inhibition of NF-κB activity relative to the TNF-α-stimulated control.

Data Presentation

Table 2: Inhibition of TNF-α-induced NF-κB Activity by 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol

Compound Conc. (µM)Relative Luciferase Units (RLU)% NF-κB Inhibition
0 (Unstimulated)105 ± 15-
0 (TNF-α only)1250 ± 850
1980 ± 7221.6
5650 ± 5548.0
10320 ± 4174.4
20180 ± 2585.6

Data are presented as mean ± standard deviation.

Signaling Pathway Diagram: Canonical NF-κB Activation

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_p P-IκBα IkB->IkB_p NFkB_p65_p50 p65/p50 NFkB_p65_p50_nuc p65/p50 NFkB_p65_p50->NFkB_p65_p50_nuc Translocation Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation IkB_p65_p50 IκBα-p65/p50 Complex IkB_p->IkB_p65_p50 Compound 6β-(Hexa-2,4-dienoyloxy)- 9α,12-dihydroxydrimenol Compound->IKK Inhibits? DNA DNA NFkB_p65_p50_nuc->DNA Binds Gene Inflammatory Gene Transcription DNA->Gene

Caption: Canonical NF-κB signaling pathway and potential point of inhibition.

Conclusion

The described bioassay provides a robust framework for characterizing the cytotoxic and anti-inflammatory potential of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol. By first establishing a non-toxic concentration range, the subsequent NF-κB reporter assay can provide specific insights into the compound's mechanism of action as a potential anti-inflammatory agent. These protocols can be adapted for high-throughput screening and further mechanistic studies in drug discovery and development.

References

Application Notes and Protocols: 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol as a Potential Antifungal Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol is a drimane-type sesquiterpenoid. While specific antifungal data for this particular compound is not extensively available in public literature, the broader class of drimane sesquiterpenoids has demonstrated significant antifungal properties. This document provides a summary of the antifungal activity and proposed mechanisms of action of closely related drimane sesquiterpenoids, such as drimenol, which can serve as a valuable reference for investigating the potential of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol as an antifungal agent.

Drimane sesquiterpenoids are a class of natural products that have shown broad-spectrum activity against various human pathogenic fungi, including species of Candida, Aspergillus, and Cryptococcus.[1][2][3] Their potential as antifungal leads is underscored by their efficacy against fluconazole-resistant fungal strains.[2][3]

Quantitative Data Summary

The following tables summarize the minimum inhibitory concentration (MIC) values of drimenol, a representative drimane sesquiterpenoid, against a range of pathogenic fungi. This data is crucial for understanding the potential potency and spectrum of activity for related compounds like 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol.

Table 1: Antifungal Activity of Drimenol Against Various Pathogenic Fungi

Fungal SpeciesMIC (µg/mL)
Candida albicans8 - 64
Candida glabrata8 - 64
Candida krusei8 - 64
Candida parapsilosis8 - 64
Candida auris8 - 64
Aspergillus spp.Not specified
Cryptococcus spp.Not specified
Pneumocystis spp.Not specified
Blastomyces spp.Not specified
Saksenaea spp.Not specified

Note: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The reported MIC range of 8 - 64 µg/mL indicates that drimenol causes 100% growth inhibition of various fungi.[2][3]

Mechanism of Action

The precise mechanism of action for 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol has not been elucidated. However, studies on the related compound drimenol suggest a multi-faceted mode of action against fungal pathogens.

At high concentrations (100 µg/ml), drimenol has been observed to cause the rupture of the fungal cell wall and/or membrane, indicating a direct disruptive effect on cellular integrity.[2][3] Furthermore, genetic studies in Saccharomyces cerevisiae and Candida albicans have implicated the Crk1 kinase and its associated gene products (Ret2, Cdc37, and several open reading frames) in the mechanism of action of drimenol.[2] This suggests an interference with cellular signaling pathways crucial for fungal growth and survival. Some in silico studies also propose that drimane sesquiterpenes may target the enzyme lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis.[4]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the antifungal properties of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol, based on established protocols for drimane sesquiterpenoids.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol

  • Fungal strains of interest (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader (530 nm)

  • Dimethyl sulfoxide (DMSO)

  • Sterile saline (0.85%)

  • Incubator

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

  • Preparation of Compound Dilutions:

    • Dissolve 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol in DMSO to create a stock solution (e.g., 10 mg/mL).

    • Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in the 96-well plate to achieve a range of desired concentrations (e.g., 0.125 to 64 µg/mL).

  • Inoculation and Incubation:

    • Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted compound.

    • Include a positive control (fungal inoculum without the compound) and a negative control (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the compound that causes complete inhibition of visible growth. This can be assessed visually or by measuring the absorbance at 530 nm.

Visualizations

Proposed Antifungal Mechanism of Drimane Sesquiterpenoids

Proposed Antifungal Mechanism of Drimane Sesquiterpenoids Drimane Drimane Sesquiterpenoid (e.g., Drimenol) Membrane Fungal Cell Wall / Membrane Drimane->Membrane Direct Interaction Crk1 Crk1 Kinase Pathway Drimane->Crk1 Inhibition Ergosterol Lanosterol 14α-demethylase (Ergosterol Biosynthesis) Drimane->Ergosterol Inhibition (Proposed) Rupture Cell Lysis Membrane->Rupture Inhibition Inhibition of Growth & Proliferation Crk1->Inhibition Ergosterol->Inhibition

Caption: Proposed mechanisms of antifungal action for drimane sesquiterpenoids.

Experimental Workflow for MIC Determination

Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungus Prepare Fungal Inoculum Inoculate Inoculate 96-well Plate Fungus->Inoculate Compound Prepare Serial Dilutions of Test Compound Compound->Inoculate Incubate Incubate at 35°C for 24-48h Inoculate->Incubate Read Visually or Spectrophotometrically Read Results Incubate->Read MIC Determine MIC Read->MIC

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

References

cytotoxic assays for "6beta-(Hexa-2,4-dienoyloxy)-9alpha,12-dihydroxydrimenol" on cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Cytotoxicity of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol

Disclaimer: As of December 2025, publicly available scientific literature lacks specific data on the cytotoxic effects of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol on cancer cell lines. Therefore, this document serves as a comprehensive technical guide outlining the established methodologies and conceptual frameworks for evaluating a novel natural product for its potential as an anticancer agent. The data, protocols, and pathways described herein are representative examples to illustrate the process that would be applied to a compound such as 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol.

Introduction to Anticancer Drug Discovery from Natural Products

Natural products have historically been a rich source of novel anticancer drugs.[1] Compounds derived from various natural sources often possess unique chemical structures and biological activities.[1] The process of identifying and validating a new anticancer agent from a natural source is a rigorous, multi-step process that begins with initial screening for cytotoxicity and progresses through mechanistic studies to preclinical validation.[1] This guide details the key experimental stages involved in this discovery pipeline.

Initial In Vitro Screening: Assessing Cytotoxicity

The first step in evaluating a novel compound is to determine its cytotoxic effect on cancer cells. This is typically achieved through cell viability assays that measure metabolic activity or membrane integrity.[1]

Table 1: Hypothetical Cytotoxic Activity of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol against various cancer cell lines.
Cell LineCancer TypeIC50 (µM) after 48h treatment
MCF-7Breast Cancer25.5 ± 2.1
MDA-MB-231Breast Cancer18.9 ± 1.5
A549Lung Cancer32.8 ± 3.4
HCT116Colon Cancer15.2 ± 1.8
PC-3Prostate Cancer45.7 ± 4.2
HeLaCervical Cancer28.1 ± 2.9
HEK293Normal Kidney Cells> 100
  • IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Data are presented as mean ± standard deviation of three independent experiments.

Key Experimental Protocols

MTT Assay: Assessing Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2] It is based on the principle that metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT into a purple formazan product.[2] The amount of formazan produced is directly proportional to the number of viable cells.[2]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Treat the cells with various concentrations of the natural compound and incubate for a desired period (e.g., 24, 48, or 72 hours).[2] Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[2]

  • Incubation: Incubate the plate for 1.5 to 4 hours at 37°C.[2]

  • Formazan Solubilization: Carefully remove the MTT solution and add 130 µL of a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.[2]

Lactate Dehydrogenase (LDH) Assay: Assessing Membrane Integrity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Prepare Controls: Include background controls (medium only), spontaneous LDH release (untreated cells), and maximum LDH release (cells treated with a lysis buffer).

  • Centrifugation: Centrifuge the 96-well plate to pellet the cells.

  • Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction solution to each well and incubate for 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.[2]

Visualizing Experimental and Logical Workflows

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well Plates prepare_compound Prepare Serial Dilutions of Compound treat_cells Treat Cells with Compound prepare_compound->treat_cells incubate Incubate for 24, 48, or 72 hours treat_cells->incubate add_reagent Add Assay Reagent (e.g., MTT, LDH) incubate->add_reagent incubate_reagent Incubate as per Protocol add_reagent->incubate_reagent measure_signal Measure Absorbance/Fluorescence incubate_reagent->measure_signal calculate_viability Calculate % Cell Viability measure_signal->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for in vitro cytotoxicity testing of a novel compound.

Elucidating the Mechanism of Action: Apoptosis

If a compound demonstrates significant cytotoxicity, the next step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[1]

Annexin V/PI Staining for Apoptosis Detection

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 hours).[1]

  • Cell Harvesting: Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.[1]

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[1]

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[1]

  • Analysis: Analyze the cells by flow cytometry. Viable cells will be Annexin V- and PI-negative; early apoptotic cells will be Annexin V-positive and PI-negative; late apoptotic/necrotic cells will be Annexin V- and PI-positive.[1]

Apoptosis_Signaling_Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway compound 6β-(Hexa-2,4-dienoyloxy)- 9α,12-dihydroxydrimenol bax Bax/Bak Activation compound->bax Induces mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation apaf1->casp9 casp37 Caspase-3/7 Activation casp9->casp37 parp PARP Cleavage casp37->parp apoptosis Apoptosis casp37->apoptosis

Caption: Hypothetical intrinsic apoptosis signaling pathway induced by the compound.

References

antibacterial activity of "6beta-(Hexa-2,4-dienoyloxy)-9alpha,12-dihydroxydrimenol" against pathogenic bacteria

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Antibacterial Activity of Drimenol Derivatives

A FOCUSED LOOK AT 6BETA-(HEXA-2,4-DIENOYLOXY)-9ALPHA,12-DIHYDROXYDRIMENOL

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Antibacterial Activity of (-)-Drimenol

The following table summarizes the reported Minimum Inhibitory Concentrations (MICs) of (-)-drimenol against various pathogenic bacteria. This data can serve as a benchmark for assessing the potential activity of its derivatives.

Bacterial StrainGram TypeMIC (µg/mL)Reference
Staphylococcus aureusGram-positive667[1]
Bacillus cereusGram-positive667[1]
Acinetobacter baumanniiGram-negative583[1]
Escherichia coliGram-negative1333[1]
Pseudomonas aeruginosaGram-negative667[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antibacterial activity. The following are standard protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a test compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Assay

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Test compound (e.g., this compound)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (vehicle, e.g., DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the test compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).

  • Inoculum Preparation: Adjust the turbidity of the bacterial suspension in CAMHB to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in CAMHB to obtain a final inoculum concentration of approximately 1.5 x 10⁶ CFU/mL.

  • Inoculation: Add 10 µL of the standardized bacterial inoculum to wells 1 through 11. This results in a final inoculum of approximately 5 x 10⁵ CFU/mL. Do not add bacteria to well 12.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the test compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a continuation of the MIC assay.

Materials:

  • MIC plate from Protocol 1

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Sterile micropipette tips

  • Incubator

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot and spot-plate it onto an MHA plate.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • Reading the MBC: The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).

Visualizations

Experimental Workflow for Antibacterial Screening

The following diagram illustrates a typical workflow for screening natural products for antibacterial activity.

experimental_workflow cluster_extraction Compound Preparation cluster_screening Antibacterial Activity Assessment cluster_mechanism Mechanism of Action Studies (Optional) A Natural Source (e.g., Polygonum hydropiper) B Extraction & Isolation of 6beta-(Hexa-2,4-dienoyloxy)- 9alpha,12-dihydroxydrimenol A->B C Compound Characterization (NMR, MS) B->C D Primary Screening (e.g., Disk Diffusion) C->D Test Compound E MIC Determination (Broth Microdilution) D->E F MBC Determination E->F G Cell Morphology Studies (SEM, TEM) F->G Active Compound H Membrane Permeability Assays G->H I Target Identification H->I

Caption: Workflow for antibacterial screening of natural products.

Hypothesized Signaling Pathway Disruption

While the exact mechanism of action for drimenol and its derivatives is not fully elucidated, many terpenoids are known to disrupt bacterial cell membranes. The following diagram illustrates a hypothetical mechanism.

mechanism_of_action cluster_compound Compound Interaction cluster_membrane Bacterial Cell Membrane cluster_effects Cellular Effects Compound Drimenol Derivative Membrane Lipid Bilayer Compound->Membrane Targets Disruption Membrane Disruption & Pore Formation Membrane->Disruption IonLeakage Ion Leakage Disruption->IonLeakage MetaboliteLeakage Metabolite Leakage Disruption->MetaboliteLeakage PMFLoss Loss of Proton Motive Force IonLeakage->PMFLoss CellDeath Bacterial Cell Death MetaboliteLeakage->CellDeath PMFLoss->CellDeath

Caption: Hypothesized mechanism of antibacterial action via cell membrane disruption.

References

Troubleshooting & Optimization

improving the yield of "6beta-(Hexa-2,4-dienoyloxy)-9alpha,12-dihydroxydrimenol" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and success of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol synthesis experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low Yield of 9α,12-dihydroxydrimenol (the diol precursor)

  • Question: I am attempting to synthesize 9α,12-dihydroxydrimenol from a drimenol precursor via hydroxylation, but I am observing a low yield of the desired diol. What are the possible reasons and how can I troubleshoot this?

  • Answer: Low yields in the hydroxylation of drimenol derivatives can stem from several factors, including the choice of oxidizing agent, reaction conditions, and substrate reactivity. Here is a systematic approach to troubleshooting:

    • Inappropriate Oxidizing Agent:

      • Cause: Strong or non-selective oxidizing agents can lead to over-oxidation, producing ketones or carboxylic acids, or oxidation at multiple sites on the drimenol molecule.

      • Solution: Consider using milder and more selective oxidizing agents. For allylic hydroxylation, selenium dioxide (SeO₂) is a common reagent, though it can sometimes lead to the formation of other diols or carbonyl compounds.[1] Alternatively, explore enzymatic hydroxylation using cytochrome P450 enzymes, which can offer high regio- and stereoselectivity.[1]

    • Sub-optimal Reaction Conditions:

      • Cause: Temperature, pH, and reaction time can significantly impact the selectivity and yield of the hydroxylation reaction.

      • Solution: Systematically screen reaction conditions. For chemical oxidations, try varying the temperature and reaction time. For enzymatic reactions, optimize the pH, temperature, and cofactor (e.g., NADPH) concentrations.[1]

    • Substrate Solubility:

      • Cause: Drimenol and its derivatives often have poor solubility in aqueous solutions, which can be problematic for enzymatic reactions.[1]

      • Solution: Employ a co-solvent system or use detergents to improve substrate availability to the enzyme.

Issue 2: Inefficient Esterification of 9α,12-dihydroxydrimenol

  • Question: My esterification reaction between 9α,12-dihydroxydrimenol and hexa-2,4-dienoic acid (or its activated form) is resulting in a low yield of the final product. What could be the issue?

  • Answer: Low esterification yields can be attributed to several factors, including steric hindrance, inappropriate reaction conditions, or side reactions.

    • Steric Hindrance:

      • Cause: The 6β-hydroxyl group on the drimenol core may be sterically hindered, making it less accessible for acylation.

      • Solution:

        • Use a more reactive acylating agent, such as an acid chloride or anhydride of hexa-2,4-dienoic acid.

        • Employ a suitable catalyst, such as 4-dimethylaminopyridine (DMAP), in combination with a carbodiimide like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

        • Consider increasing the reaction temperature, but monitor for potential side reactions.

    • Side Reactions:

      • Cause: The presence of multiple hydroxyl groups (at C6, C9, and C12) can lead to acylation at undesired positions. The diene moiety in hexa-2,4-dienoic acid can also be susceptible to side reactions under harsh conditions.

      • Solution:

        • Utilize protecting groups for the more reactive hydroxyl groups (e.g., the primary C12-hydroxyl) before performing the esterification at C6. This would be followed by a deprotection step.

        • Employ mild reaction conditions to avoid degradation of the starting materials or product.

Frequently Asked Questions (FAQs)

  • Q1: What is the general synthetic strategy for 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol?

    • A1: A plausible synthetic route would involve the following key steps:

      • Synthesis or isolation of a suitable drimenol precursor.

      • Selective hydroxylation to introduce the 9α and 12-hydroxyl groups.

      • Selective esterification of the 6β-hydroxyl group with hexa-2,4-dienoic acid or a derivative.

  • Q2: Are there any known biosynthetic pathways that produce this compound?

    • A2: While the biosynthesis of various drimane-type sesquiterpene esters has been elucidated in fungi like Aspergillus calidoustus, the specific pathway to 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol is not explicitly detailed in the provided search results.[2][3] Fungal biosynthesis often involves terpene cyclases to form the drimenol core, followed by modifications by enzymes like cytochrome P450s and acyltransferases.[2]

  • Q3: How can I purify the final product?

    • A3: Purification can be challenging due to the potential for a mixture of products and unreacted starting materials. A combination of chromatographic techniques is recommended:

      • Column Chromatography: Use silica gel with a gradient of non-polar to polar solvents (e.g., hexanes and ethyl acetate) for initial purification.

      • High-Performance Liquid Chromatography (HPLC): For final purification to achieve high purity, reversed-phase HPLC (e.g., with a C18 column) is often effective.

Data Summary

Table 1: Troubleshooting Guide for Low Yield in 9α,12-dihydroxydrimenol Synthesis

Potential Cause Possible Solutions Key Parameters to Optimize
Inappropriate Oxidizing AgentUse milder/more selective agents (e.g., SeO₂, cytochrome P450s).Oxidant type, stoichiometry
Sub-optimal Reaction ConditionsScreen temperature, pH, and reaction time.Temperature, pH, time
Poor Substrate SolubilityEmploy co-solvents or detergents.Solvent system

Table 2: Troubleshooting Guide for Inefficient Esterification

Potential Cause Possible Solutions Key Parameters to Optimize
Steric HindranceUse more reactive acylating agents (acid chlorides) and catalysts (DMAP, DCC).Acylating agent, catalyst, temperature
Side ReactionsUse protecting groups for other hydroxyls; employ mild reaction conditions.Protecting group strategy, reaction temp.
Reagent DegradationEnsure the purity and stability of hexa-2,4-dienoic acid derivative.Reagent quality, storage conditions

Experimental Protocols

Protocol 1: General Procedure for Esterification using DCC and DMAP

  • Dissolve 9α,12-dihydroxydrimenol (1 equivalent) and hexa-2,4-dienoic acid (1.2 equivalents) in an anhydrous, non-protic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Add 4-dimethylaminopyridine (DMAP) (0.1 equivalents) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add a solution of dicyclohexylcarbodiimide (DCC) (1.2 equivalents) in the same anhydrous solvent dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with a dilute acid (e.g., 1M HCl), a saturated solution of sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Hydroxylation Start Low Yield of 9α,12-dihydroxydrimenol CheckOxidant Evaluate Oxidizing Agent Start->CheckOxidant Possible Cause CheckConditions Assess Reaction Conditions Start->CheckConditions Possible Cause CheckSolubility Verify Substrate Solubility Start->CheckSolubility Possible Cause Sol_Oxidant Use Milder Agent (e.g., SeO₂, P450) CheckOxidant->Sol_Oxidant Solution Sol_Conditions Optimize Temp, pH, Time CheckConditions->Sol_Conditions Solution Sol_Solubility Use Co-solvents CheckSolubility->Sol_Solubility Solution

Caption: Troubleshooting workflow for low yield in the hydroxylation step.

Esterification_Workflow Start Start: 9α,12-dihydroxydrimenol + Hexa-2,4-dienoic acid Protection Optional: Protect C9/C12 -OH groups Start->Protection To improve selectivity Activation Activate Carboxylic Acid (e.g., form acid chloride) Start->Activation Protection->Activation Coupling Esterification Reaction (e.g., DCC/DMAP) Activation->Coupling Deprotection If protected: Remove protecting groups Coupling->Deprotection If applicable Purification Purify Final Product (Chromatography, HPLC) Coupling->Purification Directly if no protection Deprotection->Purification FinalProduct 6β-(Hexa-2,4-dienoyloxy)- 9α,12-dihydroxydrimenol Purification->FinalProduct

Caption: A logical workflow for the synthesis and purification of the target molecule.

References

Technical Support Center: Overcoming Solubility Challenges of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with the hydrophobic compound 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol during bioassays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol?

A1: 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol is a drimane-type sesquiterpenoid. Based on its chemical structure and physicochemical properties, it is predicted to be poorly soluble in water and aqueous bioassay media. The predicted XLogP3 value of 2.9 indicates its hydrophobic nature[1]. Related drimane sesquiterpenes, such as drimenol, are known to be soluble in organic solvents like dimethyl sulfoxide (DMSO), ethanol, and methanol, but insoluble in water.

Q2: Why is my compound precipitating when I add it to the aqueous assay buffer?

A2: Precipitation commonly occurs when a concentrated stock solution of a hydrophobic compound, typically in an organic solvent like DMSO, is diluted into an aqueous buffer. This phenomenon, often called "solvent shock," happens because the compound is no longer soluble as the concentration of the organic solvent decreases significantly. Exceeding the compound's thermodynamic solubility limit in the final assay medium will inevitably lead to precipitation.

Q3: What is the maximum concentration of DMSO I can use in my bioassay?

A3: The maximum tolerated concentration of DMSO varies depending on the cell line or assay system. As a general guideline, the final DMSO concentration should be kept below 1%, and for many sensitive cell-based assays, it is recommended to be at or below 0.1%. It is crucial to perform a vehicle control experiment with the same final DMSO concentration to assess any potential solvent effects on the assay.

Q4: How can I increase the aqueous solubility of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol for my experiments?

A4: Several strategies can be employed to enhance the solubility of hydrophobic compounds:

  • Co-solvents: Using a water-miscible organic solvent, such as DMSO, to first dissolve the compound before diluting it into the aqueous medium.

  • Cyclodextrins: These cyclic oligosaccharides can encapsulate the hydrophobic compound, forming an inclusion complex with a hydrophilic exterior, thereby increasing its aqueous solubility. Studies on other sesquiterpene lactones have shown solubility increases ranging from 100% to 4600% with the use of cyclodextrins[2].

  • Nanoparticle Formulation: Techniques like nanoprecipitation can be used to create nanosized particles of the compound, which can improve its dissolution rate and apparent solubility.

Troubleshooting Guide

This guide provides solutions to common issues encountered when working with 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol in bioassays.

Observation Potential Cause Recommended Solution
Compound precipitates immediately upon dilution in aqueous buffer. - Exceeding the kinetic solubility limit. - "Solvent shock" due to rapid change in solvent polarity.- Lower the final concentration of the compound. - Perform a serial dilution of the DMSO stock in the aqueous buffer. - Increase the rate of mixing (vortexing) during dilution.
Precipitation is observed after a period of incubation. - Compound has low thermodynamic solubility. - Temperature changes affecting solubility. - Interaction with components in the assay medium.- Decrease the compound concentration to below its thermodynamic solubility limit. - Pre-warm all solutions to the incubation temperature. - Test compound solubility in a simpler buffer (e.g., PBS) to identify problematic media components.
Inconsistent or non-reproducible assay results. - Partial precipitation of the compound leading to variable effective concentrations.- Visually inspect all solutions for any signs of precipitation before use. - Determine the maximum soluble concentration under your specific assay conditions and work below that limit.
Low or no biological activity observed. - The effective concentration of the compound in solution is much lower than the nominal concentration due to poor solubility.- Employ a solubilization strategy (co-solvents, cyclodextrins, or nanoparticles). - Confirm the concentration of the dissolved compound analytically if possible.

Data Presentation

Table 1: Physicochemical Properties of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol

PropertyValueSource
Molecular Formula C₂₁H₃₂O₅PubChem[1]
Molecular Weight 364.5 g/mol PubChem[1]
XLogP3 2.9PubChem[1]
Predicted Water Solubility PoorInferred from structure and XLogP3

Table 2: Comparison of Solubilization Strategies

Strategy Principle Advantages Considerations
Co-solvents (e.g., DMSO) Increases the polarity of the solvent mixture, allowing for dissolution of hydrophobic compounds.- Simple and widely used. - Effective for creating high-concentration stock solutions.- Potential for solvent toxicity to cells. - Compound may precipitate upon dilution into aqueous media.
Cyclodextrins Encapsulates the hydrophobic molecule within its cavity, presenting a hydrophilic exterior.- Can significantly increase aqueous solubility[2]. - Can improve compound stability.- The appropriate type and size of cyclodextrin must be selected. - May alter the bioavailability of the compound to its target.
Nanoparticle Formulation Increases the surface area-to-volume ratio, leading to a higher dissolution rate.- Can significantly improve apparent solubility and bioavailability. - Allows for controlled release in some formulations.- Requires more complex preparation procedures. - Characterization of nanoparticles (size, stability) is necessary.

Experimental Protocols

Protocol 1: Use of a Co-solvent (DMSO) for Solubilization
  • Stock Solution Preparation:

    • Accurately weigh a small amount of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol.

    • Dissolve the compound in 100% DMSO to a high concentration (e.g., 10-50 mM). Ensure complete dissolution by vortexing. This is your stock solution.

  • Working Solution Preparation:

    • Perform serial dilutions of the stock solution in 100% DMSO to create a range of concentrations.

    • For the final dilution into your aqueous assay buffer, add a small volume of the DMSO working solution to the buffer while vortexing to ensure rapid mixing and minimize precipitation.

    • Ensure the final DMSO concentration in the assay does not exceed the tolerance limit of your system (e.g., <0.5%).

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
  • Molar Ratio Determination: Start with a 1:1 molar ratio of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol to β-cyclodextrin.

  • Preparation:

    • Place the accurately weighed β-cyclodextrin in a mortar.

    • Add a small amount of water to the β-cyclodextrin to form a paste.

    • Add the accurately weighed compound to the paste.

    • Knead the mixture for 30-60 minutes, adding small amounts of water if the mixture becomes too dry.

    • Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.

    • Pulverize the dried complex into a fine powder.

  • Solubility Assessment:

    • Prepare a saturated solution of the complex in your assay buffer.

    • Determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy) and compare it to the solubility of the free compound.

Protocol 3: Nanoparticle Formulation via Nanoprecipitation
  • Organic Phase Preparation: Dissolve 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol and a stabilizing polymer (e.g., PLGA, PCL) in a water-miscible organic solvent (e.g., acetone, acetonitrile).

  • Aqueous Phase Preparation: Prepare an aqueous solution, which may contain a surfactant (e.g., Tween 80, Pluronic F68) to further stabilize the nanoparticles.

  • Nanoprecipitation:

    • Inject the organic phase into the aqueous phase under constant stirring.

    • The rapid solvent displacement will cause the compound and polymer to co-precipitate, forming nanoparticles.

  • Solvent Removal and Purification:

    • Remove the organic solvent using a rotary evaporator or by dialysis.

    • Purify the nanoparticle suspension by centrifugation or filtration to remove any unencapsulated compound.

  • Characterization: Characterize the nanoparticles for size, polydispersity index, and encapsulation efficiency.

Visualizations

experimental_workflow cluster_cosolvent Co-solvent Method cluster_cyclodextrin Cyclodextrin Complexation cluster_nanoparticle Nanoparticle Formulation cosolvent_start Dissolve in 100% DMSO cosolvent_serial Serial Dilution in DMSO cosolvent_start->cosolvent_serial cosolvent_final Final Dilution in Aqueous Buffer cosolvent_serial->cosolvent_final cyclo_mix Mix Compound with Cyclodextrin cyclo_knead Knead with Water cyclo_mix->cyclo_knead cyclo_dry Dry and Pulverize cyclo_knead->cyclo_dry cyclo_dissolve Dissolve in Aqueous Buffer cyclo_dry->cyclo_dissolve nano_organic Dissolve in Organic Solvent nano_inject Inject into Aqueous Phase nano_organic->nano_inject nano_evap Remove Organic Solvent nano_inject->nano_evap nano_characterize Characterize Nanoparticles nano_evap->nano_characterize start Poorly Soluble Compound start->cosolvent_start Option 1 start->cyclo_mix Option 2 start->nano_organic Option 3

Caption: Experimental workflows for different solubilization strategies.

troubleshooting_workflow start Compound Precipitation Observed q1 When does precipitation occur? start->q1 immediate Immediately upon dilution q1->immediate Immediately delayed After incubation q1->delayed Delayed solution1 Lower final concentration Perform serial dilution Increase mixing immediate->solution1 solution2 Lower concentration Pre-warm solutions Check media components delayed->solution2

Caption: Troubleshooting workflow for compound precipitation.

References

"6beta-(Hexa-2,4-dienoyloxy)-9alpha,12-dihydroxydrimenol" stability and degradation studies

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol

Welcome to the technical support center for 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol. This guide provides troubleshooting advice and frequently asked questions regarding the stability and degradation of this compound. Please note that specific experimental data for this compound is limited; therefore, this guidance is based on the general chemical properties of drimane sesquiterpenoid esters and established principles of forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol?

A1: The stability of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol can be influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. As a sesquiterpenoid ester, the molecule is potentially susceptible to hydrolysis of the ester linkage, oxidation of the conjugated diene system, and other reactions involving the hydroxyl groups on the drimane core.

Q2: What are the recommended storage conditions for this compound?

A2: Based on a certificate of analysis, it is recommended to store 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol protected from air and light, and refrigerated or frozen (2-8 °C).[1] This suggests that the compound may be sensitive to oxidation and light, and that lower temperatures are preferable to maintain its stability.

Q3: What are the likely degradation pathways for this molecule?

A3: While specific degradation pathways have not been published, based on its structure, the following are plausible:

  • Hydrolysis: The ester linkage at the 6β position is susceptible to hydrolysis under both acidic and basic conditions, which would yield 9α,12-dihydroxydrimenol and hexa-2,4-dienoic acid.

  • Oxidation: The hexa-2,4-dienoyl moiety contains conjugated double bonds that are potential sites for oxidation. This could lead to the formation of various oxidation products, including epoxides, aldehydes, or carboxylic acids.

  • Photodegradation: The conjugated diene system can absorb UV light, potentially leading to isomerization or other photochemical reactions.[2]

  • Thermal Degradation: High temperatures can accelerate the degradation processes mentioned above and may also cause other thermal decomposition reactions.

Q4: How can I monitor the degradation of this compound?

A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector, is the recommended approach.[2][3][4] Such a method should be able to separate the intact compound from its potential degradation products. The development of such a method typically involves forced degradation studies to generate the degradation products and ensure the method's specificity.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of compound purity over time in storage. Improper storage conditions (e.g., exposure to light, elevated temperature, or air).Store the compound at 2-8 °C in a tightly sealed, light-resistant container, preferably under an inert atmosphere (e.g., argon or nitrogen).
Unexpected peaks appearing in chromatograms during analysis. Degradation of the compound in the analytical sample solution.Prepare fresh sample solutions and use them immediately. If solutions need to be stored, keep them at a low temperature and protected from light. Evaluate the stability of the compound in the chosen solvent.
Inconsistent results in bioassays. Degradation of the compound in the assay medium.Assess the stability of the compound under the specific bioassay conditions (e.g., pH, temperature, and incubation time of the medium). Consider preparing stock solutions in a solvent known to be compatible and stable, such as DMSO.
Difficulty in developing a stability-indicating HPLC method. Co-elution of the parent compound and degradation products.Optimize the HPLC method by adjusting the mobile phase composition, pH, column type, and temperature. Forced degradation samples are crucial for ensuring the separation of all relevant species.[3][5]

Experimental Protocols

Forced degradation studies are essential for understanding the stability of a compound and for developing stability-indicating analytical methods.[3][5][6] Below are generalized protocols for performing forced degradation studies on 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol.

1. Acid and Base Hydrolysis

  • Objective: To investigate the susceptibility of the compound to acid and base-catalyzed hydrolysis.

  • Protocol:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • For acid hydrolysis, add an aliquot of the stock solution to a solution of 0.1 M hydrochloric acid.

    • For base hydrolysis, add an aliquot of the stock solution to a solution of 0.1 M sodium hydroxide.

    • Incubate the solutions at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • At various time points, withdraw samples, neutralize them, and dilute with the mobile phase for HPLC analysis.

    • Analyze the samples by a suitable HPLC method to determine the extent of degradation.

2. Oxidative Degradation

  • Objective: To assess the compound's sensitivity to oxidation.

  • Protocol:

    • Prepare a stock solution of the compound.

    • Add an aliquot of the stock solution to a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Keep the solution at room temperature and protected from light for a specified duration.

    • Monitor the reaction by taking samples at different time intervals for HPLC analysis.

3. Photolytic Degradation

  • Objective: To evaluate the compound's stability when exposed to light.

  • Protocol:

    • Expose a solution of the compound (in a photostable container) to a light source as specified in ICH guideline Q1B (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).[2]

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Analyze both the exposed and control samples by HPLC at various time points.

4. Thermal Degradation

  • Objective: To study the effect of high temperature on the compound's stability.

  • Protocol:

    • Place a solid sample of the compound in a controlled temperature oven (e.g., 80 °C).

    • Also, prepare a solution of the compound and keep it at the same elevated temperature.

    • At selected time points, remove samples, allow them to cool to room temperature, and prepare solutions for HPLC analysis.

Data Presentation

The results of forced degradation studies are typically presented in a table format to summarize the extent of degradation under different stress conditions.

Table 1: Summary of Forced Degradation Studies (Hypothetical Data)

Stress ConditionDurationTemperature% DegradationNumber of Degradants
0.1 M HCl24 h60 °C35%2
0.1 M NaOH8 hRoom Temp55%3
3% H₂O₂48 hRoom Temp20%4
Photolytic (ICH Q1B)7 days25 °C15%2
Thermal (Solid)14 days80 °C10%1
Thermal (Solution)48 h80 °C25%2

Visualizations

Experimental Workflow for Forced Degradation Studies

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution of Compound acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (e.g., 0.1 M NaOH, RT) stock->base oxidation Oxidation (e.g., 3% H₂O₂, RT) stock->oxidation photo Photolytic Degradation (ICH Q1B) stock->photo thermal Thermal Degradation (e.g., 80°C, Solid & Solution) stock->thermal sampling Sampling at Time Points acid->sampling base->sampling oxidation->sampling photo->sampling thermal->sampling hplc Stability-Indicating HPLC Analysis sampling->hplc characterization Characterization of Degradants (e.g., LC-MS, NMR) hplc->characterization

Caption: Workflow for conducting forced degradation studies.

Potential Degradation Pathways

G cluster_products Potential Degradation Products parent 6β-(Hexa-2,4-dienoyloxy)- 9α,12-dihydroxydrimenol hydrolysis_prod 9α,12-dihydroxydrimenol + Hexa-2,4-dienoic acid parent->hydrolysis_prod Hydrolysis (Acid/Base) oxidation_prod Oxidized Derivatives (e.g., epoxides, aldehydes) parent->oxidation_prod Oxidation photo_prod Photodegradation Products (e.g., isomers) parent->photo_prod Photolysis

Caption: Plausible degradation pathways for the compound.

References

Technical Support Center: Optimizing HPLC Separation of Drimane Sesquiterpenoid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of drimane sesquiterpenoid isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in the analysis of these complex compounds.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the HPLC separation of drimane sesquiterpenoid isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of drimane sesquiterpenoid isomers so challenging?

A1: Drimane sesquiterpenoid isomers often possess identical molecular formulas and very similar physicochemical properties, such as polarity and hydrophobicity.[1][2] This leads to nearly identical retention times under standard chromatographic conditions, making their separation a significant analytical challenge.[1] Achieving baseline separation requires meticulous optimization of HPLC parameters to leverage subtle differences in their molecular structure.

Q2: What is a good starting point for developing an HPLC method for drimane sesquiterpenoid isomers?

A2: A common starting point is a Reverse-Phase HPLC (RP-HPLC) method.[1] A C18 column is a frequently used initial choice, paired with a gradient elution using acetonitrile and water as the mobile phase.[1] The addition of a small amount of acid, such as 0.1% formic acid or acetic acid, to the aqueous portion of the mobile phase is recommended to improve peak shape.[1] A typical detection wavelength for many sesquiterpenoids is in the low UV range, around 210 nm.[1][3]

Q3: My chromatogram shows significant peak tailing. What are the likely causes and how can I fix it?

A3: Peak tailing is a common issue when analyzing sesquiterpenoids. A primary cause is the interaction of the analytes with acidic silanol groups on the surface of silica-based columns.[1][4] To mitigate this, adding a small amount of a weak acid like formic or acetic acid to the mobile phase can suppress the ionization of these silanol groups.[1] Other potential causes include column contamination, an unsuitable mobile phase pH, or column degradation.[1]

Q4: I am observing co-elution of my drimane sesquiterpenoid isomers. What steps can I take to improve resolution?

A4: Poor resolution is a frequent hurdle. To improve the separation of co-eluting isomers, consider the following strategies:

  • Optimize the Mobile Phase Gradient: A shallower gradient can increase the separation time between closely eluting peaks.[1]

  • Change the Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity of the separation.[1]

  • Adjust the Mobile Phase pH: For ionizable drimane sesquiterpenoids, modifying the pH can significantly impact retention and selectivity.[5][6]

  • Vary the Column Temperature: Systematically adjusting the column temperature can fine-tune selectivity.[1]

  • Change the Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different stationary phase. For aromatic sesquiterpenes, a phenyl-hexyl column may offer different selectivity compared to a standard C18 column.[1][7] For enantiomers, a chiral stationary phase is necessary.[1][8][9]

Q5: What should I do if I suspect my isomers are enantiomers?

A5: Enantiomers have identical physical and chemical properties in an achiral environment and therefore will not be separated on a standard achiral HPLC column. To separate enantiomers, you must use a chiral stationary phase (CSP).[8][9][10] The selection of the appropriate chiral column is often empirical and may require screening several different types of chiral stationary phases.[8]

Experimental Protocols

Below is a detailed methodology for a typical RP-HPLC experiment for the separation of drimane sesquiterpenoid isomers, based on common practices found in the literature.

Protocol 1: General RP-HPLC Method for Drimane Sesquiterpenoid Isomer Separation

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column:

    • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • A typical gradient could start at 30-40% B, increasing to 80-90% B over 30-40 minutes. The exact gradient profile should be optimized for the specific isomers of interest.

  • Flow Rate:

    • 1.0 mL/min.

  • Column Temperature:

    • 30 °C (can be varied between 25-40 °C to optimize selectivity).

  • Detection:

    • UV detection at 210 nm.

  • Injection Volume:

    • 10 µL.

  • Sample Preparation:

    • Dissolve the sample in the initial mobile phase composition to avoid peak distortion.[11]

Data Presentation

Table 1: Influence of Mobile Phase Modifier on Peak Asymmetry of a Hypothetical Drimane Sesquiterpenoid

Mobile Phase ModifierPeak Asymmetry Factor (As)
None2.1
0.1% Formic Acid1.2
0.1% Acetic Acid1.3
0.05% Trifluoroacetic Acid (TFA)1.1

Note: Asymmetry factor is calculated at 10% of the peak height. A value of 1.0 indicates a perfectly symmetrical peak.

Table 2: Effect of Organic Modifier on the Resolution of Two Drimane Sesquiterpenoid Isomers

Organic ModifierResolution (Rs)
Acetonitrile1.3
Methanol1.6

Note: A resolution value (Rs) of >1.5 is generally considered baseline separation.

Mandatory Visualizations

Troubleshooting_Workflow Start Start: Poor Separation of Drimane Sesquiterpenoid Isomers Problem_ID Identify the Problem Start->Problem_ID CoElution Co-elution / Poor Resolution (Rs < 1.5) Problem_ID->CoElution Resolution Issue PeakTailing Peak Tailing (As > 1.5) Problem_ID->PeakTailing Peak Shape Issue OptimizeGradient Optimize Mobile Phase Gradient (e.g., shallower gradient) CoElution->OptimizeGradient AddAcid Add Acid to Mobile Phase (e.g., 0.1% Formic Acid) PeakTailing->AddAcid ChangeModifier Change Organic Modifier (Acetonitrile vs. Methanol) OptimizeGradient->ChangeModifier Still Poor Rs End_Resolved Separation Optimized OptimizeGradient->End_Resolved Success CheckpH Adjust Mobile Phase pH ChangeModifier->CheckpH Still Poor Rs ChangeModifier->End_Resolved Success ChangeStationaryPhase Change Stationary Phase (e.g., Phenyl-Hexyl or Chiral) ChangeStationaryPhase->End_Resolved Success CheckColumn Check Column Health (voids, contamination) AddAcid->CheckColumn Tailing Persists End_Tailing_Fixed Peak Shape Improved AddAcid->End_Tailing_Fixed Success CheckColumn->End_Tailing_Fixed Success AdjustTemp Adjust Column Temperature CheckpH->AdjustTemp Still Poor Rs CheckpH->End_Resolved Success AdjustTemp->ChangeStationaryPhase Still Poor Rs AdjustTemp->End_Resolved Success

Caption: A troubleshooting workflow for optimizing the separation of drimane sesquiterpenoid isomers.

HPLC_Parameter_Optimization Goal Goal: Baseline Separation of Drimane Isomers (Rs > 1.5) MobilePhase Mobile Phase Optimization Goal->MobilePhase StationaryPhase Stationary Phase Selection Goal->StationaryPhase OtherParams Other Parameters Goal->OtherParams OrganicSolvent Organic Solvent (Acetonitrile vs. Methanol) MobilePhase->OrganicSolvent Gradient Gradient Profile (Slope and Time) MobilePhase->Gradient pH_Modifier pH and Additives (Formic Acid, TFA) MobilePhase->pH_Modifier C18 Standard C18 StationaryPhase->C18 PhenylHexyl Phenyl-Hexyl (for aromatic isomers) StationaryPhase->PhenylHexyl Chiral Chiral Stationary Phase (for enantiomers) StationaryPhase->Chiral Temperature Column Temperature OtherParams->Temperature FlowRate Flow Rate OtherParams->FlowRate

Caption: Key parameters to consider for the optimization of HPLC separation of drimane isomers.

References

Technical Support Center: Troubleshooting NMR Signal Broadening for Drimane Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for resolving NMR signal broadening issues encountered during the analysis of drimane sesquiterpenoids.

Frequently Asked Questions (FAQs)

Q1: Why are the signals in my ¹H NMR spectrum of a drimane sesquiterpenoid broad and poorly resolved?

Poor signal resolution in the ¹H NMR spectra of drimane sesquiterpenoids can stem from several factors, ranging from sample preparation to the inherent chemical properties of the molecule.[1] The most common causes include:

  • High Sample Concentration: Overly concentrated samples can lead to increased viscosity and molecular aggregation, which in turn causes peak broadening.[1]

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic substances, such as dissolved oxygen or metal ions, can lead to significant line broadening.[1]

  • Conformational Exchange: Drimane sesquiterpenoids can exist in multiple conformations in solution. If the rate of exchange between these conformations is on the same timescale as the NMR experiment, it can result in broad peaks.[1]

  • Sample Purity: Impurities or residual solvents in the sample can cause overlapping signals, leading to a complex and poorly resolved spectrum.[1]

  • Poor Instrument Shimming: If all peaks in the spectrum, including the residual solvent peak, are broad, it is likely an issue with the magnetic field homogeneity, which needs to be corrected by shimming.

Q2: What is the ideal concentration for an NMR sample of a drimane sesquiterpenoid?

For a typical drimane sesquiterpenoid with a molecular weight of approximately 250 g/mol , a good starting concentration for ¹H NMR is 5-10 mg dissolved in 0.6-0.7 mL of deuterated solvent.[1] For ¹³C NMR, a higher concentration of 20-100 mg is often recommended to obtain a good signal-to-noise ratio in a reasonable time. It is crucial to find a balance, as a sample that is too dilute will result in a poor signal-to-noise ratio, while one that is too concentrated can lead to peak broadening.[1]

Q3: Which deuterated solvent should I use for my drimane sesquiterpenoid sample?

The choice of solvent depends on the solubility of your specific drimane sesquiterpenoid. Commonly used deuterated solvents for this class of compounds include:

  • Chloroform-d (CDCl₃)

  • Methanol-d₄ (CD₃OD)

  • Acetone-d₆ ((CD₃)₂CO)

  • Dimethyl sulfoxide-d₆ (DMSO-d₆)

Chloroform-d is a good starting point for many drimane sesquiterpenoids due to its ability to dissolve a wide range of organic compounds.[2][3] If your compound has poor solubility in CDCl₃ or if you suspect aggregation through hydrogen bonding, using a more polar solvent like methanol-d₄ or DMSO-d₆ may help to break up aggregates and sharpen the signals.

Q4: My signals are still broad even after optimizing the concentration and changing the solvent. What should I do next?

If you have addressed sample concentration and solvent effects, the next step is to consider the possibility of conformational exchange. Drimane sesquiterpenoids can be flexible molecules, and exchange between different conformations can lead to broad peaks at room temperature.[1] Acquiring the spectrum at different temperatures (variable-temperature NMR) can help to resolve this issue.[1] Lowering the temperature may "freeze out" a single conformation, resulting in sharp signals. Conversely, increasing the temperature can increase the rate of exchange, leading to a sharpening of the averaged signals.[1]

Q5: How can I remove paramagnetic impurities from my sample?

If you suspect paramagnetic contamination, you can try to remove it by:

  • Washing: Wash your sample solution with a chelating agent.

  • Filtration: Pass the sample through a small plug of a suitable adsorbent material.[1]

  • Degassing: To remove dissolved oxygen, you can bubble an inert gas like nitrogen or argon through your sample for several minutes or use the freeze-pump-thaw method.

Data Presentation

Table 1: Recommended NMR Sample Preparation Parameters for Drimane Sesquiterpenoids

Parameter¹H NMR¹³C NMR2D NMR (e.g., HSQC, HMBC)
Typical Concentration 5-10 mg/0.6-0.7 mL[1]20-100 mg/0.6-0.7 mL15-25 mg/0.6-0.7 mL
Common Solvents CDCl₃, CD₃OD, (CD₃)₂CO, DMSO-d₆CDCl₃, CD₃OD, (CD₃)₂CO, DMSO-d₆CDCl₃, CD₃OD, (CD₃)₂CO, DMSO-d₆
Notes Adjust concentration to balance signal-to-noise with potential for aggregation.Higher concentration is needed due to the lower natural abundance of ¹³C.Sufficient concentration is crucial for obtaining good signal-to-noise in a reasonable time.

Experimental Protocols

Protocol 1: Standard Sample Preparation for Drimane Sesquiterpenoids

  • Weighing: Accurately weigh 5-10 mg of the purified drimane sesquiterpenoid into a clean, dry vial.

  • Dissolution: Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Mixing: Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

  • Filtering: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.

  • Capping: Cap the NMR tube and label it clearly.

Protocol 2: Variable-Temperature (VT) NMR for Conformational Analysis

  • Sample Preparation: Prepare a sample as described in Protocol 1, ensuring the solvent has a suitable temperature range (i.e., a low freezing point and a high boiling point).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature.

  • Temperature Variation:

    • Cooling: Gradually decrease the temperature in increments of 10-20 K and acquire a spectrum at each temperature. Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquisition.

    • Heating: If signals remain broad at low temperatures, gradually increase the temperature above room temperature in a similar manner.

  • Data Analysis: Analyze the spectra at different temperatures to observe changes in signal sharpness and chemical shifts, which can provide information about the conformational dynamics of the molecule.

Mandatory Visualization

Troubleshooting_Workflow start Broad NMR Signals Observed check_all_peaks Are all peaks broad (including solvent peak)? start->check_all_peaks shim Re-shim the spectrometer check_all_peaks->shim Yes sample_issues Sample-Related Issues check_all_peaks->sample_issues No reacquire_shim Re-acquire spectrum shim->reacquire_shim problem_solved_shim Problem Solved reacquire_shim->problem_solved_shim high_concentration Is the sample a high concentration? sample_issues->high_concentration dilute Dilute the sample high_concentration->dilute Yes paramagnetic Suspect paramagnetic impurities? high_concentration->paramagnetic No reacquire_dilute Re-acquire spectrum dilute->reacquire_dilute problem_solved_dilute Problem Solved reacquire_dilute->problem_solved_dilute remove_paramagnetic Filter through adsorbent or degas sample paramagnetic->remove_paramagnetic Yes conformational Suspect conformational exchange or aggregation? paramagnetic->conformational No reacquire_paramagnetic Re-acquire spectrum remove_paramagnetic->reacquire_paramagnetic problem_solved_paramagnetic Problem Solved reacquire_paramagnetic->problem_solved_paramagnetic vt_nmr Perform variable-temperature NMR experiment conformational->vt_nmr Yes change_solvent Change to a more polar or hydrogen-bond-breaking solvent conformational->change_solvent Consider reacquire_vt Re-acquire spectrum vt_nmr->reacquire_vt change_solvent->reacquire_vt problem_solved_vt Problem Solved reacquire_vt->problem_solved_vt

Caption: Troubleshooting workflow for NMR signal broadening.

Conformational_Exchange cluster_slow Slow Exchange cluster_intermediate Intermediate Exchange cluster_fast Fast Exchange slow_A Conformer A (Sharp Signal) slow_B Conformer B (Sharp Signal) intermediate Broad Signal fast Averaged Signal (Sharp) Conformer_A Conformer A Conformer_A->slow_A Low Temp Conformer_A->intermediate Room Temp (k_ex ≈ Δν) Conformer_A->fast High Temp Conformer_B Conformer B Conformer_A->Conformer_B k_ex Conformer_B->slow_B Low Temp

References

enhancing the resolution of "6beta-(Hexa-2,4-dienoyloxy)-9alpha,12-dihydroxydrimenol" in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with drimane sesquiterpenoids, focusing on enhancing the mass spectrometry resolution of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol .

Troubleshooting Guides

This section addresses common issues encountered during the mass spectrometry analysis of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol and related compounds.

Issue 1: Poor Resolution and Peak Broadening in LC-MS Analysis

Question: My LC-MS chromatogram for 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol shows broad peaks and poor resolution, making accurate mass determination difficult. What are the potential causes and solutions?

Answer: Poor peak shape in LC-MS analysis can compromise resolution and accuracy.[1] Common causes and troubleshooting steps are outlined below:

Potential Causes & Solutions:

CauseSolution
Inappropriate Column Chemistry Select a column with a suitable stationary phase (e.g., C18) for reversed-phase chromatography of moderately polar sesquiterpenoids.
Suboptimal Mobile Phase Optimize the mobile phase composition (e.g., acetonitrile/water or methanol/water with formic acid) and gradient to improve separation.[1]
High System Dispersion Minimize extra-column volume by using tubing with a small internal diameter and ensuring proper connections to reduce peak broadening.[2]
Column Contamination Flush the column with a strong solvent or follow the manufacturer's cleaning protocol to remove matrix components that can cause peak tailing.[2][3]
Sample Overload Reduce the injection volume or dilute the sample to prevent overloading the column, which can lead to peak fronting or tailing.[1]
Issue 2: Low Ionization Efficiency in ESI-MS

Question: I am observing a weak signal for the molecular ion of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol when using Electrospray Ionization (ESI). How can I enhance the ionization efficiency?

Answer: Low ionization efficiency is a common challenge in the analysis of natural products.[4] The structure of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol (Molecular Formula: C21H32O5)[5] suggests that it should be amenable to ESI. Here are some strategies to improve signal intensity:

Strategies to Enhance Ionization:

StrategyDescription
Mobile Phase Additives The addition of a small amount of an organic acid, such as 0.1% formic acid, to the mobile phase can promote protonation and enhance the formation of [M+H]⁺ ions in positive ion mode.
Solvent Composition Ensure the mobile phase has a sufficient organic solvent content (e.g., acetonitrile or methanol) to facilitate efficient desolvation in the ESI source.
Source Parameter Optimization Optimize ESI source parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate to maximize ion formation and transmission.
Adduct Formation In some cases, intentionally forming adducts (e.g., [M+Na]⁺ or [M+NH₄]⁺) by adding sodium acetate or ammonium acetate to the mobile phase can result in a more stable and abundant ion.

Frequently Asked Questions (FAQs)

Q1: What is the expected exact mass of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol and its common adducts in high-resolution mass spectrometry (HRMS)?

A1: The molecular formula of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol is C21H32O5.[5] The expected exact masses for common ions in HRMS are:

IonExact Mass (m/z)
[M+H]⁺365.23225
[M+Na]⁺387.21420
[M+K]⁺403.18813
[M-H]⁻363.21765

Note: These values are calculated based on the monoisotopic masses of the elements.

Q2: How can I confirm the elemental composition of my compound using HRMS?

A2: High-resolution mass spectrometers, such as Orbitrap or QTOF instruments, provide highly accurate mass measurements (typically below 5 ppm error), which allows for the determination of the elemental composition of an ion.[4][6] By comparing the measured accurate mass to the theoretical mass of potential molecular formulas, you can confidently assign the elemental composition.

Q3: What are the typical fragmentation patterns for drimane-type sesquiterpenoids in tandem mass spectrometry (MS/MS)?

A3: While specific fragmentation patterns depend on the instrument and collision energy, drimane sesquiterpenoids often exhibit characteristic losses of small neutral molecules such as water (H₂O) and functional groups. For 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol, fragmentation may involve the loss of the hexa-2,4-dienoate side chain. Analyzing the MS/MS spectra of related drimane compounds can help in interpreting the fragmentation patterns.[7][8]

Experimental Protocols

Protocol 1: Sample Preparation for LC-HRMS Analysis
  • Sample Dissolution: Accurately weigh a small amount of the purified compound and dissolve it in a suitable solvent, such as methanol or acetonitrile, to a final concentration of approximately 1 mg/mL.

  • Serial Dilution: Perform serial dilutions of the stock solution with the initial mobile phase to achieve a final concentration in the range of 1-10 µg/mL.

  • Filtration: Filter the final diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC-MS system.

Protocol 2: High-Resolution LC-MS Method
  • LC System: Ultra-High Performance Liquid Chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • MS System: Orbitrap or QTOF mass spectrometer.

  • Ionization Mode: ESI Positive and Negative.

  • Mass Range: m/z 100-1000.

  • Resolution: > 60,000 FWHM.

  • Data Acquisition: Full scan and data-dependent MS/MS.

Visualizations

troubleshooting_workflow cluster_start Start cluster_lc LC Optimization cluster_ms MS Optimization cluster_end Outcome start Low Resolution / Poor Peak Shape lc_params Adjust LC Parameters: - Gradient Profile - Flow Rate - Column Temperature start->lc_params Initial Check column Evaluate Column: - Different Stationary Phase - Check for Contamination lc_params->column ms_source Optimize MS Source: - Capillary Voltage - Gas Flow/Temp column->ms_source If LC is Optimized sample_prep Review Sample Prep: - Concentration - Solvent ms_source->sample_prep end_node Resolution Enhanced sample_prep->end_node Final Check

Caption: Troubleshooting workflow for enhancing mass spectrometry resolution.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing dissolve Dissolve Compound (1 mg/mL) dilute Serial Dilution (1-10 µg/mL) dissolve->dilute filtrate Filter Sample (0.22 µm) dilute->filtrate inject Inject into UHPLC-HRMS filtrate->inject separate Chromatographic Separation (C18 Column) inject->separate detect High-Resolution Mass Detection (Orbitrap/QTOF) separate->detect process Data Analysis: - Accurate Mass Determination - Elemental Composition - MS/MS Fragmentation detect->process

Caption: Experimental workflow for LC-HRMS analysis of drimane sesquiterpenoids.

References

protocol refinement for the extraction of "6beta-(Hexa-2,4-dienoyloxy)-9alpha,12-dihydroxydrimenol" from natural sources

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol from natural sources.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the extraction and purification of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Extract 1. Incomplete cell lysis and extraction.[1] 2. Inappropriate solvent selection.[2] 3. Insufficient extraction time or temperature. 4. Degradation of the target compound.[1]1. Ensure plant material is finely ground. Consider using techniques like sonication or homogenization to improve cell disruption. 2. Use a polar solvent such as methanol or ethanol for initial extraction.[2][3] A mixture of dichloromethane/methanol (1:1) can be used for more lipophilic compounds.[2] 3. Extend the maceration period (e.g., 24-48 hours) and ensure adequate agitation.[3] Perform extraction at ambient temperature to avoid degradation of thermolabile compounds. 4. Process samples promptly after collection and store them at low temperatures if immediate extraction is not possible.[1]
Emulsion Formation During Liquid-Liquid Extraction 1. High concentration of surfactant-like compounds (e.g., lipids, pigments) in the crude extract.[4] 2. Vigorous shaking of the separatory funnel.[4]1. Add a brine solution (saturated NaCl) to increase the ionic strength of the aqueous phase and break the emulsion.[4] 2. Gently invert the separatory funnel instead of vigorous shaking.[4] 3. Consider adding a small amount of a different organic solvent to alter the polarity.[4] 4. Centrifugation at low speed can also help to separate the layers.
Poor Separation in Column Chromatography 1. Improper stationary phase selection. 2. Inappropriate mobile phase composition. 3. Column overloading. 4. Co-elution of compounds with similar polarities.1. Use silica gel as the stationary phase for the initial purification of drimane sesquiterpenoids. 2. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise gradient. 3. Ensure the amount of crude extract loaded onto the column does not exceed its capacity. A general rule is 1:20 to 1:100 ratio of extract to silica gel by weight. 4. If co-elution occurs, consider using a different chromatographic technique for further purification, such as preparative HPLC with a different column chemistry (e.g., reverse-phase).
Compound Degradation During Purification 1. Exposure to acidic or basic conditions. 2. Prolonged exposure to light or heat. 3. Presence of reactive impurities.1. Use neutral solvents and avoid harsh pH conditions during extraction and purification. 2. Protect the sample from direct light by using amber-colored glassware or wrapping containers in aluminum foil.[1] Perform purification steps at room temperature or below if possible. 3. Ensure all solvents and reagents are of high purity.
Difficulty Identifying Layers in Separatory Funnel 1. Darkly colored extract obscuring the interface.[5] 2. Similar densities of the two phases.1. Shine a light through the side of the funnel to illuminate the interface.[5] 2. Add a small amount of water to the top of the funnel and observe where the droplet goes to identify the aqueous layer.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best natural source for extracting 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol?

A1: While the specific natural source for this compound is not definitively established in the provided search results, related drimane sesquiterpenoids have been isolated from the bark of Drimys winteri.[6][7] Therefore, exploring plants from the Winteraceae family may be a promising starting point.

Q2: What type of solvent should I use for the initial extraction?

A2: For the extraction of drimane sesquiterpenoids, polar solvents are generally effective. Methanol has been successfully used for the extraction of these compounds from plant material.[3] The choice of solvent may need to be optimized based on the specific plant matrix.[2]

Q3: How can I remove chlorophyll from my extract?

A3: Chlorophyll can sometimes be removed by an initial extraction with hexane, as it is highly soluble in this non-polar solvent.[2] Alternatively, during column chromatography, chlorophyll will typically elute with the non-polar solvent front.

Q4: What are the expected yields for this type of compound?

A4: The yield of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol is not specified in the available literature. However, yields for other drimane sesquiterpenoids isolated from Drimys winteri bark have been reported in the range of 0.0012% to 0.092%.[7] A biotransformation process to produce other drimane sesquiterpenoids reported yields between 19.4% and 41.6% from precursor compounds.[8]

Q5: What analytical techniques are suitable for identifying and quantifying the purified compound?

A5: The structure of drimane sesquiterpenoids is typically elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) and Mass Spectrometry (MS).[6][8] Purity can be assessed using High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

Protocol 1: Extraction of Crude Drimane Sesquiterpenoids
  • Sample Preparation: Air-dry the plant material (e.g., bark) at room temperature and grind it into a fine powder.

  • Maceration: Suspend the powdered plant material in methanol (e.g., 1:10 w/v) in a sealed container.

  • Extraction: Agitate the mixture at room temperature for 24-48 hours.

  • Filtration: Filter the mixture through cheesecloth and then through filter paper to remove solid plant material.

  • Concentration: Evaporate the methanol from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: Fractionation and Purification by Column Chromatography
  • Column Packing: Prepare a glass column with silica gel as the stationary phase, packed using a non-polar solvent such as hexane.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the column.

  • Elution: Begin elution with 100% hexane and gradually increase the polarity by adding increasing percentages of ethyl acetate (e.g., 2%, 5%, 10%, 20%, 50%, 100% ethyl acetate in hexane).

  • Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

  • Analysis: Combine fractions containing the compound of interest, as identified by TLC, and evaporate the solvent. Further purification may be required using preparative HPLC.

Quantitative Data Summary

The following table summarizes reported yields of various drimane sesquiterpenoids from natural sources or biotransformation, which can serve as a reference for expected yields.

CompoundSource/MethodYieldReference
DrimenolDrimys winteri bark0.04%[7]
IsotadeonalDrimys winteri bark0.0624%[7]
PolygodialDrimys winteri bark0.092%[7]
WinterdialDrimys winteri bark0.0012%[7]
9α-hydroxydrimendiolBiotransformation of drimendiol19.4%[8]
3β-hydroxydrimendiolBiotransformation of drimendiol35%[8]
9β-hydroxyepidrimendiolBiotransformation of epidrimendiol41.6%[8]

Visualizations

Extraction_Workflow cluster_extraction Step 1: Extraction cluster_purification Step 2: Purification start Powdered Plant Material maceration Maceration with Methanol start->maceration filtration Filtration maceration->filtration evaporation Evaporation filtration->evaporation crude_extract Crude Extract evaporation->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of Fractions tlc_analysis->pooling final_evaporation Solvent Evaporation pooling->final_evaporation pure_compound Purified Compound final_evaporation->pure_compound

Caption: Workflow for the extraction and purification of drimane sesquiterpenoids.

Troubleshooting_Logic cluster_low_yield Low Yield? cluster_emulsion Emulsion? cluster_poor_separation Poor Separation? start Problem Encountered check_grind Check Particle Size start->check_grind Low Yield gentle_mixing Gentle Inversion start->gentle_mixing Emulsion check_loading Check Column Loading start->check_loading Poor Separation optimize_solvent Optimize Solvent check_grind->optimize_solvent Fine extend_time Extend Extraction Time optimize_solvent->extend_time Optimized add_brine Add Brine gentle_mixing->add_brine Persistent centrifuge Centrifuge add_brine->centrifuge Still Emulsified adjust_gradient Adjust Mobile Phase Gradient check_loading->adjust_gradient Not Overloaded change_column Change Column Type (HPLC) adjust_gradient->change_column Co-elution

Caption: Logical troubleshooting workflow for common extraction and purification issues.

References

minimizing impurities in "6beta-(Hexa-2,4-dienoyloxy)-9alpha,12-dihydroxydrimenol" purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the purification of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol?

A1: While specific impurities can vary based on the synthetic or isolation method, common contaminants may include:

  • Unreacted Starting Materials: Residual drimenol and hexa-2,4-dienoic acid.

  • Isomeric Byproducts: Isomers of the parent compound formed during synthesis.

  • Oxidation Products: Degradation products arising from exposure to air or reactive reagents.

  • Solvent Residues: Traces of solvents used in the reaction or extraction steps.

  • Related Drimenol Derivatives: Other drimenol-based compounds that may be present in the source material if isolated from a natural product.

Q2: Which chromatographic techniques are most effective for purifying this compound?

A2: The choice of technique depends on the scale of purification and the nature of the impurities. Commonly used methods for sesquiterpenoids and their derivatives include:

  • Flash Column Chromatography: Ideal for medium to large-scale purification, typically using a silica gel stationary phase with a non-polar/polar solvent gradient (e.g., hexane/ethyl acetate).

  • High-Performance Liquid Chromatography (HPLC): Suitable for high-resolution separation and purification of small to medium quantities. Reversed-phase columns (e.g., C18) are often employed.

  • High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid chromatography technique that minimizes sample adsorption and degradation, making it suitable for delicate compounds.

Q3: How can I monitor the purity of my fractions during purification?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring fraction purity. For more precise quantitative analysis, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is recommended. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to assess purity and identify residual impurities.

Q4: What are the optimal storage conditions for the purified 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol?

A4: Based on certificates of analysis for similar compounds, it is recommended to store the purified compound, which is often an oil, protected from air and light. Refrigeration or freezing (2-8 °C) is advisable for long-term stability.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol.

Low Yield After Purification
Potential Cause Troubleshooting Steps
Incomplete Elution - Increase the polarity of the elution solvent in a stepwise manner. - If using HPLC, consider a different stationary phase or a stronger mobile phase.
Compound Degradation - Avoid prolonged exposure to silica gel, which can be slightly acidic. Consider using deactivated silica. - Minimize exposure to heat and light during the purification process.
Irreversible Adsorption - If using silica gel, consider switching to a different adsorbent like alumina or a bonded phase. - HSCCC can be a good alternative to avoid solid stationary phases.
Sample Loss During Work-up - Ensure efficient extraction from aqueous layers during liquid-liquid extraction. - Minimize the number of transfer steps to reduce physical loss of the sample.
Co-elution of Impurities
Potential Cause Troubleshooting Steps
Similar Polarity of Compound and Impurity - Optimize the solvent system for flash chromatography by testing various solvent ratios with TLC. A gradient elution may be necessary. - For HPLC, adjust the mobile phase composition, gradient slope, or flow rate. - Consider using a different stationary phase with alternative selectivity.
Overloading the Column - Reduce the amount of crude material loaded onto the column. As a rule of thumb for flash chromatography, the amount of silica gel should be at least 50-100 times the weight of the crude sample.
Poor Column Packing (Flash Chromatography) - Ensure the silica gel is packed uniformly without any cracks or channels. A wet slurry packing method is often more reliable.

Quantitative Data

The following table summarizes purification data for related sesquiterpenoid compounds, which can serve as a reference for optimizing the purification of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol.

Compound Purification Method Starting Material Yield Purity Reference
DrimenolRecrystallization from hexaneMixture of drimenol and its isomer52.8%>95% (assumed)
Drim-9(11)-en-8α- and -8β-olsChromatographic separationMixture of isomers~26% (overall)>95% (assumed)
DrimenolColumn Chromatography (Silica gel, hexane/ethyl acetate)Crude extractNot specified>95% (assumed)

Experimental Protocols

General Protocol for Flash Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis of the crude mixture.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various solvent systems (e.g., different ratios of hexane and ethyl acetate) to find a system that provides good separation between the desired compound and impurities (target Rf value is typically 0.2-0.4).

  • Column Preparation:

    • Select an appropriately sized column based on the amount of crude material.

    • Pack the column with silica gel (230-400 mesh) using either a dry packing or wet slurry method. Ensure the packing is uniform and free of air bubbles.

    • Equilibrate the column by passing several column volumes of the initial, least polar eluting solvent through the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the appropriate solvent.

    • Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.

    • Carefully apply the sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the chosen solvent system, starting with a low polarity.

    • If a gradient elution is required, gradually increase the polarity of the mobile phase.

    • Collect fractions and monitor their composition by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol.

Visualizations

Purification_Workflow cluster_synthesis Synthesis/Isolation cluster_purification Purification cluster_analysis Analysis and Final Product Crude_Product Crude 6β-(Hexa-2,4-dienoyloxy)- 9α,12-dihydroxydrimenol TLC_Analysis TLC Analysis for Solvent System Optimization Crude_Product->TLC_Analysis Sample Column_Chromatography Flash Column Chromatography (e.g., Silica Gel, Hexane/EtOAc) TLC_Analysis->Column_Chromatography Optimized Conditions Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection Purity_Check Purity Check of Fractions (TLC/HPLC) Fraction_Collection->Purity_Check Purity_Check->Column_Chromatography Impure Fractions (Re-purify if necessary) Combine_Fractions Combine Pure Fractions Purity_Check->Combine_Fractions Pure Fractions Solvent_Removal Solvent Removal (Rotary Evaporation) Combine_Fractions->Solvent_Removal Pure_Compound Pure Compound Solvent_Removal->Pure_Compound Characterization Characterization (NMR, MS, HPLC) Pure_Compound->Characterization

Caption: General workflow for the purification of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol.

Troubleshooting_Logic cluster_yield_solutions Low Yield Solutions cluster_purity_solutions Impurity Solutions Start Purification Issue Low_Yield Low Yield? Start->Low_Yield Impure_Product Impure Product? Start->Impure_Product Low_Yield->Impure_Product No Increase_Polarity Increase Eluent Polarity Low_Yield->Increase_Polarity Yes Optimize_Solvent Optimize Solvent System (TLC) Impure_Product->Optimize_Solvent Yes Change_Stationary_Phase Change Stationary Phase Increase_Polarity->Change_Stationary_Phase Optimize_Workup Optimize Work-up Procedure Change_Stationary_Phase->Optimize_Workup Reduce_Load Reduce Sample Load Optimize_Solvent->Reduce_Load Repack_Column Repack Column Reduce_Load->Repack_Column

Caption: Troubleshooting logic for common purification issues.

References

storage conditions to prevent degradation of "6beta-(Hexa-2,4-dienoyloxy)-9alpha,12-dihydroxydrimenol"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage, handling, and stability testing of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol to prevent its degradation. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol?

A1: To ensure the long-term stability of the compound, it should be stored protected from air and light. The recommended storage temperature is refrigeration or freezing (2-8 °C).[1] Under these conditions, the compound is expected to have a shelf life of at least two years.[1]

Q2: In which solvents can 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol be dissolved?

A2: The compound is soluble in a variety of organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone.[1] The choice of solvent will depend on the specific experimental requirements. For long-term storage in solution, it is advisable to use aprotic solvents and store at low temperatures.

Q3: What are the potential causes of degradation for this compound?

A3: The chemical structure of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol contains two key functional groups susceptible to degradation: an ester linkage and a conjugated diene system. Therefore, the primary degradation pathways are likely to be hydrolysis of the ester and oxidation of the conjugated diene. Exposure to acidic or basic conditions can catalyze hydrolysis, while exposure to air (oxygen) and light can promote oxidation.

Q4: How can I monitor the stability of the compound during my experiments?

A4: The stability of the compound can be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). An appropriate HPLC method should be able to separate the intact compound from its potential degradation products. The appearance of new peaks or a decrease in the peak area of the parent compound over time can indicate degradation.

Troubleshooting Guide

Problem: I observe a significant decrease in the purity of my compound even under recommended storage conditions.

  • Possible Cause 1: Exposure to air (oxidation). The conjugated diene moiety in the molecule is susceptible to oxidation.

    • Troubleshooting Tip: Ensure the storage container is tightly sealed and consider purging the headspace with an inert gas like nitrogen or argon before sealing. If the compound is in solution, use de-gassed solvents.

  • Possible Cause 2: Exposure to light (photodegradation). Polyunsaturated compounds can be sensitive to light.

    • Troubleshooting Tip: Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.

  • Possible Cause 3: Repeated freeze-thaw cycles. For compounds stored in solution, repeated freezing and thawing can accelerate degradation.

    • Troubleshooting Tip: Aliquot the solution into smaller, single-use vials to avoid multiple freeze-thaw cycles.

Problem: My experimental results are inconsistent, and I suspect the compound is degrading in my assay medium.

  • Possible Cause 1: pH of the medium. The ester linkage is susceptible to hydrolysis under acidic or basic conditions.

    • Troubleshooting Tip: Check the pH of your experimental medium. If it is significantly acidic or basic, consider adjusting the pH or using a different buffer system. Perform a time-course experiment to assess the stability of the compound in the medium at the experimental temperature.

  • Possible Cause 2: Presence of oxidizing agents. Components of your experimental medium could be oxidizing the conjugated diene.

    • Troubleshooting Tip: Review the composition of your medium for any potential oxidizing agents. If possible, substitute them with non-oxidizing alternatives.

Storage and Degradation Summary

ParameterRecommendation/InformationPotential Degradation Pathway
Temperature Refrigerate or freeze (2-8 °C)[1]
Light Protect from light (store in amber vials or wrapped in foil)Photodegradation of the conjugated diene
Air Store in a tightly sealed container, consider inert gas overlayOxidation of the conjugated diene
Solvent Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]
pH Avoid strongly acidic or basic conditionsHydrolysis of the ester linkage
Shelf Life Approximately 2 years under recommended conditions[1]

Experimental Protocols

General Protocol for Stability Testing (Based on ICH Q1A Guidelines)

This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol.

1. Objective: To identify potential degradation products and pathways under various stress conditions.

2. Materials:

  • 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol
  • HPLC grade solvents (e.g., acetonitrile, methanol, water)
  • Acids (e.g., 0.1 M HCl)
  • Bases (e.g., 0.1 M NaOH)
  • Oxidizing agent (e.g., 3% hydrogen peroxide)
  • Calibrated stability chambers (for temperature and humidity control)
  • Photostability chamber
  • Validated stability-indicating HPLC method

3. Stress Conditions:

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Incubate at a controlled temperature (e.g., 40-60 °C) and monitor over time (e.g., 0, 2, 4, 8, 24 hours).
  • Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Incubate at room temperature and monitor at early time points due to the higher reactivity of base-catalyzed hydrolysis.
  • Oxidation: Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide. Incubate at room temperature and monitor over time.
  • Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60 °C) and monitor over several days.
  • Photostability: Expose the solid compound and a solution of the compound to light conditions as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be protected from light.

4. Analysis:

  • At each time point, withdraw a sample, neutralize it if necessary, and dilute it to a suitable concentration.
  • Analyze the sample using a validated stability-indicating HPLC method.
  • Determine the percentage of the remaining parent compound and quantify any significant degradation products.

5. Data Interpretation:

  • Evaluate the degradation profile under each stress condition to identify the primary degradation pathways.
  • This information is crucial for developing appropriate storage and handling procedures and for the validation of analytical methods.

Visualizations

G Troubleshooting Workflow for Unexpected Degradation start Unexpected Degradation Observed check_storage Review Storage Conditions: - Temperature (2-8 °C)? - Protected from light? - Tightly sealed container? start->check_storage check_handling Review Handling Procedures: - Solvent purity? - pH of solutions? - Exposure to air/light during use? start->check_handling improper_storage Correct Storage: - Store at 2-8 °C - Use amber vials - Purge with inert gas check_storage->improper_storage No retest Re-test Compound Purity check_storage->retest Yes improper_handling Refine Handling: - Use fresh, high-purity solvents - Buffer solutions if necessary - Minimize exposure to air/light check_handling->improper_handling No check_handling->retest Yes improper_storage->retest improper_handling->retest end Problem Resolved retest->end Purity Confirmed further_investigation Further Investigation Needed: - Consider intrinsic instability - Perform forced degradation studies retest->further_investigation Degradation Persists

Caption: Troubleshooting workflow for unexpected compound degradation.

G Potential Degradation Pathways parent 6β-(Hexa-2,4-dienoyloxy)- 9α,12-dihydroxydrimenol hydrolysis Hydrolysis (Acid or Base) parent->hydrolysis oxidation Oxidation (Air, Light) parent->oxidation hydrolysis_prod 9α,12-dihydroxydrimenol + Hexa-2,4-dienoic acid hydrolysis->hydrolysis_prod oxidation_prod Oxidized Derivatives (e.g., epoxides, cleaved products) oxidation->oxidation_prod

Caption: Potential degradation pathways of the compound.

References

cell-based assay optimization for hydrophobic compounds like "6beta-(Hexa-2,4-dienoyloxy)-9alpha,12-dihydroxydrimenol"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing cell-based assays with hydrophobic compounds, such as "6beta-(Hexa-2,4-dienoyloxy)-9alpha,12-dihydroxydrimenol".

Troubleshooting Guides & FAQs

This section addresses common issues encountered during experiments with hydrophobic compounds.

Solubility and Precipitation

Q1: My hydrophobic compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. What is happening and how can I fix it?

A1: This common issue, often called "crashing out," occurs because the hydrophobic compound is poorly soluble in the aqueous environment of the cell culture medium once the organic solvent is diluted.[1] Several factors can contribute to this problem. A systematic approach to troubleshooting is recommended.

Troubleshooting Steps:

  • Optimize Final Concentration: The final concentration of your compound may be exceeding its solubility limit in the culture medium.

    • Solution: Perform a solubility test to determine the maximum soluble concentration. Start with a lower final concentration of your compound and incrementally increase it to identify the highest concentration that remains in solution.[1]

  • Refine Dilution Technique: Rapidly adding a concentrated stock solution to a large volume of media can cause localized high concentrations, leading to immediate precipitation.[1]

    • Solution: Employ a stepwise or serial dilution method. First, create an intermediate dilution of your stock in a small volume of pre-warmed (37°C) culture medium. Then, add this intermediate dilution to the final volume of your medium. Adding the compound dropwise while gently vortexing can also help with dispersion.[1]

  • Control Temperature: The temperature of the cell culture medium can impact the solubility of your compound.

    • Solution: Always use pre-warmed (37°C) cell culture medium when preparing your final working solutions.[1]

  • Leverage Serum Proteins: If your experimental design permits, proteins in fetal bovine serum (FBS) or other sera can help bind and solubilize hydrophobic compounds.[1]

    • Solution: Ensure your culture medium contains the appropriate concentration of serum when preparing your compound dilutions.

Q2: What is the maximum recommended final concentration of DMSO in my cell culture medium?

A2: The final concentration of DMSO should generally be kept below 0.5% (v/v) to minimize toxicity to the cells.[2] However, tolerance is cell-line dependent. It is crucial to run a vehicle control (medium with the same final DMSO concentration as your test compounds) to assess the effect of the solvent on your specific cells.[3] Concentrations above 1.0% are often highly toxic.[3]

Q3: I'm still observing precipitation even after optimizing my dilution technique. What are my options?

A3: If precipitation persists, consider alternative solubilization methods such as using cyclodextrins or nanoparticle encapsulation.[1]

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[4] Beta-cyclodextrin derivatives, like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used and can increase solubility by up to 50-fold.[4]

  • Nanoparticles: Encapsulating your compound in polymeric nanoparticles can improve solubility and delivery to cells.[1][5]

Non-Specific Binding and Bioavailability

Q4: How does the binding of my hydrophobic compound to serum proteins affect my results?

A4: Binding to serum proteins, particularly albumin, is a common phenomenon for hydrophobic compounds.[1] This can have a dual effect: it can increase the apparent solubility of your compound in the media, but it may also decrease the free concentration of the compound available to interact with the cells.[1] This can lead to an underestimation of the compound's potency (e.g., a higher apparent IC50 value). If your experiment is sensitive to the free concentration of the drug, you may need to consider using serum-free media or reducing the serum concentration, if your cells can tolerate it.

Q5: My compound seems to be losing activity over time in the assay plate. What could be the cause?

A5: Hydrophobic compounds can non-specifically bind to plastic surfaces, such as those of pipette tips and microplates. This can reduce the effective concentration of the compound in the medium available to the cells.

Troubleshooting Steps:

  • Use Low-Binding Plastics: Whenever possible, use labware specifically designed for low protein/compound binding.

  • Include a Blocking Agent: Adding a small amount of a non-interfering protein, like bovine serum albumin (BSA), to your assay buffer can help to block non-specific binding sites on the plastic surfaces.[6]

  • Consider Plate Material: Polystyrene, a common material for tissue culture plates, is hydrophobic and can contribute to non-specific binding. Polypropylene plates may be a better alternative for compound storage.

Data Presentation

Table 1: General Recommendations for DMSO Concentrations in Cell-Based Assays

DMSO Concentration (v/v)General Effect on Cell LinesRecommendationsCitations
< 0.1%Generally considered safe with minimal effects.Recommended for sensitive primary cells and long-term exposure studies.[3][7]
0.1% - 0.5%Well-tolerated by many robust cell lines for up to 72 hours.A common range for many in vitro assays, but requires validation for your specific cell line.[3][8]
0.5% - 1.0%Increased cytotoxicity and effects on cell proliferation and function observed in some cell lines.Short-term exposure may be possible for some robust lines, but caution is advised.[3][7]
> 1.0%Significant cytotoxicity, apoptosis, and membrane damage are common.Generally considered highly toxic and should be avoided.[3]

Table 2: Comparison of Solubilization Methods for Hydrophobic Compounds

MethodPrincipleAdvantagesDisadvantages
Co-solvents (e.g., DMSO, Ethanol) Increase the polarity of the solvent system.Simple to use, readily available.Can be toxic to cells at higher concentrations, may alter protein function.
Cyclodextrins (e.g., HP-β-CD) Encapsulate the hydrophobic compound in a hydrophilic shell.[4]Low toxicity, can significantly increase solubility and bioavailability.[4]May not be suitable for all compounds, requires optimization of the drug-to-cyclodextrin ratio.
Nanoparticle Encapsulation Encapsulate the compound within a polymeric nanoparticle.[5]Can improve solubility, stability, and cellular uptake.[5][9]More complex preparation, potential for nanoparticle-induced cellular effects.

Experimental Protocols

Protocol 1: Stepwise Dilution of a Hydrophobic Compound

This protocol is designed to minimize precipitation when diluting a DMSO stock solution of a hydrophobic compound into an aqueous cell culture medium.

Materials:

  • Hydrophobic compound stock solution (e.g., 10 mM in 100% DMSO)

  • Pre-warmed (37°C) cell culture medium (with or without serum, as required by the experiment)

  • Sterile microcentrifuge tubes or a 96-well plate for dilutions

Procedure:

  • Prepare Intermediate Dilution:

    • Calculate the volume of the DMSO stock solution and pre-warmed medium needed for an intermediate dilution (e.g., 1:10 or 1:20).

    • In a sterile tube, add the calculated volume of pre-warmed medium.

    • While gently vortexing the medium, add the calculated volume of the DMSO stock solution dropwise. This creates an intermediate dilution (e.g., 1 mM or 500 µM).

  • Prepare Final Working Concentration:

    • Add the appropriate volume of pre-warmed medium to your cell culture plate wells.

    • Add the required volume of the intermediate dilution to each well to achieve the final desired concentration.

    • Gently mix the contents of the wells by pipetting up and down or by gently rocking the plate.

  • Vehicle Control:

    • Prepare a vehicle control by performing the same dilution steps with 100% DMSO instead of the compound stock solution. Ensure the final DMSO concentration in the vehicle control wells is identical to that in the experimental wells.

Protocol 2: Preparation of a Hydrophobic Compound-Cyclodextrin Inclusion Complex

This protocol provides a general method for preparing a water-soluble inclusion complex of a hydrophobic compound with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • Hydrophobic compound

  • 2-hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or appropriate buffer

  • Vortex mixer

  • Stir plate and stir bar

  • Lyophilizer (optional)

Procedure:

  • Prepare HP-β-CD Solution:

    • Prepare a concentrated solution of HP-β-CD in deionized water (e.g., 45% w/v). Warm the solution slightly if needed to fully dissolve the cyclodextrin.

  • Prepare Hydrophobic Compound Solution:

    • Dissolve the hydrophobic compound in a minimal amount of a suitable organic solvent (e.g., ethanol or a co-solvent mixture).

  • Form the Inclusion Complex:

    • While vigorously stirring the HP-β-CD solution, add the hydrophobic compound solution dropwise.

    • Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Lyophilization (Optional):

    • For a stable powder form, freeze the resulting mixture and lyophilize it to remove the water and any residual organic solvent.

  • Reconstitution:

    • The lyophilized powder or the aqueous complex solution can be reconstituted or diluted directly in cell culture medium for your experiments.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Hydrophobic Compound Assays cluster_prep Preparation cluster_dilution Dilution cluster_assay Cell-Based Assay cluster_analysis Data Analysis stock Prepare High-Conc. Stock in 100% DMSO solubilize Select Solubilization Method stock->solubilize If precipitation occurs dilution_method Stepwise Dilution in Pre-warmed Medium solubilize->dilution_method treat_cells Treat Cells with Compound and Vehicle Control dilution_method->treat_cells vehicle Prepare Vehicle Control (Matching DMSO%) vehicle->treat_cells incubate Incubate for Desired Time treat_cells->incubate readout Perform Assay Readout (e.g., Viability, Reporter) incubate->readout analyze Analyze Data and Compare to Controls readout->analyze

Caption: A generalized workflow for handling hydrophobic compounds in cell-based assays.

troubleshooting_precipitation Troubleshooting Compound Precipitation start Compound Precipitates in Culture Medium check_conc Is the final concentration too high? start->check_conc lower_conc Lower the final concentration check_conc->lower_conc Yes check_dilution Is the dilution method optimized? check_conc->check_dilution No success Problem Solved lower_conc->success stepwise_dilution Use stepwise/serial dilution in pre-warmed medium check_dilution->stepwise_dilution No check_serum Is serum present in the medium? check_dilution->check_serum Yes stepwise_dilution->success add_serum Consider adding serum (if compatible) check_serum->add_serum No alt_methods Consider Alternative Solubilization Methods check_serum->alt_methods Yes add_serum->success cyclodextrin Use Cyclodextrins alt_methods->cyclodextrin nanoparticles Use Nanoparticle Encapsulation alt_methods->nanoparticles cyclodextrin->success nanoparticles->success

Caption: A decision tree for troubleshooting precipitation of hydrophobic compounds.

signaling_pathway_considerations Considerations for Signaling Pathway Analysis compound Hydrophobic Compound (e.g., in DMSO) serum_binding Binding to Serum Proteins (e.g., Albumin) compound->serum_binding Reduces free concentration free_compound Free Compound compound->free_compound off_target Off-Target Effects (e.g., from DMSO) compound->off_target Solvent effects serum_binding->free_compound cell_membrane Cell Membrane free_compound->cell_membrane Permeation intracellular_target Intracellular Target (e.g., Receptor, Enzyme) cell_membrane->intracellular_target signaling_cascade Signaling Cascade intracellular_target->signaling_cascade cellular_response Cellular Response (e.g., Apoptosis, Proliferation) signaling_cascade->cellular_response off_target->cellular_response

Caption: Factors influencing signaling pathway analysis with hydrophobic compounds.

References

Validation & Comparative

Unveiling the Biological Potential: A Comparative Guide to Synthetic 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol and Related Drimane Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticipated biological activity of the synthetic drimane sesquiterpenoid, 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol, based on experimental data from structurally related drimenol derivatives. Due to a lack of published biological data for the specific target compound, this document leverages structure-activity relationship principles to forecast its potential efficacy in cytotoxic and anti-inflammatory applications.

Comparative Analysis of Biological Activity

Drimane sesquiterpenoids, a class of natural products, are recognized for a wide array of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5] The biological activity of these compounds is often attributed to the drimane skeleton, with substitutions on this core structure modulating their potency and specificity.[6][7]

This guide focuses on the comparison of synthetic 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol with its parent compound, drimenol, and other synthetic drimenol esters. The presence of an ester moiety, particularly an unsaturated one like the hexa-2,4-dienoyloxy group, is anticipated to influence the compound's biological profile.

Cytotoxic Activity

Recent studies have highlighted the cytotoxic potential of synthetic drimenol-aryl esters against various cancer cell lines.[8][9] The esterification of drimenol has been shown to enhance its cytotoxic effects in many cases.[9] The following table summarizes the cytotoxic activities of several synthetic drimenol esters, providing a basis for predicting the potential of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol.

Table 1: Cytotoxic Activity of Synthetic Drimenol Derivatives (IC₅₀ in µM)

CompoundPC-3 (Prostate Cancer)HT-29 (Colon Cancer)MCF-7 (Breast Cancer)MCF-10 (Non-tumoral)
Drimenol >100>100>100>100
Compound 6a¹ 10.5 ± 0.815.2 ± 1.19.8 ± 0.7>100
Compound 6e¹ 12.3 ± 0.918.7 ± 1.511.4 ± 0.9>100
Compound 8c¹ 25.1 ± 2.130.5 ± 2.522.8 ± 1.9>100
5-Fluorouracil 45.3 ± 3.28.9 ± 0.625.6 ± 1.82.5 ± 0.2
Doxorubicin 0.9 ± 0.11.2 ± 0.10.8 ± 0.11.1 ± 0.1

¹Data from Montenegro et al. (2023).[8][9] Compounds 6a, 6e, and 8c are synthetic drimenol-aryl esters. The specific structures can be found in the cited reference.

Based on this data, it is plausible that 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol will exhibit enhanced cytotoxicity compared to the parent drimenol molecule. The unsaturated ester chain could potentially interact with cellular targets, contributing to this activity.

Anti-inflammatory Activity

Drimane sesquiterpenoids have also been investigated for their anti-inflammatory properties.[5][7][10] The mechanism of action is often linked to the inhibition of pro-inflammatory mediators. While specific data for the target compound is unavailable, related drimane derivatives have shown inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells, a common model for inflammation.[5][10]

Table 2: Anti-inflammatory Activity of Related Drimane Sesquiterpenoids

CompoundAssayCell LineIC₅₀ (µM) or % Inhibition
Pyrrnoxin A¹ NO Production InhibitionBV226.6
Pyrrnoxin B¹ NO Production InhibitionBV260.5
Talaminoid A² NO Production InhibitionBV-27.81
Talaminoid B² NO Production InhibitionBV-24.97

¹Data from Wang et al. (2023).[7] Pyrrnoxins are drimane-type sesquiterpenoids. ²Data from Zhang et al. (2019).[10] Talaminoids are drimane sesquiterpenoids.

The hexa-2,4-dienoyloxy moiety in the target compound contains a conjugated system that could be involved in interactions with inflammatory pathway components, suggesting a potential for anti-inflammatory activity.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the biological activities discussed above.

Cytotoxicity Assay (MTT Assay)

This protocol is adapted from established methods for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., PC-3, HT-29, MCF-7) and a non-tumoral cell line (e.g., MCF-10A) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: The test compound, 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol, is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these concentrations for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This protocol outlines a standard in vitro assay to screen for anti-inflammatory activity.

  • Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) is cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C and 5% CO₂.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells per well and incubated for 24 hours.

  • Compound Treatment and Stimulation: The cells are pre-treated with various concentrations of the test compound for 1 hour. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

  • Incubation: The plates are incubated for 24 hours to allow for the production of nitric oxide.

  • Nitrite Measurement (Griess Assay): 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm.

  • Data Analysis: The concentration of nitrite, an indicator of NO production, is determined using a sodium nitrite standard curve. The percentage of inhibition of NO production is calculated relative to LPS-stimulated cells without compound treatment.

Visualizations

Experimental Workflow for Biological Activity Screening

G cluster_0 Compound Preparation cluster_1 Biological Assays cluster_2 Data Analysis cluster_3 Conclusion Synthesis Synthesis of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol Purification Purification and Characterization Synthesis->Purification Stock Stock Solution Preparation Purification->Stock Cytotoxicity Cytotoxicity Assay (MTT) Stock->Cytotoxicity AntiInflammatory Anti-inflammatory Assay (NO Production) Stock->AntiInflammatory Antimicrobial Antimicrobial Assay (MIC/MBC) Stock->Antimicrobial IC50 IC₅₀ Determination Cytotoxicity->IC50 AntiInflammatory->IC50 MIC_MBC_calc MIC/MBC Determination Antimicrobial->MIC_MBC_calc Stats Statistical Analysis IC50->Stats MIC_MBC_calc->Stats Activity Confirmation of Biological Activity Stats->Activity G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (e.g., iNOS) Nucleus->Genes activates transcription of Compound 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol Compound->IKK Inhibits? Compound->NFkB Inhibits translocation?

References

Unveiling the Antifungal Potential: A Comparative Analysis of a Drimane Sesquiterpenoid Ester and Commercial Antifungals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antifungal efficacy of a drimane sesquiterpenoid, structurally related to 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol, against leading commercial antifungal agents. While direct experimental data for the specified compound is not publicly available, this analysis leverages data from closely related drimane sesquiterpenoids to offer valuable insights into its potential antifungal capabilities.

The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. This necessitates the exploration of novel antifungal agents with unique mechanisms of action. Drimane sesquiterpenoids, a class of natural products, have shown promising antifungal activities. This guide synthesizes available data to compare the in vitro efficacy of these compounds with established commercial antifungals, providing a resource for further research and development.

Quantitative Comparison of Antifungal Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative drimane sesquiterpenoids and various commercial antifungals against Candida albicans, a common fungal pathogen. Lower MIC values indicate higher antifungal potency.

Antifungal Agent ClassCompoundMIC Range (µg/mL) against C. albicans
Drimane Sesquiterpenoids (-)-Drimenol8 - 64[1][2]
Drimendiol12 - 50[3]
Polygodial3.13[3]
3β-hydroxydrimendiol15[3]
Azoles Fluconazole0.12 - >64[2][4][5]
Itraconazole0.063 - 16[4]
Voriconazole0.031 - 16[2][4]
Polyenes Amphotericin B0.016 - 4[4][6][7]
Echinocandins Caspofungin0.008 - 4[4][6]

Experimental Protocols

The determination of antifungal susceptibility, specifically the Minimum Inhibitory Concentration (MIC), is crucial for evaluating the efficacy of antifungal compounds. The Clinical and Laboratory Standards Institute (CLSI) document M27-A3 provides a standardized broth microdilution method for testing yeasts.[8][9][10][11][12]

Broth Microdilution Method (CLSI M27-A3)

This method involves preparing serial dilutions of the antifungal agent in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the fungal isolate. The plates are incubated at a controlled temperature, typically 35°C, for 24-48 hours.[11] The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control.[9]

Key Steps:

  • Antifungal Agent Preparation: The antifungal compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in RPMI-1640 medium to achieve a range of concentrations.[2][4]

  • Inoculum Preparation: Fungal colonies are suspended in sterile saline to a specific turbidity, corresponding to a standardized cell density. This suspension is further diluted in RPMI-1640 medium.[11]

  • Inoculation and Incubation: The prepared fungal inoculum is added to each well of the microtiter plate containing the antifungal dilutions. The plates are then incubated.[2][11]

  • MIC Determination: After incubation, the plates are visually inspected or read with a spectrophotometer to determine the lowest concentration that inhibits fungal growth.[2]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Antifungal Stock Solution C Serial Dilution in 96-well Plate A->C B Fungal Culture D Inoculum Standardization B->D E Inoculation of Microtiter Plate C->E D->E F Incubation (35°C, 24-48h) E->F G Visual/Spectrophotometric Reading F->G H MIC Determination G->H

Experimental workflow for MIC determination.

Mechanism of Action: Targeting Ergosterol Biosynthesis

A key target for many antifungal drugs is the ergosterol biosynthesis pathway.[13][14][15][16][17] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its disruption leads to increased membrane permeability and ultimately cell death.[13]

Commercial azole antifungals, such as fluconazole, act by inhibiting the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), a critical step in the conversion of lanosterol to ergosterol.[13][18][19][20][21][22] In silico studies suggest that drimane sesquiterpenoids may also exert their antifungal effect by inhibiting this same enzyme.[3][23]

G acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol enzyme Lanosterol 14α-demethylase (CYP51/ERG11) lanosterol->enzyme ergosterol Ergosterol cell_membrane Fungal Cell Membrane ergosterol->cell_membrane Incorporation inhibitor Azoles & Drimane Sesquiterpenoids inhibitor->enzyme Inhibition enzyme->ergosterol

Targeting the ergosterol biosynthesis pathway.

References

Comparative Guide to the Structure-Activity Relationship of Drimane Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of drimane sesquiterpenoids, focusing on their cytotoxic and antifungal properties. The structure-activity relationships (SAR) are elucidated through a compilation of quantitative data from various studies. Detailed experimental protocols for key biological assays are provided to support the reproducibility of the findings.

Introduction to Drimane Sesquiterpenoids

Drimane sesquiterpenoids are a class of natural products characterized by a bicyclic drimane skeleton. First isolated from the bark of Drimys winteri, these compounds are found in a variety of natural sources, including plants, fungi, and marine organisms.[1] They have garnered significant attention in the scientific community due to their diverse and potent biological activities, which include cytotoxic, antifungal, antimicrobial, and anti-inflammatory effects.[1][2] The core drimane structure consists of a trans-fused decalin ring system, with methyl groups typically at the C4 and C10 positions. The biological activity of these compounds is highly dependent on the nature and position of various functional groups attached to this core structure.[1] This guide will delve into the specific structural features that govern the cytotoxic and antifungal activities of this promising class of molecules.

Cytotoxic Activity of Drimane Sesquiterpenoids

The anticancer potential of drimane sesquiterpenoids has been extensively investigated against a range of human cancer cell lines. The cytotoxic effects are largely attributed to the induction of apoptosis, or programmed cell death, through the intrinsic (mitochondrial) pathway.[3][4] Key structural features that enhance cytotoxic activity include the presence of an α,β-unsaturated double bond at the C7-C8 position and the addition of cinnamoyl derivatives.[5]

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various drimane sesquiterpenoids against several cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Polygodial DU145 (Prostate)71.4 ± 8.5[6][7]
PC-3 (Prostate)89.2 ± 6.8[6][7]
MCF-7 (Breast)93.7 ± 9.1[6][7]
Isodrimenin DU145 (Prostate)90.5 ± 8.2[6][7]
PC-3 (Prostate)87.6 ± 9.2[6][7]
Drimenol Derivative (6a) PC-3 (Prostate)15.2 ± 1.1[6]
HT-29 (Colon)25.8 ± 2.3[6]
MCF-7 (Breast)12.5 ± 0.9[6]
Asperflavinoid A HepG2 (Liver)38.5[6]
MKN-45 (Gastric)26.8[6]
Ustusolate E HL-60 (Leukemia)8[6]
L5178Y (Lymphoma)1.6[6]
PC-12 (Pheochromocytoma)19.3[6]
HeLa (Cervical)15.8[6]
Drimane Lactone (33) P388 (Lymphoma)4-17 µg/mL[5]
Aspergillus flavus drimanes (38-41) HeLa, MCF-7, MGC-803, A5491.4 - 8.3[8]

Antifungal Activity of Drimane Sesquiterpenoids

Several drimane sesquiterpenoids have demonstrated broad-spectrum antifungal activity against a variety of human and plant pathogens, including strains resistant to conventional antifungal drugs.[9][10] The presence of a double bond between carbons 7 and 8 in the drimane ring is a critical structural feature for antifungal efficacy.[11] The mechanism of action for some drimanes, like drimenol, is believed to involve the disruption of cellular processes targeting protein transport and cell signaling, potentially through the Crk1 kinase pathway.[1][11]

Comparative Antifungal Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of drimenol and other drimane sesquiterpenoids against various fungal species.

CompoundFungal SpeciesMIC (µg/mL)Reference
(-)-Drimenol Candida albicans~30[9]
Fluconazole-resistant C. albicans50[9]
Candida auris8 - 64[10]
Aspergillus fumigatus8[12]
Blastomyces spp.4[12]
Saksenaea spp.4[12]
Trichophyton equinum15[12]
(+)-Albicanol Candida albicans~60[9]
Compound 4 *Candida albicans~60[9]
Drimendiol Candida spp.12 - 50[13]
Epidrimendiol Candida spp.12 - 50[13]
9α-hydroxydrimendiol Candida spp.12.5 - 15.0[13]
3β-hydroxydrimendiol Candida spp.12.5 - 15.0[13]

* (1R,2R,4aS,8aS)-2-hydroxy-2,5,5,8a-tetramethyl-decahydronaphthalene-1-carbaldehyde

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of drimane sesquiterpenoids is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]

  • Cell Culture and Seeding: Human cancer cell lines are cultured in an appropriate medium and seeded into 96-well plates at a specific density. The plates are incubated to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 12.5 to 100 µM) and incubated for 72 hours.[3]

  • MTT Addition: After the incubation period, the culture medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL of MTT is added to each well. The plates are then incubated for an additional 4 hours at 37°C.[3]

  • Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[3]

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the concentration-response curves.[3]

Antifungal Susceptibility Testing (Broth Microdilution Method)

The antifungal activity of drimane sesquiterpenoids is typically evaluated using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[9][10]

  • Preparation of Stock Solutions: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions (e.g., 10 mg/mL).[10]

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. A suspension of fungal cells is prepared in sterile saline and its turbidity is adjusted to a 0.5 McFarland standard.[12]

  • Microdilution Assay: The assay is performed in 96-well microtiter plates. The test compounds are serially diluted in the appropriate broth medium in the wells. The standardized fungal inoculum is then added to each well.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 37°C for yeasts, 30°C for filamentous fungi) for a specified period (e.g., 24-48 hours for yeasts, up to 4 days for filamentous fungi).[10]

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound at which no visible fungal growth is observed, either visually or with the aid of an inverted microscope.[10][12]

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the structure-activity relationships of drimane sesquiterpenoids, the following diagrams visualize a typical experimental workflow for cytotoxicity testing and the proposed signaling pathways for their cytotoxic and antifungal activities.

G cluster_workflow Experimental Workflow: Cytotoxicity Assessment A Cell Culture & Seeding (Cancer & Normal Cell Lines) B Compound Treatment (Varying Concentrations) A->B C Cytotoxicity Assay (MTT) B->C D Data Analysis (IC50 Calculation) C->D G cluster_apoptosis Proposed Cytotoxic Mechanism: Intrinsic Apoptosis Pathway Drimane Drimane Sesquiterpenoid Mito Mitochondrial Membrane Permeabilization Drimane->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G cluster_antifungal Proposed Antifungal Mechanism of Drimenol Drimenol Drimenol Crk1 Crk1 Kinase Pathway Drimenol->Crk1 GeneProducts Altered Gene Products (Ret2, Cdc37, etc.) Crk1->GeneProducts CellProcess Disruption of: - Protein Trafficking - Protein Secretion - Cell Signaling GeneProducts->CellProcess FungalDeath Fungicidal Effect CellProcess->FungalDeath

References

A Comparative Analysis of Drimane Sesquiterpenoids: Benchmarking 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of drimane sesquiterpenoids. While specific experimental data for 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol is not extensively available in current literature, this document benchmarks its potential against other well-researched drimanes, offering a valuable reference for future studies.

Drimane sesquiterpenoids are a class of bicyclic natural products known for their diverse and potent biological activities.[1] These compounds, characterized by a decahydronaphthalene skeleton, are produced by a wide range of organisms, including plants, fungi, and marine life.[1][2] Their broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties, makes them promising candidates for drug discovery and development.[1][3][4]

This guide focuses on a comparative analysis of various drimane sesquiterpenoids, providing quantitative data from experimental studies to serve as a benchmark for evaluating new compounds like 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol.

Cytotoxic Activity

Drimane sesquiterpenoids have demonstrated significant cytotoxic effects against a variety of cancer cell lines, with some compounds showing activity in the low micro- and nanomolar ranges.[1][2] The presence of an α,β-unsaturated aldehyde or lactone moiety is often a key structural feature for this activity.[1]

CompoundCancer Cell LineIC50 (µM)Reference
PolygodialDU-145 (Prostate)71.4 ± 8.5[5][6]
PC-3 (Prostate)89.2 ± 6.8[5][6]
MCF-7 (Breast)93.7 ± 9.1[5][6]
IsodrimeninDU-145 (Prostate)90.5 ± 8.2[6]
PC-3 (Prostate)87.6 ± 9.2[6]
Asperflavinoid AHepG2 (Liver)84.4[7]
MKN-45 (Gastric)63.2[7]
Ustusolate EL5178Y (Lymphoma)1.6[6]
HL-60 (Leukemia)8.0[6]
HeLa (Cervical)15.8[6]
PC-12 (Pheochromocytoma)19.3[6]
Compound 1 (from Talaromyces minioluteum)BV-2 (Microglia)4.97[8]
Compound 4 (from Talaromyces minioluteum)BV-2 (Microglia)7.81[8]
Compound 5 (from Talaromyces minioluteum)BV-2 (Microglia)6.25[8]

Anti-inflammatory Activity

Several drimane sesquiterpenoids exhibit anti-inflammatory properties by inhibiting the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.

CompoundCell LineAssayIC50 (µM)Reference
Pyrrhoroxin A analog (2 )BV2 (Microglia)NO Production Inhibition26.6[9]
Pyrrhoroxin A analog (3 )BV2 (Microglia)NO Production Inhibition60.5[9]
Talaminoid A (1 )BV-2 (Microglia)NO Production Inhibition4.97[8]
Known Compound (4 )BV-2 (Microglia)NO Production Inhibition7.81[8]
Known Compound (5 )BV-2 (Microglia)NO Production Inhibition6.25[8]

A study on drimane sesquiterpene lactones isolated from an Aspergillus species demonstrated their ability to inhibit the IFN-γ/TNF-α/IL-1β induced CXCL10 promoter activity in human DLD-1 colon carcinoma cells.[10]

Antimicrobial Activity

Drimane sesquiterpenoids are also recognized for their broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi, making them potential candidates for the development of new antibiotics.[1][11]

CompoundMicroorganismMIC (µg/mL)MBC (µg/mL)Reference
PolygodialEscherichia coli2-644-64[12]
Klebsiella pneumoniae1632[12]
Enterococcus avium816[12]
Salmonella typhi1632[12]
Bacillus subtilis-100[12]
Staphylococcus aureus-100[12]
Dasyscyphin C (2 )Bacillus anthracis2-[13]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay is a standard colorimetric method to assess cell viability.[6]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the drimane sesquiterpenoids for a specified period (e.g., 72 hours).

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.[6]

Nitric Oxide (NO) Production Inhibition Assay

This assay measures the anti-inflammatory effect of compounds by quantifying the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.[14][15]

  • Cell Culture: RAW264.7 macrophage cells are cultured in 96-well plates.

  • Compound and LPS Treatment: The cells are pre-treated with different concentrations of the test compounds for a certain period before being stimulated with LPS.

  • Griess Reaction: After 24 hours of incubation, the nitrite concentration in the culture supernatant is measured as an indicator of NO production using the Griess reagent.

  • Absorbance Reading: The absorbance at 540 nm is measured, and the percentage of NO inhibition is calculated relative to the LPS-treated control group.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a compound.[12][16]

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

  • MBC Determination: To determine the MBC, an aliquot from the wells showing no growth is sub-cultured on agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in viable cells.[12][16]

Signaling Pathways and Mechanisms of Action

The biological effects of drimane sesquiterpenoids are exerted through various mechanisms of action, including the modulation of key signaling pathways.

Anti-inflammatory Signaling Pathway

Certain drimane sesquiterpenoids have been shown to inhibit the NF-κB signaling pathway, a critical regulator of the inflammatory response.[8] Inhibition of this pathway leads to a reduction in the expression of pro-inflammatory genes, including those for iNOS and various cytokines.[8][14]

G cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to ProInflammatory_Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) Nucleus->ProInflammatory_Genes Induces Transcription NO_Cytokines NO, Cytokines ProInflammatory_Genes->NO_Cytokines Leads to Production of Drimanes Drimane Sesquiterpenoids Drimanes->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by drimane sesquiterpenoids.

Experimental Workflow for Bioactivity Screening

The general workflow for identifying and characterizing the biological activity of novel drimane compounds involves a series of steps from isolation to mechanistic studies.

G Start Isolation & Purification of Drimanes Structure Structural Elucidation (NMR, MS) Start->Structure Primary_Screening Primary Bioactivity Screening (e.g., Cytotoxicity, Antimicrobial) Structure->Primary_Screening Dose_Response Dose-Response Studies (IC50/MIC Determination) Primary_Screening->Dose_Response Active Compounds Mechanism Mechanism of Action Studies (e.g., Signaling Pathways) Dose_Response->Mechanism Lead_Compound Lead Compound Identification Mechanism->Lead_Compound

Caption: General experimental workflow for drimane bioactivity studies.

References

Comparative Analysis of the Mechanism of Action of Drimane Sesquiterpenoids and Alternative Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Anti-inflammatory Activity: NF-κB Pathway Inhibition

A significant body of research points to the anti-inflammatory properties of drimane sesquiterpenoids, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses.

Drimane sesquiterpenoids, such as isotadeonal and polygodial, have been shown to inhibit the canonical NF-κB pathway.[1][2] Their mechanism involves preventing the phosphorylation and subsequent degradation of the inhibitory protein IκB-α.[1][2] This action blocks the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes.

For comparison, we examine two well-established inhibitors of the NF-κB pathway, Bortezomib and Quercetin, which act through distinct mechanisms.

  • Bortezomib , a proteasome inhibitor, prevents the degradation of IκB-α by the proteasome, thus indirectly inhibiting NF-κB activation.[3][4]

  • Quercetin , a flavonoid, has been shown to inhibit NF-κB activation through various mechanisms, including the inhibition of Akt phosphorylation and preventing the recruitment of phospho-RelA to the promoters of pro-inflammatory genes.[5][6][7]

The following table summarizes the available quantitative data for the inhibition of the NF-κB pathway by drimane sesquiterpenoids and comparator drugs. It is important to note that experimental conditions can vary between studies, affecting direct comparability of IC50 values.

CompoundAssay TypeCell LineIC50 / Inhibition
Isotadeonal SEAP Reporter AssayTHP-1Significant inhibition at 1 µM
IκB-α PhosphorylationHMC-3Inhibition at 10 µM
Polygodial SEAP Reporter AssayTHP-156.9% inhibition at 25 µM, 52.1% inhibition at 50 µM
Bortezomib Cell Growth InhibitionSKBR3IC50 of 4 nM
Cell Growth InhibitionMDA-MB-468IC50 of 4 nM
Cell Growth InhibitionMDA-MB-231IC50 of 6 nM
Quercetin Pro-inflammatory Gene ExpressionMode-KEffective inhibitory concentration of 40-44 µM

The following diagrams illustrate the NF-κB signaling pathway and a typical experimental workflow for assessing NF-κB inhibition.

NF-κB signaling pathway and points of inhibition.

NF_kB_Workflow Cell_Culture Culture cells (e.g., THP-1, HMC-3) Compound_Treatment Treat with drimane sesquiterpenoid or comparator drug Cell_Culture->Compound_Treatment Stimulation Stimulate with LPS or TNF-α Compound_Treatment->Stimulation Assay Perform Assay Stimulation->Assay Reporter_Assay NF-κB Reporter Gene Assay Assay->Reporter_Assay WB_Assay Western Blot for p-IκB-α Assay->WB_Assay Data_Analysis Analyze data and determine IC50 Reporter_Assay->Data_Analysis WB_Assay->Data_Analysis

Experimental workflow for NF-κB inhibition assay.

This protocol is a generalized procedure for determining the effect of a compound on NF-κB activation using a luciferase reporter gene assay.[8][9][10][11][12]

  • Cell Seeding: Seed cells (e.g., HEK293T or THP-1) stably or transiently transfected with an NF-κB-responsive luciferase reporter construct into a 96-well plate at an appropriate density.

  • Compound Incubation: The following day, treat the cells with various concentrations of the test compound (e.g., drimane sesquiterpenoid) or comparator drug for a predetermined period (e.g., 1-2 hours).

  • Stimulation: Induce NF-κB activation by adding a stimulant such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS) to the wells and incubate for an appropriate time (e.g., 6-24 hours).

  • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. Calculate the percentage of inhibition relative to the stimulated control and determine the IC50 value.

II. Antifungal Activity

Drimane sesquiterpenoids, particularly drimenol, have demonstrated broad-spectrum antifungal activity against various human pathogens.[13][14]

The antifungal mechanism of drimenol is multifaceted and appears to differ from that of the widely used azole antifungals.[15][16]

  • Drimenol: Studies suggest that drimenol's fungicidal action involves the disruption of cellular processes related to protein trafficking between the Golgi apparatus and the endoplasmic reticulum, as well as protein secretion.[15][17] The Crk1 kinase pathway has been implicated as a potential target.[13][16] At higher concentrations, drimenol can also cause rupture of the fungal cell wall and membrane.[13][14]

  • Azole Antifungals (e.g., Fluconazole, Itraconazole): These drugs act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[18][19][20][21][22][23][24][25][26][27][28][29] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately inhibiting fungal growth.

The following table presents the Minimum Inhibitory Concentration (MIC) values of drimenol and the IC50 values of comparator azole antifungals against various fungal pathogens.

CompoundFungal SpeciesMIC (µg/mL) / IC50 (µM)
Drimenol Candida albicans8 - 32
Candida glabrata30
Candida krusei30
Candida auris50
Cryptococcus neoformans8
Fluconazole Candida albicans CYP51IC50: 0.4 - 1.3 µM
Itraconazole Candida albicans CYP51IC50: 0.4 - 1.3 µM

Note: MIC values for Drimenol are from whole-cell assays, while IC50 values for Fluconazole and Itraconazole are for the target enzyme lanosterol 14α-demethylase.

The diagrams below illustrate the proposed antifungal mechanism of drimenol and a general workflow for determining antifungal susceptibility.

Antifungal_Mechanism cluster_drimenol Drimenol Mechanism Drimenol Drimenol Crk1 Crk1 Kinase Pathway Drimenol->Crk1 Cell_Wall Cell Wall/ Membrane Integrity Drimenol->Cell_Wall disrupts at high conc. Protein_Trafficking Protein Trafficking (Golgi-ER) Crk1->Protein_Trafficking regulates Protein_Secretion Protein Secretion Crk1->Protein_Secretion regulates Fungal_Cell_Death Fungicidal Effect Protein_Trafficking->Fungal_Cell_Death disruption leads to Protein_Secretion->Fungal_Cell_Death disruption leads to Cell_Wall->Fungal_Cell_Death

Proposed antifungal mechanism of drimenol.

Antifungal_Workflow Fungal_Culture Prepare fungal inoculum Incubation Incubate fungal culture with compound in microtiter plate Fungal_Culture->Incubation Serial_Dilution Serially dilute test compound Serial_Dilution->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination Data_Interpretation Compare MIC values MIC_Determination->Data_Interpretation

Workflow for antifungal susceptibility testing.

This is a standardized method for determining the MIC of an antifungal agent.

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal isolate to be tested according to CLSI guidelines.

  • Compound Dilution: Perform serial twofold dilutions of the antifungal agent in a 96-well microtiter plate containing RPMI-1640 medium.

  • Inoculation: Inoculate each well with the prepared fungal suspension. Include positive (no drug) and negative (no fungus) controls.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Reading: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control. This can be determined visually or using a spectrophotometer.

Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on publicly available research. The lack of specific data for "6beta-(Hexa-2,4-dienoyloxy)-9alpha,12-dihydroxydrimenol" necessitates a broader analysis of its chemical class. Further experimental validation is required to elucidate the precise mechanism of action of this specific compound.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantitative determination and characterization of the drimane-type sesquiterpenoid, 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol. The focus is on the cross-validation of common analytical techniques to ensure data integrity, reliability, and consistency across different analytical platforms. This document outlines detailed experimental protocols, presents comparative data in structured tables, and visualizes workflows for clarity.

Introduction to Analytical Cross-Validation

Cross-validation of analytical methods is a critical process in drug development and quality control. It involves comparing the performance of two or more distinct analytical procedures to determine their equivalence for a specific analytical task. This is particularly important when transferring methods between laboratories, introducing new instrumentation, or developing a new formulation. For a complex molecule like 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol, a sesquiterpenoid ester, a multi-faceted analytical approach is often necessary for comprehensive characterization and quantification.

Sesquiterpenoids and their derivatives can be analyzed by a variety of techniques. High-Performance Liquid Chromatography (HPLC) is often the method of choice for non-volatile and thermally labile compounds.[1][2] Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of volatile or semi-volatile sesquiterpenes.[3][4] For unambiguous structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.[1] Liquid Chromatography-Mass Spectrometry (LC-MS) offers a combination of separation and sensitive detection, making it suitable for complex matrices.[4]

This guide will focus on the cross-validation of two primary quantitative methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS). Additionally, it will touch upon the qualitative application of Nuclear Magnetic Resonance (NMR) spectroscopy as a reference technique for structural confirmation.

Comparative Analysis of Analytical Methods

The performance of HPLC-UV and LC-MS methods for the quantification of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol was assessed based on key validation parameters. The following tables summarize the hypothetical, yet realistic, quantitative data obtained during the cross-validation study.

Table 1: Comparison of Method Linearity and Range

ParameterHPLC-UVLC-MS/MSAcceptance Criteria
Linearity (r²) 0.99920.9998r² ≥ 0.999
Range (µg/mL) 1 - 5000.1 - 100Appropriate for intended use
Calibration Model LinearLinearMost appropriate model

Table 2: Comparison of Method Accuracy and Precision

Quality Control LevelHPLC-UVLC-MS/MSAcceptance Criteria
Accuracy (% Recovery) Accuracy (% Recovery) 80 - 120% (LQC), 85 - 115% (MQC, HQC)
LQC (2.5 µg/mL) 98.5%102.1%
MQC (250 µg/mL) 101.2%99.5%
HQC (450 µg/mL) 99.8%100.7%
Precision (%RSD) Precision (%RSD) ≤ 15% (LQC), ≤ 10% (MQC, HQC)
LQC (2.5 µg/mL) 4.2%3.5%
MQC (250 µg/mL) 2.1%1.8%
HQC (450 µg/mL) 1.5%1.2%

Table 3: Comparison of Method Sensitivity and Selectivity

ParameterHPLC-UVLC-MS/MSComments
LOD (µg/mL) 0.30.03LC-MS/MS is significantly more sensitive.
LOQ (µg/mL) 1.00.1
Selectivity ModerateHighLC-MS/MS provides higher selectivity due to mass-based detection.

Experimental Protocols

Detailed methodologies for the HPLC-UV, LC-MS/MS, and NMR analyses are provided below.

Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a diode array detector.

  • Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 150 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution: 60% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Sample Preparation: Accurately weigh and dissolve the sample in methanol to a final concentration within the linear range of the assay. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Instrumentation: Sciex Triple Quad 5500 system or equivalent, coupled with a Shimadzu Nexera X2 UHPLC system.

  • Column: C18 reversed-phase column (e.g., Kinetex C18, 100 x 2.1 mm, 2.6 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution: 40% B to 90% B over 5 minutes, hold at 90% B for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions: To be determined by direct infusion of a standard solution of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol. A precursor ion and at least two product ions should be monitored.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Sample Preparation: Same as for HPLC-UV, with further dilution as necessary to fall within the LC-MS/MS linear range.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: Bruker Avance III HD 500 MHz spectrometer or equivalent.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • Experiments: A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are to be performed for unambiguous structure confirmation.[1]

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of the deuterated solvent.

Visualizing the Analytical Workflow and Relationships

The following diagrams, generated using Graphviz, illustrate the key workflows and logical relationships in the cross-validation of analytical methods for 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol.

Analytical_Method_Cross_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase Define_Compound Define Target Analyte: 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol Select_Methods Select Analytical Methods (HPLC-UV, LC-MS/MS) Define_Compound->Select_Methods Define_Parameters Define Validation Parameters (Linearity, Accuracy, Precision, etc.) Select_Methods->Define_Parameters Prepare_Samples Prepare Samples and Standards Define_Parameters->Prepare_Samples Analyze_HPLC Analyze by HPLC-UV Prepare_Samples->Analyze_HPLC Analyze_LCMS Analyze by LC-MS/MS Prepare_Samples->Analyze_LCMS Collect_Data_HPLC Collect HPLC-UV Data Analyze_HPLC->Collect_Data_HPLC Collect_Data_LCMS Collect LC-MS/MS Data Analyze_LCMS->Collect_Data_LCMS Compare_Data Compare Performance Data Collect_Data_HPLC->Compare_Data Collect_Data_LCMS->Compare_Data Conclusion Draw Conclusion on Method Equivalence Compare_Data->Conclusion

Caption: Workflow for the cross-validation of analytical methods.

Analytical_Technique_Relationship HPLC HPLC-UV Quantitative Analysis LCMS LC-MS/MS Quantitative Analysis NMR NMR Spectroscopy Qualitative Analysis (Structure Confirmation) Compound 6β-(Hexa-2,4-dienoyloxy)- 9α,12-dihydroxydrimenol Compound->HPLC:port Quantification Compound->LCMS:port Quantification Compound->NMR:port Structural Elucidation

References

Navigating the Therapeutic Potential of Drimane Sesquiterpenoids: An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide addresses the in vivo efficacy of drimane sesquiterpenoids. It is critical to note that to date, no specific in vivo studies have been published for the compound 6beta-(Hexa-2,4-dienoyloxy)-9alpha,12-dihydroxydrimenol . Therefore, this document provides a comparative analysis of closely related and well-studied drimane sesquiterpenoids—drimenol and polygodial—for which in vivo data is available. The information presented herein is intended to serve as a reference for the potential therapeutic applications of this class of compounds.

Introduction to Drimane Sesquiterpenoids

Drimane sesquiterpenoids are a class of natural products that have garnered significant interest in the scientific community due to their diverse and potent biological activities.[1] These compounds, isolated from various plant and fungal species, have demonstrated promising in vitro efficacy as anticancer, antifungal, anti-inflammatory, and antibacterial agents.[1][2] This guide focuses on the available in vivo validation of these activities for representative drimane sesquiterpenoids to inform future research and drug development efforts.

Comparative In Vivo Efficacy

While in vivo data for the broader class of drimane sesquiterpenoids remains limited, studies on drimenol and polygodial provide valuable insights into their potential therapeutic applications.

Antifungal Activity: Drimenol

An in vivo study utilizing a nematode model (Caenorhabditis elegans) of Candida albicans infection demonstrated that drimenol is both tolerable and bioactive in metazoans.[3][4] Drimenol treatment rescued the nematodes from death caused by C. albicans, highlighting its potential as an antifungal agent.[3][4]

Anticancer Activity: Polygodial

The anticancer potential of polygodial has been investigated in a murine xenograft model of oral squamous cell carcinoma. In this study, polygodial treatment led to a significant decrease in tumor growth.[5]

Anti-inflammatory and Antiallergic Activity: Polygodial

In vivo studies have confirmed the anti-inflammatory and antiallergic properties of polygodial. It has been shown to inhibit paw edema in mice induced by various inflammatory agents.[6][7]

Antischistosomal Activity: Polygodial

In a murine model of Schistosoma mansoni infection, oral administration of polygodial resulted in a significant reduction in worm burden and egg production, indicating its potential as an antischistosomal agent.[8]

Quantitative Data Summary

The following table summarizes the key quantitative findings from the in vivo studies on drimenol and polygodial.

CompoundTherapeutic AreaAnimal ModelDosageKey FindingsReference
Drimenol AntifungalC. elegansNot specifiedRescued worms from C. albicans-mediated death[3][4]
Polygodial AnticancerMurine xenograft (Oral Squamous Cell Carcinoma)Not specifiedSignificant decrease in tumor growth[5]
Polygodial Anti-inflammatoryMurine12.8–128.1 μmol/kg (i.p.)Inhibition of paw edema[7]
Polygodial AntischistosomalMurine (S. mansoni)400 mg/kg (oral)44.09% reduction in worm burden; ~70% reduction in egg production[8]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the presented data and for designing future studies.

Drimenol Antifungal Study in C. elegans
  • Animal Model: Caenorhabditis elegans.

  • Infection Model: Infection with the pathogenic yeast Candida albicans.

  • Treatment: Administration of drimenol.

  • Efficacy Evaluation: Assessment of nematode survival.[3]

Polygodial Antischistosomal Study
  • Animal Model: Mice infected with Schistosoma mansoni.

  • Treatment: Single oral dose of 400 mg/kg of polygodial.

  • Efficacy Evaluation:

    • Quantification of worm burden.

    • Measurement of egg production in feces and intestines.[8]

Polygodial Anticancer Study
  • Animal Model: Cal-27 derived xenografts in mice.

  • Treatment: Administration of polygodial.

  • Efficacy Evaluation: Measurement of tumor volume over the study period.[5]

Signaling Pathways and Mechanisms of Action

The biological activities of drimane sesquiterpenoids are underpinned by their interactions with various cellular signaling pathways. The following diagrams illustrate the proposed mechanisms of action based on in vitro and in silico studies.

Antifungal_Mechanism cluster_fungus Fungal Cell Drimenol Drimenol Rupture Cell Wall/Membrane Rupture Drimenol->Rupture High Concentration ProteinTrafficking Protein Trafficking (Golgi to ER) Drimenol->ProteinTrafficking Inhibition Signaling Cell Signaling (Crk1 Kinase Associated) Drimenol->Signaling Inhibition LanosterolDemethylase Lanosterol 14α-demethylase Ergosterol Ergosterol Synthesis LanosterolDemethylase->Ergosterol Blocks Other Drimanes Other Drimane Sesquiterpenoids Other Drimanes->LanosterolDemethylase Inhibition

Caption: Proposed Antifungal Mechanisms of Drimane Sesquiterpenoids.

Anticancer_Mechanism cluster_cancer_cell Cancer Cell Drimanes Drimane Sesquiterpenoids Mitochondria Mitochondrial Membrane Permeability Drimanes->Mitochondria Induces Change Caspase3 Caspase-3 Mitochondria->Caspase3 Leads to Activation Apoptosis Apoptosis Caspase3->Apoptosis Initiates

Caption: Proposed Anticancer Mechanism via Apoptosis Induction.

Anti_inflammatory_Mechanism cluster_inflammatory_cell Inflammatory Cell Drimanes Drimane Sesquiterpenoids NFkB NF-κB Signaling Pathway Drimanes->NFkB Inhibition Proinflammatory Pro-inflammatory Gene Expression NFkB->Proinflammatory Activates Inflammation Inflammation Proinflammatory->Inflammation Leads to

Caption: Proposed Anti-inflammatory Mechanism via NF-κB Inhibition.

Conclusion and Future Directions

The available in vivo data for drimenol and polygodial provide a strong rationale for the continued investigation of drimane sesquiterpenoids as potential therapeutic agents. While the lack of in vivo studies on "this compound" currently limits direct comparisons, the promising activities of its structural analogs warrant its evaluation in relevant animal models. Future research should focus on conducting comprehensive preclinical studies to determine the in vivo efficacy, safety profile, and pharmacokinetic properties of a wider range of drimane sesquiterpenoids. Such studies are essential to unlock the full therapeutic potential of this fascinating class of natural products.

References

comparing the cytotoxicity of "6beta-(Hexa-2,4-dienoyloxy)-9alpha,12-dihydroxydrimenol" across different cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Cytotoxicity of Drimenol and Its Derivatives Against Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic performance of the natural sesquiterpenoid drimenol and its derivatives against various cancer cell lines. The information is compiled from published experimental data to assist in evaluating their potential as anticancer agents. While drimenol itself exhibits low cytotoxicity, certain synthetic and natural derivatives show significantly enhanced activity.

Quantitative Cytotoxicity Data

The cytotoxic activity of drimenol and its related compounds was assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the proliferation of 50% of the cells, was determined after 72 hours of exposure. The results are summarized in the table below.

CompoundMCF-7 (Breast) IC50 (µM)PC-3 (Prostate) IC50 (µM)DU-145 (Prostate) IC50 (µM)HT-29 (Colon) IC50 (µM)MDA-MB-231 (Breast) IC50 (µM)CoN (Non-tumoral) IC50 (µM)
(-)-Drimenol >200>200>200>200>200>200
Polygodial 93.7 ± 9.165.4 ± 5.570.6 ± 5.989.2 ± 6.890.5 ± 8.297.1 ± 7.2
Drimenol Derivative 6a 12.5 ± 0.915.2 ± 1.1-25.8 ± 2.3--
Drimenol Derivative 8f 6.27.1-26.2-6.9
Isodrimenin -87.6 ± 9.290.5 ± 8.2-->200

Data compiled from multiple sources.[1][2][3][4]

Experimental Protocols

The following methodologies are representative of the experimental protocols used to determine the cytotoxic activity of drimane sesquiterpenoids.[2]

Cell Viability Assay (MTT Assay)

The cytotoxic activity of the compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]

  • Cell Seeding: Human cancer cell lines (MCF-7, PC-3, DU-145, HT-29, MDA-MB231) and a non-tumoral human colon epithelial cell line (CCD 841 CoN) were seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds (typically ranging from 12.5 to 100 µM) and incubated for 72 hours.[1][4]

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.[2]

  • IC50 Calculation: The concentration of the compound that caused a 50% reduction in cell viability (IC50) was calculated from the concentration-response curves.[2]

Apoptosis Assessment (Caspase-Glo® 3/7 Assay)

To investigate the induction of apoptosis, the activity of effector caspases 3 and 7 was measured.[5]

  • Cell Treatment: Cancer cells were seeded in 96-well plates and treated with the test compounds at their respective IC50 concentrations for a specified period.

  • Reagent Addition: After treatment, the Caspase-Glo® 3/7 reagent was added to each well, and the plate was incubated at room temperature for 1 hour.[2]

  • Luminescence Measurement: The luminescence, which is proportional to the amount of active caspase-3/7, was measured using a luminometer.[2]

  • Data Analysis: The results were expressed as a fold-change in caspase activity relative to the vehicle-treated control cells.[2]

Visualizations

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plates incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_addition Add Drimenol/Derivatives incubation_24h->compound_addition incubation_72h Incubate for 72h compound_addition->incubation_72h mtt_addition Add MTT Reagent incubation_72h->mtt_addition formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization read_absorbance Measure Absorbance at 570nm formazan_solubilization->read_absorbance calc_ic50 Calculate IC50 Values read_absorbance->calc_ic50

Caption: Workflow of the MTT assay for determining cytotoxicity.

Proposed Signaling Pathway for Drimane-Induced Apoptosis

signaling_pathway cluster_cell Cancer Cell drimane Drimane Derivatives mito Mitochondrion drimane->mito Induces Mitochondrial Membrane Permeability cyto_c Cytochrome c mito->cyto_c Release apoptosome Apoptosome Formation cyto_c->apoptosome casp9 Caspase-9 apoptosome->casp9 Activation casp37 Caspase-3/7 casp9->casp37 Activation apoptosis Apoptosis casp37->apoptosis

Caption: Intrinsic apoptosis pathway induced by drimane sesquiterpenoids.

References

assessing the selectivity of "6beta-(Hexa-2,4-dienoyloxy)-9alpha,12-dihydroxydrimenol" for fungal vs. mammalian cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Drimane sesquiterpenoids, a class of natural products, have garnered significant interest for their diverse biological activities, including potent antifungal and cytotoxic properties. This guide provides a comparative assessment of the selectivity of these compounds for fungal versus mammalian cells, based on available experimental data for representative drimane sesquiterpenoids. While specific data for "6beta-(Hexa-2,4-dienoyloxy)-9alpha,12-dihydroxydrimenol" is not currently available in the public domain, this guide will utilize data from closely related analogs, such as drimenol and polygodial, to provide insights into the potential therapeutic window of this compound class.

Comparative Antifungal and Cytotoxic Activity

The following tables summarize the minimum inhibitory concentrations (MICs) of drimenol against a range of fungal pathogens and the cytotoxic (IC50) values of various drimane sesquiterpenoids against mammalian cancer cell lines. This data allows for a preliminary assessment of the potential selectivity of this class of compounds.

Table 1: Antifungal Activity of Drimenol

Fungal SpeciesMIC (µg/mL)Reference
Candida albicans8 - 64[1][2]
Candida glabrata8 - 64[1][2]
Candida krusei8 - 64[1][2]
Candida parapsilosis8 - 64[1][2]
Candida auris8 - 64[1][2]
Aspergillus fumigatus8 - 64[1][2]
Cryptococcus neoformans8 - 64[1][2]

Table 2: Cytotoxic Activity of Drimane Sesquiterpenoids Against Mammalian Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
PolygodialDU145Prostate71.4 ± 8.5[3]
PC-3Prostate89.2 ± 6.8[3]
MCF-7Breast93.7 ± 9.1[3]
IsodrimeninDU145Prostate90.5 ± 8.2[3]
PC-3Prostate87.6 ± 9.2[3]
Asperflavinoid AHepG2Liver38.5[3]
MKN-45Gastric26.8[3]
Ustusolate EHL-60Leukemia8[3]
L5178YLymphoma1.6[3]
PC-12Pheochromocytoma19.3[3]
HeLaCervical15.8[3]

Structure-Activity Relationship (SAR) Insights

Studies on various drimane sesquiterpenoids suggest that specific structural features are crucial for their biological activity. For antifungal action, the presence of a Δ7,8-double bond in the drimane skeleton appears to be a key determinant.[4][5] In terms of cytotoxicity, the electrophilic nature of substituents at the C7 position and the stereochemistry at the C9 position have been identified as critical for activity against cancer cell lines.[6] These findings can guide the selection and design of drimane derivatives with improved selectivity.

Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide. Specific details may vary between individual studies.

Antifungal Susceptibility Testing (Broth Microdilution Assay)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against fungal strains.

cluster_workflow Broth Microdilution Workflow prep Prepare fungal inoculum dilute Serially dilute test compound in 96-well plate inoculate Inoculate wells with fungal suspension dilute->inoculate incubate Incubate at appropriate temperature and duration inoculate->incubate read Read absorbance or visually inspect for growth incubate->read mic Determine MIC (lowest concentration with no visible growth) read->mic cluster_workflow MTT Assay Workflow seed Seed mammalian cells in 96-well plate treat Treat cells with varying concentrations of test compound seed->treat incubate Incubate for a specified period (e.g., 48-72h) treat->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate2 Incubate to allow formazan formation add_mtt->incubate2 solubilize Solubilize formazan crystals with DMSO or other solvent incubate2->solubilize read Measure absorbance at a specific wavelength solubilize->read ic50 Calculate IC50 value (concentration causing 50% inhibition of cell growth) read->ic50 cluster_fungal Fungal Cell cluster_mammalian Mammalian Cell drimenol_f Drimenol membrane_f Cell Wall/ Membrane Disruption drimenol_f->membrane_f death_f Fungal Cell Death membrane_f->death_f drimane_m Cytotoxic Drimane Sesquiterpenoid apoptosis Induction of Apoptosis drimane_m->apoptosis death_m Mammalian Cell Death apoptosis->death_m

References

Lack of Independent Bioactivity Studies on 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol Necessitates Examination of Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of published scientific literature reveals a significant data gap regarding the bioactivity of the specific sesquiterpenoid 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol. To date, no independent, peer-reviewed studies detailing its biological effects or replicating any such findings have been identified. This absence of primary research prevents a direct comparison guide based on experimental data for this particular compound.

In light of this, this guide will provide a comparative overview of the well-documented bioactivities of closely related drimane sesquiterpenoids, primarily drimenol and its derivatives. This approach offers a foundational understanding of the potential biological activities that could be associated with 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol and establishes a framework for any future investigations. The experimental protocols and potential signaling pathways detailed herein are representative of those commonly employed in the study of this class of compounds.

Comparative Bioactivity of Drimenol and its Derivatives

Drimenol and its synthetic or naturally occurring derivatives have been the subject of numerous studies, revealing a range of biological effects. The most consistently reported activities are cytotoxicity against cancer cell lines and antifungal properties.[1][2][3][4]

Table 1: Cytotoxic Activity of Drimenol Derivatives against Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
DrimenolPC-3Prostate Cancer>100[5]
DU-145Prostate Cancer>100[5]
MCF-7Breast Cancer>100[5]
PolygodialPC-3Prostate Cancer45.3[5]
DU-145Prostate Cancer55.1[5]
MCF-7Breast Cancer35.2[5]
IsodrimeninPC-3Prostate Cancer85.2[5]
DU-145Prostate Cancer95.3[5]
MCF-7Breast Cancer75.1[5]
Derivative 6aPC-3Prostate Cancer15.5[6][7]
HT-29Colon Cancer25.8[6][7]
MCF-7Breast Cancer9.3[6][7]
Derivative 8fPC-3Prostate Cancer7.1[7]
HT-29Colon Cancer26.2[7]
MCF-7Breast Cancer6.2[7]

IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

The data clearly indicates that while drimenol itself shows low cytotoxicity, modifications to its structure, such as the introduction of an aromatic ring in derivatives 6a and 8f, can significantly enhance its cytotoxic potential against cancer cells.[7]

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the study of drimane sesquiterpenoid bioactivity.

1. MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[8]

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in the culture medium. The cells are then treated with these dilutions for a specified period, typically 24 to 72 hours.[9]

  • MTT Addition: After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[10]

  • Solubilization and Measurement: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO). The absorbance is then measured with a microplate reader at a wavelength of 570 nm.[8]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.[9]

2. Caspase-3/7 Activity Assay

This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

  • Cell Treatment: Cells are treated with the test compounds at a specific concentration (e.g., 50 µM) for various time points.[11]

  • Lysis and Reagent Addition: The cells are lysed, and a luminogenic substrate for caspase-3/7 is added.

  • Signal Measurement: The cleavage of the substrate by active caspases generates a luminescent signal, which is measured using a luminometer.

  • Data Interpretation: An increase in luminescence compared to control cells indicates an induction of apoptosis.[6]

Potential Signaling Pathways

While the specific molecular targets of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol are unknown, studies on related compounds suggest potential involvement of key cellular signaling pathways such as NF-κB and Nrf2.

Nuclear Factor-kappa B (NF-κB) Signaling

The NF-κB pathway is a crucial regulator of inflammatory responses.[12] Some drimane sesquiterpenoids have demonstrated anti-inflammatory effects by inhibiting this pathway.[13][14]

Nuclear factor erythroid 2-related factor 2 (Nrf2) Signaling

The Nrf2 pathway is the primary regulator of the cellular antioxidant response.[15][16] Activation of this pathway leads to the expression of numerous protective genes.

Visualizing Experimental and Logical Frameworks

Due to the absence of specific data for the target compound, the following diagrams illustrate a representative experimental workflow for bioactivity screening and the general structures of the NF-κB and Nrf2 signaling pathways.

G cluster_0 In Vitro Bioactivity Screening Compound Preparation Compound Solubilization & Serial Dilution Cell Culture Seeding of Cancer & Normal Cell Lines Compound Preparation->Cell Culture Cytotoxicity Assays MTT, LDH, etc. Cell Culture->Cytotoxicity Assays Data Analysis IC50 Determination Cytotoxicity Assays->Data Analysis Mechanistic Studies Apoptosis Assays (e.g., Caspase Activity) Cytotoxicity Assays->Mechanistic Studies Hit Identification Selection of Potent & Selective Compounds Data Analysis->Hit Identification Hit Identification->Mechanistic Studies Pathway Analysis Western Blot, qPCR for Signaling Proteins Mechanistic Studies->Pathway Analysis

Caption: A representative workflow for in vitro bioactivity screening of a novel compound.

G Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Cell Surface Receptor Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex IkB_NFkB IκB-NF-κB Complex (Inactive) IKK_Complex->IkB_NFkB Phosphorylation IkB_P P-IκB IkB_NFkB->IkB_P Proteasome Proteasomal Degradation IkB_P->Proteasome NFkB_Active NF-κB (Active) Proteasome->NFkB_Active Release Nucleus Nucleus NFkB_Active->Nucleus Translocation Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression

Caption: A simplified diagram of the canonical NF-κB signaling pathway.

G Oxidative_Stress Oxidative Stress or Electrophiles Keap1_Nrf2 Keap1-Nrf2 Complex (Inactive) Oxidative_Stress->Keap1_Nrf2 Modification Keap1_Mod Modified Keap1 Keap1_Nrf2->Keap1_Mod Nrf2_Free Nrf2 (Free) Keap1_Mod->Nrf2_Free Release Nucleus Nucleus Nrf2_Free->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nucleus->ARE Gene_Expression Antioxidant & Cytoprotective Gene Expression ARE->Gene_Expression

Caption: A simplified diagram of the Keap1-Nrf2 signaling pathway.

References

Safety Operating Guide

Navigating the Safe Disposal of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Protocol

Before beginning any disposal procedure, it is imperative to consult your institution's specific waste management policies and the compound's Safety Data Sheet (SDS), if available. Personnel handling 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol and its associated waste must wear appropriate Personal Protective Equipment (PPE).

Table 1: Personal Protective Equipment (PPE) for Handling Hazardous Waste

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Provides a robust barrier against chemical permeation. The outer glove should be removed immediately after handling.
Eye Protection Chemical splash goggles or a face shield.Protects against accidental splashes of liquid waste or airborne particles of solid waste.
Lab Coat Disposable, fluid-resistant gown or a dedicated lab coat.Prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator may be necessary depending on the potential for aerosol generation.Consult your institution's safety officer for specific guidance.

Step-by-Step Disposal Procedure

The disposal of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol and any materials contaminated with it must follow a strict protocol to ensure safety and regulatory compliance. Under no circumstances should this chemical waste be disposed of down the drain or in regular trash.[6][7][8]

  • Segregation at the Source : Immediately upon generation, all waste contaminated with 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol must be segregated from other waste streams. This includes unused compound, solutions, contaminated PPE, and labware (e.g., pipette tips, vials, and absorbent pads).[9][10]

  • Waste Containment :

    • Liquid Waste : Collect in a designated, leak-proof, and chemically compatible container with a secure screw-top cap. The container should be clearly labeled.

    • Solid Waste : Place in a durable, leak-proof plastic bag or container. For sharps such as needles or contaminated glassware, use a designated puncture-resistant sharps container.[9][11]

    • Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol," and any other identifiers required by your institution.[10]

  • Storage in a Satellite Accumulation Area (SAA) : Store the sealed and labeled waste containers in a designated SAA within the laboratory. This area must be at or near the point of generation and under the control of the laboratory personnel.[8] Ensure that incompatible wastes are segregated to prevent adverse chemical reactions.

  • Decontamination of Work Surfaces and Equipment : All surfaces and non-disposable equipment that have come into contact with the compound must be thoroughly decontaminated. A common practice for decontaminating surfaces exposed to cytotoxic drugs involves a two-step process:

    • Wipe surfaces with a 2% sodium hypochlorite solution, allowing for a contact time of at least 10 minutes.[11]

    • Follow with a rinse using 70% ethanol to remove any bleach residue.[11]

    • All cleaning materials used in this process must be disposed of as hazardous waste.

  • Waste Pickup and Final Disposal : Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. The final disposal method for cytotoxic waste is typically high-temperature incineration to ensure complete destruction of the hazardous compounds.[9][12]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol.

G cluster_0 Waste Generation Point cluster_1 Segregation & Containment cluster_2 Interim Storage cluster_3 Decontamination cluster_4 Final Disposal A Generate Waste (Unused compound, contaminated PPE, labware) B Segregate into Liquid, Solid, or Sharps Waste A->B E Decontaminate Work Surfaces & Equipment A->E Contaminated Surfaces C Place in Labeled, Leak-Proof Containers B->C D Store in Designated Satellite Accumulation Area C->D G Arrange for Professional Waste Collection (EHS) D->G F Dispose of Decontamination Materials as Hazardous Waste E->F F->C Collect in Container H High-Temperature Incineration G->H

Disposal workflow for 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol.

By adhering to these established best practices for hazardous and cytotoxic waste, laboratories can ensure the safe and compliant disposal of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol, thereby protecting personnel and minimizing environmental impact.

References

Personal protective equipment for handling 6beta-(Hexa-2,4-dienoyloxy)-9alpha,12-dihydroxydrimenol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 6beta-(Hexa-2,4-dienoyloxy)-9alpha,12-dihydroxydrimenol. Therefore, this substance must be handled with the utmost caution, treating it as a potentially hazardous compound with unknown toxicity. The following guidelines are based on established best practices for handling novel or uncharacterized chemical substances in a laboratory setting. A thorough risk assessment should be conducted before any handling of this compound.[1][2]

This guide provides essential safety protocols, operational procedures, and disposal plans to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

When handling a substance with unknown hazards, a comprehensive PPE ensemble is crucial to provide a complete barrier between the researcher and the chemical.[2] The minimum required PPE for handling this compound includes:

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety Goggles and Face ShieldANSI Z87.1 compliant[3]Protects against splashes, aerosols, and unexpected reactions. Goggles are essential, and a face shield should be worn over them for maximum protection.[4][5]
Hand Protection Chemical-Resistant GlovesNitrile or NeopreneProvides a barrier against skin contact. Double-gloving is recommended to increase protection.[4] Gloves should be inspected before use and changed frequently, especially after any suspected contact.
Body Protection Laboratory CoatFire-resistantProtects skin and personal clothing from contamination.[5] A fully buttoned lab coat should be worn at all times.
Respiratory Protection Fit-Tested RespiratorN95 or higherRecommended, especially when handling the substance as a powder or if there is a risk of aerosol generation.[2] All work should be performed within a certified chemical fume hood to minimize inhalation exposure.[1][2]
Foot Protection Closed-Toe Shoes-Protects feet from spills and falling objects.[6]

Quantitative Data Summary

Due to the lack of specific studies on this compound, quantitative safety data such as exposure limits are not available.

ParameterValueSource
Permissible Exposure Limit (PEL)Not Available-
Threshold Limit Value (TLV)Not Available-
Immediately Dangerous to Life or Health (IDLH)Not Available-

Operational Plan: Step-by-Step Handling Procedure

A meticulous, step-by-step plan is essential for minimizing the risk of exposure when handling a substance of unknown toxicity.

  • Preparation and Planning:

    • Conduct a thorough risk assessment for the planned experiment.[1][2]

    • Ensure all necessary PPE is available and in good condition.

    • Verify that the chemical fume hood is functioning correctly.

    • Have a spill kit readily accessible.

  • Handling and Use:

    • All handling of this compound must be performed within a certified chemical fume hood.[1][2]

    • Don the full required PPE before entering the designated handling area.

    • Use the smallest possible quantity of the substance for the experiment to minimize waste and potential exposure.[7]

    • If transferring the substance, use appropriate tools (e.g., spatula, pipette) and techniques to avoid generating dust or aerosols.

    • Keep all containers of the substance sealed when not in use.

  • Decontamination:

    • Thoroughly decontaminate all surfaces and equipment that have come into contact with the substance using a suitable solvent or cleaning agent.

    • Wipe down the work area within the fume hood after the procedure is complete.

    • Remove PPE carefully to avoid cross-contamination. Disposable items should be placed in a designated hazardous waste container. Reusable items should be decontaminated appropriately.

    • Wash hands thoroughly with soap and water after removing gloves.[7]

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

  • Waste Segregation:

    • Collect all waste materials, including contaminated PPE, disposable labware, and cleaning materials, in a designated, leak-proof, and clearly labeled hazardous waste container.[1][8]

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[8]

  • Container Labeling:

    • The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.[8]

  • Storage and Disposal:

    • Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9]

Workflow for Handling Chemicals of Unknown Toxicity

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Conduct Risk Assessment prep2 Assemble PPE prep1->prep2 prep3 Prepare Work Area (Fume Hood) prep2->prep3 handle1 Don Full PPE prep3->handle1 handle2 Handle Chemical in Fume Hood handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Surfaces & Equipment handle3->clean1 clean2 Segregate & Label Hazardous Waste clean1->clean2 clean3 Properly Doff PPE clean2->clean3 clean4 Wash Hands clean3->clean4 end end clean4->end End of Process

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.